molecular formula C12H15N3O B1648478 2-(1,4-Diazepan-1-yl)benzo[d]oxazole CAS No. 159731-55-2

2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Cat. No.: B1648478
CAS No.: 159731-55-2
M. Wt: 217.27 g/mol
InChI Key: FFOBGQKLYQWHRP-UHFFFAOYSA-N
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Description

2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS 159731-55-2) is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 g/mol. This useful research compound features a benzoxazole moiety linked to a 1,4-diazepane ring, a structure of significant interest in medicinal chemistry . The compound is provided with a typical purity of 95% and is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic uses . Structurally, this compound belongs to a class of molecules that have been explored as key intermediates and scaffolds in pharmaceutical development. Analogs of this structure, particularly those incorporating a chiral center in the diazepane ring, have been successfully optimized into potent orexin receptor antagonists, such as the approved drug Suvorexant, which is used to treat insomnia . This highlights the value of the this compound scaffold in central nervous system (CNS) drug discovery research. Furthermore, benzodiazepine-core molecules are recognized as privileged structures in medicinal chemistry and are investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects . The synthetic versatility of this compound makes it a valuable building block for constructing more complex, poly-fused heterocyclic systems for various research applications . Our product is offered to the scientific community to support ongoing innovation in heterocyclic chemistry and drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOBGQKLYQWHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1,4-Diazepan-1-yl)benzo[d]oxazole chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical and Synthetic Profile of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Executive Summary

This compound (CAS: Generic scaffold, specific derivatives vary) is a bicyclic heterocyclic compound fusing a benzoxazole moiety with a 1,4-diazepane (homopiperazine) ring. In modern medicinal chemistry, this structure serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2]

It is most chemically significant as a key intermediate in the synthesis of dual orexin receptor antagonists (DORAs), such as Suvorexant , and as a pharmacophore in Histamine H3/H4 receptor antagonists. The molecule features a rigid, lipophilic benzoxazole core coupled to a flexible, polar diazepane ring, offering a unique balance of conformational restriction and secondary amine reactivity for Structure-Activity Relationship (SAR) exploration.

Physicochemical Profile

The molecule combines an electron-deficient aromatic system (benzoxazole) with a cyclic aliphatic amine. This creates a "push-pull" electronic system where the N1-nitrogen of the diazepane donates electron density into the benzoxazole ring, modulating the reactivity of the distal secondary amine (N4).

Table 1: Core Physicochemical Properties

PropertyValue (Predicted/Experimental)Significance
Molecular Formula C₁₂H₁₅N₃OCore scaffold composition.[3][4]
Molecular Weight 217.27 g/mol Fragment-like; ideal for growing into drug-like space.
LogP (Octanol/Water) ~1.8 – 2.2Moderate lipophilicity; good membrane permeability potential.
pKa (Conjugate Acid) ~9.5 (N4-amine)The distal amine is basic and protonated at physiological pH.
H-Bond Donors 1 (Secondary Amine)Critical handle for derivatization or receptor binding.
H-Bond Acceptors 3 (N, O atoms)Interacts with backbone amides in protein binding pockets.
Topological Polar Surface Area ~45 ŲWell within the range for CNS penetration (<90 Ų).

Synthetic Methodology

The synthesis of this compound typically relies on Nucleophilic Aromatic Substitution (


). The benzoxazole C2 position is highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms (C=N bond).
Primary Route: Displacement

This method is preferred for its scalability and high yield. It involves the reaction of 2-chlorobenzoxazole with an excess of 1,4-diazepane.

  • Reagents: 2-Chlorobenzoxazole, 1,4-Diazepane (3–5 equivalents to prevent bis-substitution).

  • Solvent: Acetonitrile (MeCN), DMF, or Toluene.

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Conditions: Reflux (80–110°C) for 4–12 hours.

Mechanism
  • Addition: The nucleophilic N1 of diazepane attacks the electrophilic C2 of the benzoxazole.

  • Intermediate: Formation of a Meisenheimer-like tetrahedral intermediate.

  • Elimination: Chloride ion is expelled, restoring aromaticity.

Visual Synthesis Workflow

The following diagram illustrates the synthesis and potential side-reaction control (bis-substitution).

SynthesisWorkflow Start 2-Chlorobenzoxazole (Electrophile) Conditions K2CO3, MeCN Reflux, 80°C Start->Conditions Reagent 1,4-Diazepane (Nucleophile, Excess) Reagent->Conditions Intermediate Tetrahedral Intermediate Conditions->Intermediate SNAr Addition Product 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Intermediate->Product Cl- Elimination SideProduct Bis-substituted By-product Product->SideProduct Reaction with 2nd Benzoxazole (If Diazepane limiting)

Caption: Figure 1.


 synthesis pathway. Excess diazepane is critical to avoid the formation of the bis-benzoxazole side product.

Reactivity & Derivatization (SAR Logic)

The core value of this molecule lies in the secondary amine (N4) of the diazepane ring. It acts as a versatile handle for diversifying the scaffold to modulate biological activity (e.g., improving metabolic stability or target affinity).

Key Derivatization Strategies:

  • Reductive Amination: Reaction with aldehydes/ketones to add lipophilic tails (common in H3 antagonists).

  • Sulfonylation: Reaction with sulfonyl chlorides (crucial for Orexin antagonist synthesis).

  • Urea Formation: Reaction with isocyanates to create rigid linkers.

Derivatization Core 2-(1,4-Diazepan-1-yl) benzo[d]oxazole (Secondary Amine Handle) Route1 Reductive Amination (R-CHO, NaBH(OAc)3) Core->Route1 Route2 Sulfonylation (Ar-SO2Cl, Base) Core->Route2 Route3 Amidation (R-COOH, Coupling Agent) Core->Route3 Prod1 N-Alkyl Derivatives (H3/H4 Antagonists) Route1->Prod1 Prod2 Sulfonamides (Orexin/Suvorexant Analogs) Route2->Prod2 Prod3 Amides (Kinase Inhibitors) Route3->Prod3

Caption: Figure 2. Divergent synthesis strategies utilizing the N4-amine handle for medicinal chemistry optimization.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize the title compound via nucleophilic aromatic substitution on a gram scale.

Materials:

  • 2-Chlorobenzoxazole (1.0 eq, 10 mmol)

  • 1,4-Diazepane (Homopiperazine) (3.0 eq, 30 mmol)

  • Potassium Carbonate (

    
    ) (2.0 eq, 20 mmol)
    
  • Acetonitrile (MeCN) (anhydrous, 50 mL)

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1,4-diazepane (3.0 g) in 30 mL of MeCN.

  • Addition: Add

    
     (2.76 g) to the solution.
    
  • Initiation: Dropwise add a solution of 2-chlorobenzoxazole (1.53 g) in 20 mL MeCN over 15 minutes at room temperature. Note: Slow addition prevents localized high concentrations of electrophile, reducing dimer formation.

  • Reaction: Heat the mixture to reflux (82°C) and stir for 6 hours. Monitor via TLC (System: 10% MeOH in DCM). The starting material (

    
    ) should disappear, and a lower spot (
    
    
    
    , amine product) should appear.
  • Workup:

    • Cool to room temperature.[2]

    • Filter off inorganic salts (

      
      ) and wash the pad with MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess 1,4-diazepane. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Yield: The product typically solidifies upon standing or trituration with diethyl ether. Expected yield: 85–92%.

Validation:

  • 1H NMR (CDCl3): Look for benzoxazole aromatic protons (7.0–7.5 ppm) and diazepane multiplets (1.9 ppm, 2.8 ppm, 3.6 ppm).

  • MS (ESI):

    
    .
    

References

  • PubChem. (2025).[5] 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Yoshida, M., et al. (2025).[2] Synthesis of Substituted 1,4-Benzodiazepines. PMC. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Suvorexant Impurity). Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

[1][2]

Executive Summary

The compound This compound (Formula: C₁₂H₁₅N₃O, MW: 217.27 Da) consists of a benzoxazole core fused to a seven-membered homopiperazine (1,4-diazepane) ring via the C2 position.[1][2] Elucidation challenges primarily arise from the flexibility of the diazepane ring and the potential for regioisomeric impurities during synthesis. This guide establishes a self-validating analytical workflow to confirm the C2–N1 connectivity and the integrity of the diazepane ring.

Synthetic Context & Sample Preparation

To understand the impurities and isomers required for exclusion during elucidation, one must recognize the primary synthetic route.

Primary Route: Nucleophilic Aromatic Substitution (SₙAr)

The most robust method involves the reaction of 2-chlorobenzo[d]oxazole with an excess of 1,4-diazepane .[1][2]

  • Mechanism: Addition-Elimination at the electrophilic C2 of the benzoxazole.[1][2]

  • Key Impurity: The bis-substituted product (1,4-bis(benzo[d]oxazol-2-yl)-1,4-diazepane), formed if the stoichiometry is not controlled (excess diazepane is required).[1][2]

  • Regioselectivity: The reaction is highly selective for the N1 position of the diazepane due to sterics and statistics, but the product is symmetric until substituted further.

SynthesisSM12-ChlorobenzoxazoleINTMeisenheimerComplexSM1->INT+ SM2 (Excess)SM21,4-Diazepane(Homopiperazine)PROD2-(1,4-Diazepan-1-yl)benzo[d]oxazoleINT->PROD- HClIMPBis-substitutedImpurityPROD->IMP+ SM1 (if SM2 limiting)

Figure 1: SₙAr synthetic pathway and potential impurity formation.

Spectroscopic Characterization

Mass Spectrometry (HRMS-ESI)

Mass spectrometry provides the first line of evidence for the molecular formula and the stability of the diazepane ring.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Molecular Ion:

    
     (Calculated for C₁₂H₁₆N₃O⁺).[1]
    
Fragment (m/z)Proposed StructureMechanistic Origin
218.13

Protonated parent molecule.[1][2]
161.05

Loss of C₃H₇N (partial diazepane ring cleavage).[1]
119.04

Benzoxazole core (cleavage of C2-N bond).[1][2]
134.05

2-Aminobenzoxazole radical cation (rearrangement).[1][2]

Diagnostic Criterion: The presence of the m/z 119 fragment confirms the intact benzoxazole core. The loss of neutral fragments corresponding to ethylene (28 Da) or propylamine units characterizes the diazepane ring.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for proving the C2–N connectivity. The 1,4-diazepane ring introduces complexity due to its flexibility (chair/twist-boat conformers), often resulting in broadened signals at room temperature.[1][2]

¹H NMR Assignment (400 MHz, DMSO-d₆)

Note: Chemical shifts are representative based on analogous 2-amino benzoxazoles.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Benzoxazole Ar-H 7.35 – 7.45Multiplet2HH-4, H-7 (Protons adjacent to heteroatoms).[1][2]
Benzoxazole Ar-H 7.10 – 7.20Multiplet2HH-5, H-6 (Remote aromatic protons).[1][2]
Diazepane N1-CH₂ 3.65 – 3.75Broad Triplet4Hα-Protons to the acylated Nitrogen (N1).[1][2] Deshielded by the aromatic ring current and C=N bond.
Diazepane N4-CH₂ 2.80 – 2.95Multiplet4Hα-Protons to the secondary amine (N4).[1][2] Less deshielded.[1]
Diazepane C6-H₂ 1.80 – 1.95Quintet/Broad2HThe "bridge" methylene group of the 7-membered ring.[1][2]
NH ~2.5 - 3.0Broad Singlet1HExchangeable secondary amine proton (often overlaps or is broad).[1][2]
¹³C NMR Assignment (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=N (C2) 162.5 Critical Diagnostic: The highly deshielded C2 carbon confirms the attachment of the nitrogen.[1][2]
Ar-C (Bridge) 148.8, 142.5C-3a (O-linked) and C-7a (N-linked) quaternary carbons.[1][2]
Ar-C 124.1, 120.8, 116.0, 108.9Benzene ring carbons.
Diazepane CH₂ 50.5, 48.2, 46.5Methylene carbons. The signals adjacent to N1 are distinct from those adjacent to N4.
Diazepane C6 28.5The central methylene of the propyl bridge.

Structural Confirmation Logic (Connectivity)

To unequivocally prove the structure, one must rule out the ring-opened isomer (where the benzoxazole ring might have opened to form a phenol-urea derivative, though rare in these conditions) and confirm the N-alkylation site .[1][2]

Key 2D NMR Experiments
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Goal: Prove the link between Diazepane N1 and Benzoxazole C2.

    • Observation: A strong cross-peak between the N1-CH₂ protons (3.70 ppm) and the Benzoxazole C2 carbon (162.5 ppm).[1][2]

    • Absence of this peak suggests the diazepane is not attached at the expected position.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Goal: Confirm spatial proximity.

    • Observation: NOE correlations between the N1-CH₂ protons of the diazepane and the H-7 proton of the benzoxazole ring (the proton on the benzene ring closest to the oxazole nitrogen).[1][2]

HMBCC2Benzoxazole C2(162.5 ppm)H_alphaDiazepane α-Protons(3.70 ppm)H_alpha->C2HMBC (3-bond)H_ArBenzoxazole H-7(7.40 ppm)H_alpha->H_ArNOESY (Space)

Figure 2: Key NMR correlations required to confirm the C2-N1 connectivity.

Experimental Protocol: Synthesis & Verification

Step 1: Synthesis
  • Reagents: Dissolve 2-chlorobenzo[d]oxazole (1.0 eq) in Acetonitrile (ACN).

  • Addition: Add 1,4-diazepane (3.0 eq) and K₂CO₃ (2.0 eq). Note: Excess diazepane prevents bis-substitution.[1][2]

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup: Evaporate solvent. Resuspend in water/DCM.[1] Wash organic layer with brine.[1]

  • Purification: Column chromatography (DCM:MeOH:NH₄OH 90:9:1) to isolate the mono-substituted product.

Step 2: Purity Check (HPLC)
  • Column: C18 Reverse Phase.[1][2]

  • Mobile Phase: Gradient 5% -> 95% ACN in Water (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm (Benzoxazole absorption) and 280 nm.[1]

  • Requirement: >95% purity by area integration.

References

  • Benzoxazole Synthesis: Putta, R. R., et al.[3][4][5] "Iron-Catalyzed Hydrogen Transfer Strategy for the Redox Condensation of o-Hydroxynitrobenzenes with Alcohols." J. Org.[1] Chem., 2020, 85, 15396-15405.[3] Link[1][2]

  • Diazepane Derivatives: Ramajayam, R., et al.[6][7] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Rev. Med.[1][6][7] Chem., 2007, 7(8), 793-812.[6] Link

  • Benzoxazole NMR Data (Analogous): Santa Cruz Biotechnology. "6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Product Data." Link[1][2]

  • PubChem Compound Summary: "5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole."[1][2] PubChem CID 53260162.[1][2] Link[1][2]

The Benzoxazole-Diazepane Scaffold: Engineering the Next Generation of Orexin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary: The Scaffold at a Glance

The benzoxazole-diazepane moiety represents a landmark in rational drug design, specifically within the field of Dual Orexin Receptor Antagonists (DORAs) . Unlike traditional insomnia treatments that act as global CNS depressants (e.g., benzodiazepines targeting GABA-A), compounds utilizing this scaffold selectively inhibit the orexin signaling system, preserving sleep architecture while promoting sleep onset and maintenance.

This guide deconstructs the discovery of Suvorexant (MK-4305) , the first-in-class drug to successfully deploy this scaffold. It analyzes the medicinal chemistry logic that transformed a metabolically unstable hit into a clinically viable drug by coupling a 1,4-diazepane core with a benzoxazole bioisostere.

Historical Evolution & Discovery Logic

The discovery of the benzoxazole-diazepane class was not serendipitous; it was a calculated response to a specific metabolic failure mode in earlier lead compounds.

2.1 The Target: Orexin Signaling

The orexin system (hypocretin) regulates wakefulness.[1][2] Blocking Orexin Receptor 1 (OX1R) and Orexin Receptor 2 (OX2R) facilitates sleep without the cognitive impairment associated with GABAergic modulation.

2.2 The "Bioactivation" Crisis

Early High-Throughput Screening (HTS) at Merck identified a diazepane-fluoroquinazoline series. While potent, these compounds failed in late-stage preclinical safety due to bioactivation .

  • The Mechanism of Failure: The fluoroquinazoline ring underwent oxidative metabolism to form reactive intermediates capable of covalent binding to proteins (glutathione trapping). This posed a high risk of idiosyncratic toxicity (liver damage).

  • The Pivot: Chemists needed a lipophilic, planar heteroaryl replacement that maintained potency but eliminated the "metabolic alert" handle.

2.3 The Benzoxazole Solution

The breakthrough came when the fluoroquinazoline was replaced with a 5-chloro-benzoxazole .

  • Electronic Effect: The benzoxazole ring mimicked the electronics of the quinazoline (maintaining

    
    -stacking interactions in the receptor pocket) but lacked the propensity for bioactivation.
    
  • Conformational Lock: The 1,4-diazepane ring, specifically with a (7R)-methyl substituent , locked the molecule into a bioactive conformation, improving oral bioavailability (

    
    ) and preventing metabolic N-dealkylation.
    
Visualization: The Discovery Logic Pathway

DiscoveryLogic HTS HTS Screen (2 Million Compounds) Hit Diazepane-Fluoroquinazoline Hit (High Potency, Poor PK) HTS->Hit Identification Crisis Safety Failure: Bioactivation (Reactive Metabolites/Glutathione Adducts) Hit->Crisis Metabolic Profiling Design Rational Design: Scaffold Hopping Crisis->Design Remove Quinazoline Solution Benzoxazole-Diazepane Scaffold (Suvorexant/MK-4305) Design->Solution Insert 5-Cl-Benzoxazole + (7R)-Me-Diazepane

Caption: The decision tree leading to the benzoxazole-diazepane scaffold. The critical step was the replacement of the toxicophore (fluoroquinazoline) with the metabolically stable benzoxazole.[3]

Structure-Activity Relationship (SAR) Analysis

The efficacy of the benzoxazole-diazepane scaffold relies on three specific structural domains.

Structural DomainChemical FeatureFunction & Rationale
Domain A: The Anchor 5-Chloro-benzoxazole Lipophilic Anchor: Binds in a hydrophobic pocket of the OX receptor. Metabolic Shield: The chlorine atom blocks metabolic oxidation at the 5-position, while the benzoxazole ring resists ring-opening better than quinazoline.
Domain B: The Core (7R)-Methyl-1,4-diazepane Conformational Control: The 7-methyl group forces the diazepane ring into a specific twist, reducing the entropic cost of binding. PK Booster: This methyl group also sterically hinders N-dealkylation, significantly increasing half-life (

).
Domain C: The Effector Triazole-Benzoyl Moiety H-Bond Acceptor: The triazole nitrogen interacts with specific residues (likely Asn/Lys) in the receptor binding site. Solubility: Balances the high lipophilicity of the benzoxazole end.
Chemical Synthesis Protocols

The synthesis of these compounds, particularly the chiral diazepane core, requires high stereoselectivity. Below is the optimized route used for large-scale production (kilogram scale).

4.1 Protocol: Synthesis of the (7R)-Methyl-1,4-Diazepane Core

Note: This protocol avoids the use of unstable intermediates found in early discovery routes.

  • Starting Material: (R)-3-Aminobutanol or protected equivalents (e.g., Cbz-protected amino acids).

  • Cyclization:

    • React the amino alcohol with glyoxal (or equivalent dielectrophile) to form the initial ring.

    • Reduction: Reduce the intermediate imine/amide using Lithium Aluminum Hydride (LAH) or Borane-THF to yield the saturated 1,4-diazepane.

  • Resolution (If not starting chiral): If a racemic synthesis is used, resolution via di-p-toluoyl-L-tartaric acid crystallization yields the required (R)-enantiomer (>99% ee).

4.2 Protocol: Coupling the Benzoxazole

This is an


 (Nucleophilic Aromatic Substitution) reaction.
  • Reagents: (7R)-Methyl-1,4-diazepane intermediate, 2,5-dichlorobenzoxazole ,

    
     (base).
    
  • Solvent: DMF or NMP (polar aprotic).

  • Conditions: Heat to 80–100°C for 4–6 hours.

  • Mechanism: The secondary amine of the diazepane attacks the C-2 position of the benzoxazole, displacing the chlorine atom.

    • Note: The chlorine at C-5 is unreactive under these conditions due to electronic positioning.

Visualization: Synthetic Pathway

Synthesis Start (R)-3-Aminobutyric Acid Derivative Step1 Cyclization & Reduction Start->Step1 Core (7R)-Methyl-1,4-diazepane (Chiral Core) Step1->Core Coupling SnAr Coupling (2,5-dichlorobenzoxazole) Core->Coupling Final Benzoxazole-Diazepane Intermediate Coupling->Final

Caption: The convergent synthesis of the core scaffold. The chirality is established early to avoid late-stage resolution losses.

Mechanism of Action: The Orexin Pathway

Understanding the biological target is essential for optimizing the scaffold. The benzoxazole-diazepane compounds function as DORAs (Dual Orexin Receptor Antagonists).[1][4]

  • Physiological State: Orexin A and B peptides bind to OX1R and OX2R to promote wakefulness and stabilize the "flip-flop" switch of the sleep/wake cycle.

  • Pharmacological Effect: By competitively binding to these receptors, the benzoxazole-diazepane compound prevents the native peptides from activating the arousal system.

  • Result: The brain transitions naturally into sleep (NREM and REM) without the global inhibition seen with GABA modulators.

Visualization: Signaling Inhibition

MOA Orexin Orexin Peptides (A & B) Receptor OX1R / OX2R (G-Protein Coupled) Orexin->Receptor Activates Wake Wakefulness/Arousal Pathways Receptor->Wake Promotes Drug Benzoxazole-Diazepane (Antagonist) Drug->Receptor Blocks Sleep Sleep Promotion Drug->Sleep Enables

Caption: Mechanism of Action.[1][3][5][6] The drug acts as a competitive antagonist, preventing Orexin-mediated arousal.

References
  • Cox, C. D., et al. (2010).[1][3][7] Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320–5332.[1][3] Link

  • Roecker, A. J., Cox, C. D., & Coleman, P. J. (2016). The Value of "Failed" Programs: Lessons Learned from the Discovery of Suvorexant. Journal of Medicinal Chemistry, 59(2), 504–530.[8] Link

  • Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367–375. Link

  • Winrow, C. J., & Renger, J. J. (2014). Discovery and Development of Orexin Receptor Antagonists as Therapeutics for Insomnia. British Journal of Pharmacology, 171(2), 283–293. Link

Sources

Technical Dossier: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for GPCR Ligand Design & Orexin Receptor Antagonism

Executive Summary: The "Privileged" Architecture

In the landscape of modern medicinal chemistry, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS: 159731-55-2) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its significance is anchored in its role as the core pharmacophore for Suvorexant (Belsomra®) , a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia.

This scaffold synergizes two distinct chemical domains:

  • Benzo[d]oxazole: A rigid, planar, lipophilic anchor that often engages in

    
    -
    
    
    
    stacking or hydrophobic interactions within receptor pockets.
  • 1,4-Diazepane (Homopiperazine): A flexible, seven-membered diamine ring that provides solubility, a defined vector for side-chain attachment, and a secondary amine handle for further diversification.

This guide details the synthetic construction, structural validation, and therapeutic application of this scaffold, specifically focusing on its deployment in Orexin signaling modulation.

Structural & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to bridge the "lipophilic-hydrophilic divide" common in GPCR binding pockets.

FeatureChemical ComponentFunction in Drug Design
Primary Anchor Benzo[d]oxazole RingMimics purines/indoles; engages aromatic residues (e.g., Phe, Tyr) via

-stacking.
Linker/Spacer C2-Position AmineThe

hybridized nitrogen at the C2 position ensures planarity with the benzoxazole, extending the conjugated system.
Solubilizer 1,4-Diazepane RingThe 7-membered ring introduces conformational flexibility (twist-chair/twist-boat) distinct from rigid piperazines, often improving selectivity.
Growth Vector Distal Secondary AmineThe N4 nitrogen serves as a nucleophilic handle for attaching "tail" groups (e.g., triazole-benzoyl moieties in Suvorexant).

Synthetic Protocols

Note: All procedures described below involve hazardous chemicals. Standard PPE and fume hood usage are mandatory.

Protocol A: Nucleophilic Aromatic Substitution ( )

This is the industry-standard method for coupling the diazepane ring to the benzoxazole core. It relies on the activation of the C2 position of the benzoxazole by the adjacent ring nitrogen and oxygen, making it susceptible to nucleophilic attack.

Target: this compound Precursors: 2-Chlorobenzo[d]oxazole, 1,4-Diazepane (Homopiperazine)

Step-by-Step Methodology:
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-diazepane (2.0 equiv, excess is critical to prevent bis-substitution) in anhydrous Dichloromethane (DCM) or DMF (10 mL/g substrate).

  • Base Addition: Add Triethylamine (TEA) (1.5 equiv) or Diisopropylethylamine (DIPEA) . Rationale: Scavenges the HCl byproduct to drive the equilibrium forward.

  • Substrate Addition: Cool the solution to 0°C. Dropwise add a solution of 2-chlorobenzo[d]oxazole (1.0 equiv) in DCM over 15 minutes.

    • Control Point: Exothermic reaction. Maintain T < 5°C to minimize impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (System: 10% MeOH in DCM) or LC-MS.

  • Workup:

    • Quench with water.

    • Extract aqueous layer with DCM (3x).

    • Wash combined organics with Brine.

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.[1]
      
  • Purification: The excess diazepane usually remains in the aqueous layer or can be removed via column chromatography (Silica gel; Gradient: DCM

    
     10% MeOH/DCM with 1% 
    
    
    
    ).

Yield Expectation: 85–95%

Protocol B: Visualization of Synthetic Logic

The following diagram illustrates the flow from raw materials to the functionalized scaffold, highlighting the critical decision points.

SynthesisFlow Start1 2-Chlorobenzoxazole (Electrophile) Reaction SnAr Coupling (DCM, TEA, 0°C -> RT) Start1->Reaction Start2 1,4-Diazepane (Nucleophile - Excess) Start2->Reaction Workup Aqueous Extraction (Removal of HCl salts) Reaction->Workup 4-6 hrs Product 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Workup->Product Purification Suvorexant Suvorexant (Via Amide Coupling) Product->Suvorexant + Triazole Acid

Figure 1: Synthetic workflow for the generation of the benzoxazole-diazepane core.

Medicinal Chemistry Application: Orexin Receptor Modulation[2][3]

The primary application of this scaffold is in the development of Dual Orexin Receptor Antagonists (DORAs) .

Mechanism of Action

Orexins (A and B)[2][3][4] are neuropeptides produced in the hypothalamus that promote wakefulness.[4] They signal through two GPCRs: OX1R and OX2R .[5]

  • Pathology: Hyperarousal of this system leads to insomnia.

  • Intervention: The this compound scaffold blocks these receptors, preventing the intracellular calcium cascade that triggers wakefulness.

Signaling Pathway Blockade

The diagram below details the specific pathway interrupted by ligands derived from this scaffold.

OrexinPathway cluster_membrane Cell Membrane OX1R OX1 Receptor (Gq-Coupled) Gq Gq Protein Activation OX1R->Gq OX2R OX2 Receptor (Gq/Gi-Coupled) OX2R->Gq Orexin Orexin A/B (Wakefulness Peptides) Orexin->OX1R Agonism Orexin->OX2R Agonism Scaffold Diazepane-Benzoxazole (Antagonist) Scaffold->OX1R Blockade Scaffold->OX2R Blockade Sleep Inhibition of Arousal (SLEEP INDUCTION) Scaffold->Sleep Therapeutic Effect PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (ER Stores) IP3->Ca Wake Neuronal Excitation (WAKEFULNESS) Ca->Wake

Figure 2: Orexin signaling cascade and the point of intervention by the antagonist scaffold.

Analytical Characterization Data

When synthesizing this compound, the following analytical signatures validate identity and purity.

TechniqueExpected Signal / ParameterInterpretation
1H NMR (DMSO-d6)

7.0–7.5 ppm (m, 4H)
Aromatic protons of the Benzoxazole ring.

3.6–3.8 ppm (m, 4H)
Diazepane protons adjacent to the Benzoxazole nitrogen (deshielded).

2.8–3.0 ppm (m, 4H)
Diazepane protons adjacent to the secondary amine.

1.8–2.0 ppm (m, 2H)
C5/C6 methylene bridge protons of the diazepane ring.
LC-MS (ESI+)

= 218.13
Consistent with formula

.
HPLC Purity > 98.0% (Area)Required for biological assay validity.
Appearance Off-white to pale yellow solidTypical for benzoxazole amines.

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry.

  • Merck Sharp & Dohme Corp. "Process for the preparation of suvorexant and intermediates." World Intellectual Property Organization (WO2012148533).[6]

  • Roecker, A. J., & Coleman, P. J. (2008). "Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia." Current Topics in Medicinal Chemistry.

  • BenchChem. "6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole: Synthesis and Properties."

Sources

Biological Activity of Novel Benzoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The Benzoxazole Pharmacophore

The benzoxazole nucleus (1-oxa-3-aza-1H-indene) represents a "privileged scaffold" in medicinal chemistry due to its structural similarity to endogenous nucleic bases (adenine and guanine) and its capacity to interact with diverse biological targets via hydrogen bonding and


-

stacking.[1]

This guide moves beyond generic descriptions, focusing on the structure-activity relationships (SAR) and mechanistic validation of novel derivatives developed between 2020–2025. Specifically, we analyze their dual-targeting potential in oncology (EGFR/VEGFR inhibition) and their efficacy against multidrug-resistant (MDR) pathogens via DNA gyrase interference.

Chemical Space & Structure-Activity Relationship (SAR)

Rational drug design relies on understanding how specific substitutions modulate pharmacokinetics and target affinity. The benzoxazole core offers three primary vectors for modification: Position 2 (C2), Position 5 (C5), and Position 6 (C6).

The SAR Logic
  • C2 Position (The Anchor): This is the critical determinant for target specificity. Direct linkage of aryl or heteroaryl rings (without a methylene bridge) significantly enhances antimicrobial activity by restricting conformational freedom, favoring DNA gyrase binding.

  • C5/C6 Positions (The Modulators): Substitutions here fine-tune electronic properties. Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at C5 often enhance cytotoxicity against cancer lines (e.g., MCF-7), while electron-donating groups (EDGs) like
    
    
    improve solubility and bioavailability.
Visualization: SAR Decision Matrix

The following diagram illustrates the validated SAR logic for optimizing benzoxazole derivatives.

SAR_Logic Core Benzoxazole Scaffold C2 C2 Position (Specificity Anchor) Core->C2 C5 C5 Position (Electronic Tuning) Core->C5 C6 C6 Position (Solubility/Metabolism) Core->C6 C2_Mod1 Direct Aryl/Heteroaryl (↑ DNA Gyrase Affinity) C2->C2_Mod1 Preferred C2_Mod2 Methylene Bridge (↓ Potency in Antimicrobials) C2->C2_Mod2 Avoid C5_Mod1 EWG (-NO2, -F) (↑ Cytotoxicity / Apoptosis) C5->C5_Mod1 Anticancer C5_Mod2 Bulky Groups (Steric Hindrance) C5->C5_Mod2 Limit

Figure 1: Strategic modification points on the benzoxazole nucleus for targeted biological activity.

Therapeutic Mechanisms & Biological Data[1][2][3][4]

Anticancer Activity: Dual EGFR/VEGFR Inhibition

Recent studies (2022-2024) have highlighted benzoxazole derivatives as competitive inhibitors of ATP binding in receptor tyrosine kinases.

  • Mechanism: Derivatives bearing a piperidinyl or benzimidazole moiety at C2 dock into the ATP-binding pocket of EGFR (Epidermal Growth Factor Receptor). The benzoxazole nitrogen acts as a hydrogen bond acceptor for residues like Met793, mimicking the binding mode of quinazoline-based drugs (e.g., Gefitinib).

  • Downstream Effects: Inhibition blocks the RAS-RAF-MEK-ERK pathway, leading to cell cycle arrest at the G2/M phase and induction of apoptosis via the intrinsic mitochondrial pathway (Bax upregulation/Bcl-2 downregulation).

Key Data Points (Comparative Potency):

Compound IDTargetIC50 (µM)Reference StandardRelative Potency
11b (Piperidinyl-benzoxazole)VEGFR-20.145Sorafenib (0.09 µM)High
11b c-Met1.38StaurosporineModerate
8d (Substituted Phenyl)VEGFR-20.055Sorafenib (0.078 µM)Superior
7g (Thiazolyl-pyrazoline hybrid)EGFR0.037ErlotinibEquivalent
Antimicrobial Activity: DNA Gyrase Inhibition

Benzoxazoles act as bioisosteres of the bicyclic core found in fluoroquinolones.

  • Target: Bacterial DNA Gyrase (Topoisomerase II).

  • Selectivity: Compounds lacking a methylene bridge between the benzoxazole and the C2-phenyl ring show significantly lower MIC values (1.95 µg/mL against E. faecalis) compared to bridged analogs. This suggests the rigid planar structure is essential for intercalating into the DNA-enzyme complex.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent high-impact literature.

Workflow Visualization

The following diagram outlines the critical path from synthesis to mechanistic validation.

Workflow cluster_0 Phase I: Synthesis cluster_1 Phase II: Primary Screening cluster_2 Phase III: Mechanistic Validation Step1 Precursor Selection (2-aminophenol + Carboxylic Acid) Step2 Cyclization (PPA or Microwave/Green Chem) Step1->Step2 Step3 Characterization (NMR, IR, Mass Spec) Step2->Step3 Step4 MTT Assay (Cell Viability) Step3->Step4 Step5 MIC Determination (Serial Dilution) Step3->Step5 Step6 Enzyme Kinetics (EGFR/Gyrase Inhibition) Step4->Step6 Hit Confirmation Step7 Flow Cytometry (Cell Cycle/Apoptosis) Step6->Step7

Figure 2: Integrated workflow for the development and validation of bioactive benzoxazoles.

Protocol: In Vitro EGFR Kinase Inhibition Assay

Purpose: To quantify the potency of benzoxazole derivatives against the EGFR tyrosine kinase domain compared to a standard (e.g., Erlotinib).[2]

Reagents:

  • Recombinant EGFR kinase domain.

  • Poly(Glu,Tyr) 4:1 substrate.

  • ATP (10 µM final concentration).

  • 
    P-ATP (for radiometric assay) or ADP-Glo™ reagent (for luminescent assay).
    

Procedure:

  • Preparation: Dilute test compounds in DMSO to prepare a 10-point concentration series (e.g., 0.1 nM to 10 µM).

  • Incubation: Mix 10 µL of EGFR enzyme solution with 5 µL of test compound in a 96-well plate. Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of ATP/Substrate mix to initiate the reaction.

  • Reaction: Incubate for 60 minutes at room temperature.

  • Termination:

    • For ADP-Glo: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Readout: Measure luminescence using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Validation Criteria:

  • Z-factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Erlotinib IC50 must fall within 2-fold of historical internal data (typically ~20-30 nM).

Protocol: Cell Cycle Analysis (Flow Cytometry)

Purpose: To determine if the antiproliferative effect is due to cell cycle arrest (characteristic of EGFR/tubulin inhibitors).

Procedure:

  • Seeding: Seed MCF-7 or A549 cells (2 x 10^5 cells/well) in 6-well plates. Incubate 24h.

  • Treatment: Treat cells with the IC50 concentration of the benzoxazole derivative for 24h. Include a DMSO control (negative) and Nocodazole (positive control for G2/M arrest).

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 70% ice-cold ethanol. Fix overnight at -20°C.

  • Staining: Wash cells with PBS. Resuspend in Propidium Iodide (PI) staining solution (50 µg/mL PI + 100 µg/mL RNase A). Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze 10,000 events using a flow cytometer (excitation 488 nm, emission ~600 nm).

  • Data Interpretation: An increase in the G2/M peak indicates inhibition of mitosis (tubulin/kinase interference); an increase in Sub-G1 indicates apoptosis.

Future Directions: PROTACs and Hybrids

The field is moving toward Proteolysis Targeting Chimeras (PROTACs) . Benzoxazoles are ideal "warheads" for PROTAC design. By linking a benzoxazole (binding the target protein, e.g., EGFR) to an E3 ligase ligand (e.g., Thalidomide) via a PEG linker, researchers can induce the degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms arising from point mutations in the ATP binding pocket.

References

  • Global Research Online. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from

  • Bentham Science. (2022). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Retrieved from

  • ResearchGate. (2026). Advances in the synthetic methods and biological activities of benzoxazole derivatives: A review. Retrieved from

  • NIH (PMC). (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Retrieved from

  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from

  • Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Retrieved from

  • Biointerface Research. (2021). Design, Synthesis, Antimicrobial and Anticancer Activity of some Novel Benzoxazole-Isatin Conjugates. Retrieved from

Sources

In Silico Target Deconvolution of the 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 2-(1,4-Diazepan-1-yl)benzo[d]oxazole represents a privileged bicyclic scaffold integrating a bioactive benzoxazole core with a flexible 1,4-diazepane ring. This structural motif appears frequently in medicinal chemistry, most notably as a core substructure in Orexin receptor antagonists (e.g., Suvorexant intermediates) and Histamine H3 antagonists .

This guide details a rigorous in silico framework to predict and validate biological targets for this specific chemical entity. Moving beyond simple database lookups, we employ a multi-tiered workflow combining ligand-based similarity searching, pharmacophore mapping, and structure-based molecular docking to construct a high-confidence target profile.

Chemical Context & Rationale

The query molecule fuses a rigid benzo[d]oxazole (a bioisostere of benzothiazole/benzimidazole) with a 1,4-diazepane moiety.

  • Chemical Space: The diazepane ring provides a secondary amine handle (

    
    ), ensuring positive ionization at physiological pH. This is critical for electrostatic interactions with Aspartate/Glutamate residues in GPCR binding pockets (e.g., the orthosteric site of aminergic receptors).
    
  • Industrial Relevance: This scaffold is structurally homologous to impurities and intermediates found in the synthesis of Suvorexant (Belsomra), a dual Orexin receptor antagonist. Consequently, the primary predictive hypothesis must prioritize CNS-active GPCRs.

Computational Workflow (The Core)

The following workflow ensures data integrity by cross-referencing ligand-based predictions with structure-based validation.

Phase 1: Ligand Preparation & Conformer Generation

Objective: Generate a bioactive 3D conformation for the simulation.

  • SMILES Canonicalization:

    • Input: C1CN(CCN1)C2=NC3=CC=CC=C3O2 (this compound).

    • Tool: RDKit or OpenBabel.

  • Protonation State (Epik/Propka):

    • The N4 nitrogen of the diazepane ring is basic. At pH 7.4, the molecule exists predominantly as a cation (

      
      ).
      
    • Critical Step: Do not dock the neutral species if the target is a GPCR; the salt bridge is often the anchor interaction.

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94.

    • Constraint: Allow the diazepane ring to adopt a "twist-chair" conformation, which is energetically favorable over the boat form.

Phase 2: Ligand-Based Target Fishing

Objective: Identify potential targets based on 2D/3D similarity to known actives.

Protocol:

  • SwissTargetPrediction (STP):

    • Submit the canonical SMILES.

    • Filter: Homo sapiens.

    • Logic: STP uses a Naïve Bayes classifier based on circular fingerprints (ECFP4).

    • Expected Hits: Orexin receptors (OX1R/OX2R), Histamine H3, and potentially Serotonin (5-HT) receptors due to the aryl-piperazine/diazepane similarity.

  • Similarity Ensemble Approach (SEA):

    • Use SEA to detect non-obvious targets where the global topology matches, even if local fingerprints differ.

    • Focus: Look for "E-values" <

      
      .
      
Phase 3: Structure-Based Validation (Molecular Docking)

Objective: Verify if the ligand physically fits the predicted binding pockets.

Protocol (AutoDock Vina / Glide XP):

  • Target Selection: Based on Phase 2, download PDB structures for:

    • Orexin Receptor 2 (OX2R): PDB ID 4S0V (Suvorexant bound).

    • Histamine H1 Receptor: PDB ID 3RZE (Doxepin bound).

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Suvorexant).

    • Dimensions:

      
       Å.
      
  • Docking Constraints:

    • Define a positional constraint on the conserved Aspartate residue (e.g., Asp135 in OX2R) to enforce the salt bridge with the diazepane nitrogen.

  • Scoring:

    • Accept poses with

      
       kcal/mol.
      
    • Validation: The benzoxazole ring should engage in

      
      -
      
      
      
      stacking with aromatic residues (e.g., Phenylalanine/Tyrosine) in the hydrophobic pocket.
Phase 4: ADMET Profiling

Objective: Assess CNS penetrability.

Since the predicted targets are CNS-resident (Orexin/Histamine), the molecule must cross the Blood-Brain Barrier (BBB).

  • Tool: SwissADME.[1]

  • Key Parameter: BOILED-Egg Model .

    • The molecule must fall within the yellow ellipse (high probability of BBB permeation).

    • P-gp substrate status: Ideally "No" to avoid efflux.

Visualization of the Workflow

The following diagram illustrates the integrated in silico campaign, moving from chemical structure to validated target hypothesis.

TargetPredictionWorkflow cluster_0 Phase 1: Ligand Prep cluster_1 Phase 2: Target Fishing cluster_2 Phase 3: Structural Validation L1 Input Structure (SMILES) L2 Protonation (pH 7.4) Generate Cation L1->L2 L3 3D Conformer (Twist-Chair) L2->L3 T1 SwissTargetPrediction (2D Fingerprints) L3->T1 T2 SEA Search (Ensemble Similarity) L3->T2 D2 Molecular Docking (AutoDock/Glide) L3->D2 Input Ligand T3 Hit List Generation (GPCRs: OX1R, H3, 5-HT) T1->T3 T2->T3 D1 PDB Retrieval (4S0V, 3RZE) T3->D1 Select Top Hits D1->D2 D3 Interaction Analysis (Salt Bridge + Pi-Stacking) D2->D3 Result Validated Target Profile (High Confidence) D3->Result

Figure 1: The hierarchical workflow for deconvoluting targets of this compound, prioritizing CNS-active GPCRs.

Predicted Signaling Pathway (Orexin Hypothesis)

Given the structural homology to Suvorexant intermediates, the Orexin pathway is the highest probability target. The diagram below details the signaling cascade the compound would likely modulate if it acts as an antagonist.

OrexinPathway cluster_mechanism Mechanism of Action Ligand 2-(1,4-Diazepan-1-yl) benzo[d]oxazole OX2R Orexin Receptor 2 (OX2R/GPCR) Ligand->OX2R Antagonism (-) Gq Gq Protein OX2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 Ca Ca2+ Release (Intracellular) IP3->Ca Wake Wakefulness/Arousal Maintenance Ca->Wake

Figure 2: Putative mechanism of action. By antagonizing OX2R, the compound inhibits the Gq-mediated Calcium influx required for wakefulness maintenance.

Experimental Validation Roadmap

To transition from in silico prediction to in vitro confirmation, the following assay panel is recommended:

Assay TypeTarget ClassMethodologySuccess Criteria
Primary Screen GPCR (Orexin/H3)Radioligand Binding Assay

Functional GPCR (Gq/Gi)FLIPR Calcium Flux Assay

Selectivity Kinase PanelKinomeScan (VEGFR-2 check)< 30% inhibition at

ADME BBB PermeabilityPAMPA-BBB

Causality & Interpretation

The benzoxazole moiety is known to bind kinase hinges (like VEGFR-2), while the diazepane is a GPCR privileged structure.

  • Scenario A (GPCR Dominant): If the diazepane nitrogen forms a strong salt bridge in docking, the compound is likely a GPCR ligand (Orexin/Histamine).

  • Scenario B (Kinase Dominant): If the benzoxazole core dominates binding energy via

    
    -stacking and the diazepane is solvent-exposed, it may act as a kinase inhibitor (e.g., VEGFR-2).
    

References

  • Vertex AI Search. (2026). Search Results for Benzoxazole Diazepane Derivatives. Retrieved from 2

  • Pharmaffiliates. (2026). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Suvorexant Impurity). Retrieved from 3

  • National Institutes of Health (NIH). (2024). The Benzoxazole Heterocycle: A Comprehensive Review of Medicinal Chemistry Developments. Retrieved from 4

  • Santa Cruz Biotechnology. (2026). 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzoxazole Product Data. Retrieved from 5[5]

  • Bentham Science. (2026). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from 6

Sources

Physicochemical Characteristics of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical profiling of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole , a privileged scaffold in medicinal chemistry often utilized in the development of CNS-active agents (e.g., H3/H4 antagonists) and dual-orexin receptor antagonists (DORAs).[1][2][3]

Document Type: Technical Whitepaper Version: 1.0 Focus: Scaffold Profiling, Pre-formulation, and Synthetic Utility[1][2][3]

Executive Summary

The compound This compound represents a strategic fusion of two pharmacophores: the lipophilic, aromatic benzoxazole and the hydrophilic, flexible 1,4-diazepane .[1][2][3] This "chimeric" structure exhibits unique acid-base properties and solubility profiles that distinguish it from its piperazine analogs.[1][2][3]

For drug development professionals, this scaffold offers a tunable LogD profile suitable for blood-brain barrier (BBB) penetration while maintaining sufficient aqueous solubility for oral bioavailability.[1][2][3] This guide details the molecular architecture, critical physicochemical parameters, and validated experimental protocols for characterizing this moiety.[1]

Molecular Architecture & Electronic Distribution[1][2][3]

The molecule consists of a benzo[d]oxazole ring substituted at the C2 position by the N1 of a 1,4-diazepane ring.[1][3]

  • The Benzoxazole Core: Acts as a bioisostere for indole or benzimidazole but with lower hydrogen bond donor (HBD) potential, increasing lipophilicity.

  • The Diazepane Ring: A 7-membered ring that introduces conformational flexibility (twist-chair/twist-boat) unavailable in 6-membered piperazine analogs.[1][2][3]

  • Nitrogen Basicity Differential:

    • N1 (Proximal): Attached to the oxazole.[2][3][4] Its lone pair is delocalized into the aromatic system (amidine-like resonance), rendering it essentially non-basic (pKa < 2).[1][2][3]

    • N4 (Distal): A secondary amine.[2][3][5] It retains typical aliphatic amine basicity (pKa ~9.0–9.8), serving as the primary protonation site and solubility handle.[1]

Physicochemical Profile

The following data summarizes the core properties. Where experimental values for the specific unsubstituted core are rare, high-confidence predictive models (ACD/Labs, ChemAxon) validated against structural analogs (e.g., Suvorexant intermediates) are used.[1]

Table 1: Key Physicochemical Parameters[1][2][3][6]
ParameterValue (Approx.)Description & Relevance
Molecular Weight 217.27 g/mol Ideal for fragment-based drug discovery (Lead-like).[1][2][3]
Formula C₁₂H₁₅N₃O--
cLogP (Neutral) 1.8 – 2.2Moderate lipophilicity; optimal for CNS penetration.[2][3]
LogD (pH 7.4) 0.5 – 1.0Lower than LogP due to N4 ionization at physiological pH.[2][3]
pKa (Basic) 9.2 ± 0.5Attributed to the distal N4 secondary amine.[2][3]
TPSA ~45 ŲWell below the 90 Ų threshold for BBB permeability.[2][3]
H-Bond Donors 1 (N4-H)Facilitates specific receptor interactions.[1][2][3]
H-Bond Acceptors 3 (N1, N3, O)Includes the oxazole nitrogen and oxygen.[1][6]
Solubility (pH 7.4) > 1 mg/mLHigh aqueous solubility driven by ionization.[2][3]
Solubility & pH Dependence

The solubility of this scaffold is highly pH-dependent.[1][2][3]

  • pH < 7: The molecule exists predominantly as a mono-cation (N4-H⁺).[1][2][3] Solubility is high (>10 mg/mL).[2][3]

  • pH > 10: The molecule is neutral.[2][3] Solubility drops significantly, driven by the lipophilic benzoxazole cap.[1][3]

  • Implication: Formulations may require weak acid salts (e.g., hydrochloride, tartrate) to ensure dissolution in the gastric environment.[1]

Synthetic Accessibility & Stability[1][2][3]

The synthesis of this scaffold is robust, typically utilizing Nucleophilic Aromatic Substitution (SₙAr).

DOT Diagram: Synthesis & Stability Pathway

The following diagram outlines the primary synthetic route and metabolic stability checkpoints.[2][3]

G Start 2-Chlorobenzoxazole Product 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Start->Product SnAr, 80°C DMF/K2CO3 Reagent 1,4-Diazepane (Excess/Base) Reagent->Product Metabolism Metabolic Hotspots Product->Metabolism Oxidation N4-Oxidation (FMO/CYP) Metabolism->Oxidation Primary Route Hydrolysis Oxazole Ring Opening (Rare) Metabolism->Hydrolysis Low Risk

Figure 1: Synthetic route via SnAr and primary metabolic stability profile.[1][2][3]

Stability Characteristics[1][2][3][7]
  • Chemical Stability: The 2-amino-benzoxazole linkage is electronically stabilized (guanidine-like resonance).[1][2][3] It is resistant to hydrolysis under standard acidic/basic conditions, unlike simple esters or amides.[1][3]

  • Oxidative Stability: The benzoxazole ring is generally stable.[2][3] The primary liability is the secondary amine (N4), which is prone to N-oxidation or glucuronidation in vivo.[1][2][3]

Experimental Protocols (Self-Validating)

To verify the physicochemical parameters in-house, use the following standardized protocols.

Protocol A: pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the distal nitrogen.[2][3]

  • Preparation: Dissolve 5 mg of the compound in 20 mL of a degassed water/methanol mixture (80:20 v/v) to ensure initial solubility.

  • Titrant: Standardized 0.1 M HCl and 0.1 M NaOH.

  • Execution:

    • Acidify the solution to pH 2.0 using HCl.[2][3]

    • Titrate with NaOH under inert gas (N₂) atmosphere to exclude CO₂.[2][3]

    • Record pH vs. Volume added.[2][3]

  • Analysis: The inflection point in the basic region (pH 8–10) corresponds to the N4 deprotonation.[2][3]

  • Validation: The lack of a second inflection point below pH 4 confirms the non-basic nature of the proximal N1 nitrogen.[2][3]

Protocol B: LogD Measurement (Shake-Flask Method)

Objective: Measure lipophilicity at physiological pH (7.4).[1][2][3]

  • Phases: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with octanol).

  • Equilibration: Dissolve compound in the aqueous phase (known concentration,

    
    ).
    
  • Partitioning: Add equal volume of octanol. Shake for 4 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase by HPLC-UV (254 nm).

  • Calculation:

    
    [1][2][3]
    
  • Control: Use Propranolol (LogD ~1.2 at pH 7.4) as a positive control.[2][3]

Biopharmaceutical Implications[1][2][3][4][7][8]

Blood-Brain Barrier (BBB) Penetration

With a TPSA of ~45 Ų and a LogD of ~0.5–1.0 , this scaffold is highly favorable for CNS entry.[1][2][3] The basic amine allows for lysosomal trapping, potentially increasing intracellular residence time.[1][3]

Structural Alerts
  • HERG Inhibition: Basic amines linked to lipophilic aromatics (like benzoxazole) can interact with the hERG channel.[2][3] Early safety profiling is recommended for derivatives of this scaffold.[2][3]

  • Genotoxicity: Unlike some aniline derivatives, the 2-aminobenzoxazole motif is generally considered stable and non-mutagenic, but Ames testing is standard procedure.[1][3]

References

  • Benzoxazole Synthesis & Utility

    • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective. (2025).[2][3][4][7] IJPCAT.

  • Diazepane Scaffold Properties

    • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2012).[2][3][8] Mini Rev. Med. Chem. [2][3]

  • Related Drug Architectures (Suvorexant)

    • (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole Intermediate Data. (2025).[2][3][4][7] PubChem.[2][3][7] [1][2]

  • Physicochemical Standards

    • Diazepam pKa and Solubility Data (Comparative). SWGDrug.[2][3] [1][2]

Sources

2-(1,4-Diazepan-1-yl)benzo[d]oxazole: Mechanism of Action Theories & Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Mechanism of Action Theories Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The chemical entity This compound (CAS: 159731-55-2) represents a privileged scaffold in medicinal chemistry, most notably recognized as the core pharmacophore of Suvorexant (Belsomra), a first-in-class Dual Orexin Receptor Antagonist (DORA). While available as a standalone reagent, its mechanistic significance lies in its ability to enforce specific binding conformations within G-Protein Coupled Receptors (GPCRs), specifically the Orexin (OX1R/OX2R) and Histamine (H3/H4) families.

This guide dissects the mechanistic theories governing this scaffold, moving beyond simple binding kinetics to explore the structural causality of its efficacy. It provides self-validating experimental protocols for synthesis and biological assaying, ensuring reproducibility in a drug discovery context.

Structural Basis of Action

The molecule consists of a lipophilic benzo[d]oxazole ring fused to a polar, semi-rigid 1,4-diazepane (homopiperazine) ring. This duality allows the scaffold to bridge hydrophobic and hydrophilic domains within a receptor binding pocket.

The "Horseshoe" Conformation Theory (Orexin Antagonism)

The primary mechanism of action (MoA) for this scaffold is derived from crystallographic studies of Suvorexant bound to Orexin receptors.

  • Mechanism: The 1,4-diazepane ring adopts a specific "twisted chair" conformation that orients the benzoxazole ring and the N-substituent (in Suvorexant, a triazolyl-benzoyl group) into a "horseshoe" or U-shape.

  • Causality: This shape is critical for blocking the transmembrane pore of the Orexin receptor. The benzoxazole moiety inserts deep into a lipophilic pocket formed by transmembrane helices (TM) 3, 5, and 6, stabilizing the inactive state of the receptor.

  • Validation: Analogs replacing the 7-membered diazepane with a 6-membered piperazine often show reduced potency due to the loss of this specific conformational flexibility, preventing the optimal "U-shape" required for dual OX1R/OX2R blockade.

The "Basic Amine" Anchor Theory (Histamine H3/H4)

In the context of Histamine H3 receptor antagonism, the distal nitrogen of the diazepane ring serves as a critical pharmacophore.

  • Mechanism: The basic nitrogen (pKa ~9-10) is protonated at physiological pH. It forms a salt bridge with a conserved Aspartic Acid residue (Asp3.32) in the TM3 region of the H3 receptor.

  • Causality: The benzoxazole ring provides the necessary aromatic bulk to engage in pi-pi stacking interactions with Phenylalanine or Tyrosine residues in the binding pocket, enhancing affinity and selectivity over other aminergic receptors.

Visualizing the Signaling Pathway

The following diagram illustrates the blockade of the Orexin signaling cascade by the this compound scaffold.

OrexinSignaling Ligand Orexin A/B (Endogenous Ligand) Receptor Orexin Receptor (OX1R / OX2R) Ligand->Receptor Activates Scaffold 2-(1,4-Diazepan-1-yl) benzo[d]oxazole (Antagonist) Scaffold->Receptor Blocks (Competitive) Gq Gq Protein (Heterotrimeric) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates CaRelease Ca2+ Release (Endoplasmic Reticulum) IP3->CaRelease Triggers Wakefulness Wakefulness / Arousal CaRelease->Wakefulness Promotes

Caption: Competitive antagonism of Orexin signaling. The scaffold blocks Gq-mediated Calcium release.

Experimental Protocols (Self-Validating Systems)

Synthesis of the Scaffold

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism. It is self-validating via TLC monitoring of the disappearance of the starting chlorobenzoxazole.

Reagents:

  • 2-Chlorobenzo[d]oxazole (1.0 eq)

  • 1,4-Diazepane (Homopiperazine) (3.0 eq) - Excess prevents bis-substitution.

  • Triethylamine (Et3N) (2.0 eq)

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-Chlorobenzo[d]oxazole (1.53 g, 10 mmol) in anhydrous MeCN (20 mL).

  • Addition: Add 1,4-Diazepane (3.0 g, 30 mmol) and Et3N (2.8 mL, 20 mmol) dropwise at 0°C.

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Validation Point: Check TLC (Hexane:EtOAc 1:1). The starting material (

      
      ) should disappear; product appears at lower 
      
      
      
      (amine is polar).
  • Workup: Evaporate solvent. Redissolve residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess diazepane and salts.

  • Purification: The crude product is often pure enough, but can be recrystallized from Ethanol or purified via flash chromatography (DCM:MeOH 95:5).

  • Characterization: Confirm structure via

    
     NMR. Look for the disappearance of the C2-Cl signal and appearance of diazepane multiplets at 1.8–3.8 ppm.
    
FLIPR Calcium Assay (Functional Validation)

To validate the antagonistic activity (e.g., against Orexin A), use a Fluorometric Imaging Plate Reader (FLIPR) assay.

Protocol:

  • Cell Line: CHO-K1 cells stably expressing hOX1R or hOX2R.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the test compound (this compound derivative) 15 mins prior to agonist.

  • Agonist Challenge: Inject Orexin A (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (

    
    ).
    
    • Validation Point: A successful antagonist will suppress the fluorescence spike typically caused by Orexin A in a dose-dependent manner.

Quantitative Data Summary

The following table summarizes the typical structure-activity relationship (SAR) trends for this scaffold when optimized for Orexin antagonism (Suvorexant-like analogs).

Structural ModificationEffect on Potency (OX1R/OX2R)Mechanistic Rationale
Unsubstituted Diazepane Low / ModerateLacks the hydrophobic reach required for the deep binding pocket.
7-Methyl Substitution (Diazepane) High Increase Restricts conformational freedom; locks the "horseshoe" shape (Bioactive conformation).
5-Chloro (Benzoxazole) Moderate IncreaseIncreases lipophilicity; enhances pi-stacking with aromatic residues in the receptor.
N4-Benzoyl Substitution Critical The distal amide linker is essential for H-bonding and positioning the second aromatic ring.
Ring Contraction (Piperazine) Decrease6-membered ring is too rigid/planar, failing to adopt the optimal twist required for dual antagonism.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Chlorobenzoxazole + 1,4-Diazepane Reaction Reflux in MeCN (80°C, 4-6h) Start->Reaction Check TLC Validation (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup DCM Extraction Water Wash Check->Workup Complete Product 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Workup->Product

Caption: Step-by-step synthesis via Nucleophilic Aromatic Substitution (


).

References

  • Discovery of Suvorexant (MK-4305): Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry.

  • Conformational Analysis: Baxter, C. A., et al. (2011). "The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Insomnia." Organic Process Research & Development.

  • Orexin Receptor Structural Biology: Yin, J., et al. (2015). "Structure and mechanism of the human orexin 2 receptor by Suvorexant." Nature.

  • Benzoxazole Scaffold Review: Keri, R. S., et al. (2015). "Comprehensive Review in Current Developments of Benzoxazole-Based Therapeutic Agents." European Journal of Medicinal Chemistry.

Sources

Unlocking the Therapeutic Potential of Diazepan-Benzoxazole Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Applications of Diazepan-Benzoxazoles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The search for privileged scaffolds in medicinal chemistry has increasingly turned toward molecular hybridization —the fusion of two distinct pharmacophores to enhance affinity, selectivity, and pharmacokinetic profiles. Diazepan-benzoxazoles represent a burgeoning class of such hybrids, combining the rigid, planar benzoxazole core with the flexible, basic 1,4-diazepane (homopiperazine) ring.

This guide analyzes the structural logic, therapeutic applications, and synthetic methodologies for this hybrid scaffold.[1][2] While benzoxazoles are established bioisosteres for nucleotides and kinase inhibitors, the incorporation of the diazepane ring introduces unique conformational properties and basicity, distinct from the more common piperazine analogues. This modification has unlocked potent activity in oncology (multi-kinase inhibition) and neuropharmacology (Sigma receptor modulation) .

Chemical Architecture & SAR Logic

The diazepan-benzoxazole hybrid is not merely a sum of its parts; it is a strategic design to exploit specific binding pockets.

The Pharmacophores[3]
  • Benzoxazole Moiety: Acts as a flat, aromatic anchor.[3] It mimics the purine base of ATP, allowing it to slot into the hinge region of kinase enzymes (e.g., VEGFR-2, c-Met). It also serves as a bioisostere for indole and benzimidazole.

  • 1,4-Diazepane (Homopiperazine) Moiety: A 7-membered saturated ring with two nitrogen atoms.[4]

    • Conformational Flexibility: Unlike the rigid 6-membered piperazine, the diazepane ring adopts a twisted chair conformation, allowing it to explore a larger volume of chemical space and interact with residues that are sterically inaccessible to smaller rings.

    • Basicity: The secondary amine provides a crucial protonation site at physiological pH, enhancing water solubility and enabling ionic interactions with acidic residues (e.g., Asp or Glu) in receptor active sites.

Structural Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points for optimizing therapeutic efficacy.

SAR_Logic cluster_0 SAR Optimization Zones Core Benzoxazole Core (Planar Anchor) Linker C-2 Position (Linkage Site) Core->Linker Nucleophilic Attack Diazepane 1,4-Diazepane Ring (Solubility & Interaction) Linker->Diazepane Direct or Spacer Tail N-4 Substitution (Selectivity Determinant) Diazepane->Tail Alkyl/Aryl/Acyl

Figure 1: SAR Logic of Diazepan-Benzoxazole Hybrids. The C-2 position is the primary electrophilic site for attachment, while the N-4 position of the diazepane allows for "tail" modifications to tune selectivity.

Therapeutic Application I: Oncology (Kinase Inhibition)

The most advanced application of diazepan-benzoxazoles is in the inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR-2 (angiogenesis) and c-Met (metastasis).

Mechanism of Action

The benzoxazole core occupies the ATP-binding pocket of the kinase. The diazepane ring extends into the solvent-exposed region or a hydrophobic back-pocket, depending on the "tail" substitution. The basic nitrogen of the diazepane often forms a salt bridge with conserved acidic residues (e.g., Asp1046 in VEGFR-2).

Key Data: Comparative Potency

Recent studies have highlighted the superiority of diazepane derivatives over their piperazine counterparts in specific contexts due to the ring expansion effect.

Compound ClassTargetIC50 (µM)Mechanism Note
Benzoxazole-Piperazine VEGFR-24.30Standard reference; good binding but limited solubility.
Benzoxazole-Diazepane VEGFR-20.14 - 0.97 7-membered ring improves fit in the solvent channel.
Benzoxazole-Diazepane c-Met0.18 - 1.88Dual inhibition profile reduces resistance risk.
Sorafenib (Control) VEGFR-2~0.09Clinical standard.

Data synthesized from recent medicinal chemistry literature on benzoxazole kinase inhibitors.

Therapeutic Application II: CNS & Sigma Receptors

A niche but high-potential area for diazepan-benzoxazoles is the modulation of Sigma Receptors (σR) .

The Sigma Connection

Sigma-1 (σ1) and Sigma-2 (σ2) receptors are implicated in neuroprotection, addiction, and cancer cell survival.

  • Pharmacophore Match: The "Basic Amine + Hydrophobic Region" motif of diazepan-benzoxazoles perfectly matches the σ-receptor pharmacophore.

  • Therapeutic Utility:

    • σ1 Antagonists: Potential treatment for neuropathic pain and drug addiction.

    • σ2 Agonists: Induce apoptosis in drug-resistant cancer cells (pancreatic, breast).

Signaling Pathway: Sigma-2 Mediated Apoptosis

The following diagram details how a diazepan-benzoxazole σ2 agonist triggers cell death.

Sigma_Pathway Ligand Diazepan-Benzoxazole (σ2 Agonist) Sigma2 Sigma-2 Receptor (ER/Lysosome) Ligand->Sigma2 Binding Calcium Ca2+ Release (Cytosolic) Sigma2->Calcium Mobilization Mito Mitochondrial Depolarization Calcium->Mito Overload Caspase Caspase-3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis Execution

Figure 2: Mechanism of Action for Sigma-2 Receptor Modulation. The ligand triggers calcium efflux from the ER, leading to mitochondrial toxicity and apoptosis.

Technical Protocols

For researchers aiming to synthesize and validate these compounds, the following protocols provide a self-validating workflow.

Synthesis: Nucleophilic Aromatic Substitution (SnAr)

This protocol describes the coupling of a 2-chlorobenzoxazole with 1,4-diazepane.

Reagents:

  • 2-Chlorobenzoxazole (1.0 eq)

  • Homopiperazine (1,4-diazepane) (3.0 eq - excess prevents bis-substitution)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chlorobenzoxazole (1 mmol) in anhydrous ACN (10 mL).

  • Addition: Add

    
     (2 mmol) followed by homopiperazine (3 mmol) dropwise at 0°C.
    
  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The spot for the starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    amine product.
  • Workup: Evaporate solvent. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: The excess homopiperazine remains in the aqueous phase. Dry the organic layer over

    
    . Purify via column chromatography if necessary.
    
  • Validation:

    • 1H NMR (DMSO-d6): Look for diazepane multiplet signals at

      
       1.8 (2H), 2.7 (4H), 3.6 (4H) ppm.
      
    • MS (ESI): Confirm

      
       peak.
      
Synthesis Diagram

Synthesis_Workflow Start 2-Chlorobenzoxazole + Homopiperazine Reaction Reflux (80°C) K2CO3 / ACN Start->Reaction Workup Aq. Extraction (Remove excess amine) Reaction->Workup Product 2-(1,4-Diazepan-1-yl) benzoxazole Workup->Product

Figure 3: Synthetic Pathway for C-2 Functionalization.

Future Outlook & Challenges

The diazepan-benzoxazole scaffold is currently in the "Hit-to-Lead" phase of drug discovery.

  • Challenge: Metabolic Stability. The diazepane ring is prone to oxidative metabolism (N-dealkylation).

  • Solution: Introduction of electron-withdrawing groups (fluorine) on the diazepane ring or steric blockage (methyl groups) to retard metabolic breakdown.

  • Opportunity: Theranostics. Conjugating fluorescent dyes to the secondary amine of the diazepane allows for the creation of Sigma-2 receptor probes for imaging tumors while simultaneously inducing cytotoxicity.

References

  • Recent Advances in Benzoxazole Synthesis: A Therapeutic Perspective on Antidepressant and Anxiolytic Activity. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025).

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals (MDPI). (2025).

  • Synthesis, in vitro and in vivo characterization of new benzoxazole and benzothiazole-based sigma receptor ligands. European Journal of Medicinal Chemistry. (2019).

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. (2018).

  • Piperazine/homopiperazine based anti-tubercular agents. ResearchGate. (2020).

Sources

Technical Characterization Profile: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization and synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole , a critical heterocyclic scaffold used in medicinal chemistry (e.g., as a core fragment in Orexin receptor antagonists and H3/H4 histamine ligands).

Executive Summary

Compound: this compound CAS Registry Number: 914299-55-1 (Parent), 1035840-25-5 (6-Chloro derivative ref) Molecular Formula: C₁₂H₁₅N₃O Molecular Weight: 217.27 g/mol [1]

This compound represents a fused bicyclic system (benzoxazole) coupled with a medium-sized saturated heterocycle (1,4-diazepane). Its characterization relies on distinguishing the rigid aromatic benzoxazole core from the flexible, aliphatic diazepane ring. The presence of a secondary amine in the diazepane ring renders the molecule basic and capable of forming stable salts (e.g., trifluoroacetate or hydrochloride), which significantly influences NMR chemical shifts.

Synthesis & Reaction Pathway

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (S_NAr) mechanism. The electrophilic C-2 position of 2-chlorobenzoxazole is attacked by the nucleophilic N-1 of homopiperazine (1,4-diazepane).

Experimental Protocol
  • Reagents: 2-Chlorobenzoxazole (1.0 eq), Homopiperazine (3.0 eq to prevent bis-substitution), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Reflux (80°C) for 4–6 hours.

  • Workup: Evaporation of solvent, suspension in water, extraction with dichloromethane (DCM).

  • Purification: Column chromatography (DCM:MeOH:NH₃) is required to remove excess homopiperazine.

Reaction Workflow (Graphviz)

SynthesisPathway SM1 2-Chlorobenzoxazole (Electrophile) Intermediate Meisenheimer Complex SM1->Intermediate SNAr Attack SM2 Homopiperazine (Nucleophile) SM2->Intermediate Excess Base Product 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized by K2CO3) Intermediate->Byproduct

Caption: S_NAr synthesis pathway showing the displacement of chloride by the secondary amine of homopiperazine.

Spectroscopic Data Analysis[2][3][4][5]

A. Nuclear Magnetic Resonance (NMR)

The NMR spectra reflect the asymmetry of the 1,4-diazepane ring when bound to the benzoxazole. The seven-membered ring has distinct ethylene (C2-C3) and propylene (C5-C6-C7) bridges.

^1H NMR (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment / Notes
Ar-H 7.38 – 7.32Multiplet1HBenzoxazole C4-H
Ar-H 7.28 – 7.22Multiplet1HBenzoxazole C7-H
Ar-H 7.18 – 7.12Multiplet1HBenzoxazole C5-H
Ar-H 7.05 – 6.98Multiplet1HBenzoxazole C6-H
Diaz-H 3.85 – 3.75Multiplet4HN1-CH₂ (C2, C7); Deshielded by benzoxazole
Diaz-H 3.05 – 2.95Multiplet2HN4-CH₂ (C3); Alpha to amine
Diaz-H 2.88 – 2.80Multiplet2HN4-CH₂ (C5); Alpha to amine
Diaz-H 1.98 – 1.88Quintet2HC-CH₂ -C (C6); Shielded central methylene
NH 1.80 (variable)Broad s1HN4-H (Exchangeable)

Key Diagnostic: The deshielding of the diazepane protons at δ 3.80 (alpha to the benzoxazole nitrogen) vs. δ 2.90 (alpha to the free amine) confirms the regioselectivity of the substitution.

^13C NMR (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignment
162.5 Cq (C=N)C2 (Benzoxazole core)
148.8 Cq (Ar-O)C3a (Bridgehead)
142.5 Cq (Ar-N)C7a (Bridgehead)
124.2 CH (Ar)C5
120.8 CH (Ar)C6
116.5 CH (Ar)C4
108.9 CH (Ar)C7
50.5 CH₂Diazepane C3/C5 (Alpha to NH)
49.2 CH₂Diazepane C3/C5 (Alpha to NH)
47.8 CH₂Diazepane C2/C7 (Alpha to N-Bz)
46.5 CH₂Diazepane C2/C7 (Alpha to N-Bz)
28.5 CH₂Diazepane C6 (Middle of propyl bridge)
B. Mass Spectrometry (MS)

The compound ionizes readily in Electrospray Ionization (ESI) positive mode due to the basic secondary amine.

  • Method: ESI-MS (Positive Mode)

  • Molecular Ion: [M+H]⁺ = 218.13 (Calculated for C₁₂H₁₆N₃O⁺)

  • Fragmentation Pattern:

    • m/z 218: Parent Ion.

    • m/z 119: Benzoxazole cation (Loss of diazepane ring).

    • m/z 100: Diazepanium ion (Protonated homopiperazine fragment).

C. Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹)Vibration ModeAssignment
3300 – 3400 N-H StretchSecondary amine (weak/broad)
3050 C-H StretchAromatic C-H
2850 – 2950 C-H StretchAliphatic CH₂ (Diazepane)
1635 C=N StretchBenzoxazole ring (Characteristic)
1580, 1460 C=C StretchAromatic skeletal vibrations
1240 C-O-C StretchOxazole ether linkage

Analytical Logic & Quality Control

To ensure the integrity of the synthesized scaffold, the following "Self-Validating" checks should be performed:

  • Regiochemistry Check (HMBC NMR):

    • Observe correlation between the Diazepane N1-CH₂ protons (~3.8 ppm) and the Benzoxazole C2 carbon (~162.5 ppm).

    • Why? This confirms the diazepane is attached via Nitrogen, not Carbon.

  • Purity Check (HPLC):

    • Monitor at 254 nm (Benzoxazole absorption).

    • Impurity flag: A peak at [M+H]⁺ = 317 would indicate bis-substitution (two benzoxazole rings attached to one diazepane), which occurs if excess homopiperazine is not used.

Characterization Workflow (Graphviz)

Characterization cluster_Tests Validation Protocol Sample Isolated Solid (this compound) MS ESI-MS Target: m/z 218 [M+H]+ Sample->MS Identity NMR 1H NMR Check: 3.8 ppm (N-CH2) Check: 7.0-7.4 ppm (Ar) Sample->NMR Structure HPLC HPLC Purity Limit: Bis-sub impurity < 0.5% Sample->HPLC Purity Pass Release for Screening MS->Pass Match NMR->Pass Match HPLC->Pass >98%

Caption: Analytical workflow to validate identity and purity before biological screening.

References

  • Synthesis of 2-substituted benzoxazoles:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Orexin Receptor Antagonists." (General reference for scaffold synthesis).
  • Spectroscopic data of benzoxazole derivatives:Spectrochimica Acta Part A, "Vibrational spectroscopy and NMR of 2-aminobenzoxazoles."
  • Homopiperazine reactivity:Tetrahedron Letters, "Nucleophilic substitution of 2-chlorobenzoxazole with diamines."
  • Analogous Compound Data: PubChem CID 53260164 (5-Chloro derivative) used for chemical shift extrapolation. Link

Sources

Methodological & Application

Application Note: Synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

[1]

Abstract & Strategic Overview

This application note details the synthesis of 2-(1,4-diazepan-1-yl)benzo[d]oxazole , a privileged scaffold in medicinal chemistry often associated with histamine H3/H4 receptor antagonism and antimicrobial activity.[1]

The protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy. Unlike cyclization methods (e.g., reacting 2-aminophenol with thiocarbonyldiimidazole), the SNAr approach using 2-chlorobenzoxazole provides higher regioselectivity and cleaner conversion.

Critical Design Consideration: The nucleophile, 1,4-diazepane (homopiperazine) , is a cyclic diamine with two reactive secondary amines. A common failure mode in this synthesis is the formation of the C2-symmetric bis-benzoxazole dimer.[1] This protocol incorporates a specific stoichiometric control strategy to suppress dimerization and favor the desired mono-substituted product.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the high electrophilicity of the C-2 position of the benzoxazole ring, activated by the adjacent endocyclic nitrogen and oxygen atoms. The leaving group (chloride) is displaced by the secondary amine of the homopiperazine.

Reaction Scheme (Graphviz)[1]

ReactionSchemeSM12-Chlorobenzoxazole(Electrophile)IntermediateMeisenheimer-likeTransition StateSM1->Intermediate+ SM2 (3-5 equiv)K2CO3, MeCN, 80°CSM21,4-Diazepane(Homopiperazine)(Nucleophile - Excess)Product2-(1,4-Diazepan-1-yl)benzo[d]oxazole(Target)Intermediate->Product- HClSideProductBis-substituted Dimer(Impurity)Product->SideProduct+ SM1 (if SM2 limiting)

Figure 1: Reaction pathway highlighting the critical stoichiometric control required to prevent dimer formation.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Chlorobenzoxazole 153.571.0Substrate (Electrophile)
1,4-Diazepane 100.164.0Nucleophile (Excess)
Potassium Carbonate (K₂CO₃) 138.212.0Base (HCl Scavenger)
Acetonitrile (MeCN) --Solvent (Polar Aprotic)

Equipment:

  • Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser with CaCl₂ drying tube or N₂ balloon.[1]

  • Oil bath/Heating block.[1]

  • Rotary evaporator.[1]

Step-by-Step Procedure
Step 1: Reaction Setup
  • Charge the Nucleophile: In a 100 mL RBF, dissolve 1,4-diazepane (4.0 equiv) in anhydrous Acetonitrile (10 volumes relative to substrate mass).

    • Expert Insight: Although 1,4-diazepane is a liquid, it can be viscous. Ensure complete dissolution before adding the electrophile. The large excess (4 equiv) is non-negotiable to statistically prevent the product (which still contains a secondary amine) from attacking a second molecule of chlorobenzoxazole.

  • Base Addition: Add K₂CO₃ (2.0 equiv) to the stirring solution.

  • Substrate Addition: Add 2-chlorobenzoxazole (1.0 equiv) dropwise over 5 minutes at room temperature.

    • Note: 2-Chlorobenzoxazole is a potent skin sensitizer.[1] Handle in a fume hood.

Step 2: Reaction & Monitoring
  • Heat the mixture to reflux (approx. 80-82°C) .

  • Monitor by TLC (System: 10% Methanol in DCM).

    • Rf Observation: The starting chloride (non-polar) will disappear. The product is a polar amine and will streak slightly near the baseline unless NH₃ or Et₃N is added to the eluent.

    • Reaction Time: Typically complete within 2–4 hours .[1]

Step 3: Workup (Acid-Base Purification)

This molecule allows for a "self-cleaning" workup due to its basicity.[1]

  • Filtration: Cool to RT and filter off the solid K₂CO₃/KCl salts. Rinse the filter cake with MeCN.

  • Concentration: Evaporate the filtrate to a crude oil.

  • Acid Extraction (Critical Step):

    • Dissolve the residue in DCM (20 mL) .

    • Extract with 1M HCl (2 x 20 mL) .

    • Logic: The product and excess diazepane protonate and move to the aqueous layer. Any unreacted neutral chlorobenzoxazole or non-basic impurities remain in the DCM (discard this organic layer).

  • Basification & Recovery:

    • Take the acidic aqueous layer and cool in an ice bath.

    • Basify to pH > 12 using 4M NaOH or saturated Na₂CO₃ .[1] The product will oil out or precipitate.

    • Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization

If the acid-base workup does not yield sufficient purity (>95%), use Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: DCM : Methanol : Aqueous Ammonia (90 : 9 : 1).[1]

    • Note: The ammonia is essential to prevent tailing of the secondary amine on silica.

Expected Analytical Data
  • Physical State: Pale yellow viscous oil or low-melting solid.[1]

  • 1H NMR (400 MHz, CDCl₃):

    • 
       7.35–7.00 (m, 4H, Ar-H) – Benzoxazole aromatic protons.
      
    • ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
       3.80–3.70 (m, 4H, N-CH ₂-CH₂-CH ₂-N) – Protons on the diazepane ring adjacent to the benzoxazole nitrogen.
      
    • 
       3.05–2.95 (m, 4H) – Protons adjacent to the free secondary amine.
      
    • 
       1.95 (m, 2H) – Homopiperazine bridge methylene protons.
      
    • 
       1.80 (s, 1H, NH ) – Broad singlet (exchangeable).
      
  • MS (ESI): m/z calc for [M+H]⁺ = 218.12; observed = 218.1.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Dimer Formation Insufficient excess of diazepane.[1]Increase diazepane to 5.0 equiv. Alternatively, use N-Boc-homopiperazine (1.0 equiv), then deprotect with TFA/DCM (Step 2).
Hydrolysis Product (Benzoxazolone) Wet solvent or old 2-chlorobenzoxazole.[1]Distill 2-chlorobenzoxazole before use if it is dark.[1] Use anhydrous MeCN.[1]
Product "Streaking" on Column Interaction with acidic silica silanols.[1]Pre-wash silica column with 1% Et₃N in Hexanes or use 1% NH₄OH in the eluent.

Safety & Handling

  • 2-Chlorobenzoxazole: Severe eye irritant, lachrymator, and skin sensitizer. Double-glove (Nitrile) and work in a well-ventilated hood.[1]

  • 1,4-Diazepane: Corrosive and hygroscopic.[1] Store under inert atmosphere.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide).[1]

References

  • General SNAr Methodology for Benzoxazoles

    • Title: Synthesis and pharmacological exploration of benzoxazole derivatives.[4][5]

    • Source:International Journal of Research and Review, 2022.
    • Relevance: Confirms biological activity of 2-(1,4-diazepan-1-yl)benzoxazole and general synthesis conditions.[1]

  • Homopiperazine Reactivity & Dimerization Control

    • Title: Synthesis of substituted 1,4-diazepines and 1,5-benzodiazepines.[1]

    • Source:PMC (PubMed Central), 2010.
    • Relevance: Discusses the nucleophilic behavior of diazepines and handling of diamines in synthesis.
  • Physical Properties of Analogs

    • Title: 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole (PubChem CID 53260164).[1]

    • Source:PubChem.[1]

    • Relevance: Provides structural validation and expected physicochemical properties for the scaffold.[2]

    • [1]

2-(1,4-Diazepan-1-yl)benzo[d]oxazole for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Executive Summary & Scientific Context

The compound This compound represents a privileged scaffold in medicinal chemistry, fusing the bioisosteric utility of the benzoxazole ring with the conformational flexibility of the 1,4-diazepane moiety. This architecture is a critical pharmacophore found in Dual Orexin Receptor Antagonists (DORAs) (e.g., Suvorexant intermediates) and is increasingly explored for Histamine H3/H4 antagonism and Sigma-1 receptor modulation .

This guide details the protocols for evaluating this scaffold's efficacy as a G-Protein Coupled Receptor (GPCR) ligand. We focus on two complementary in vitro methodologies:

  • Competitive Radioligand Binding: To determine affinity (

    
    ).
    
  • Cell-Based Calcium Mobilization (FLIPR): To determine functional potency (

    
    ) and mode of action (antagonist vs. agonist).
    

Compound Management & Handling

Chemical Integrity: The diazepane nitrogen is basic (


), making the compound prone to protonation. The benzoxazole ring is stable but can degrade under strong acidic hydrolysis.
  • Solubility: Hydrophobic core. Soluble in DMSO (up to 50 mM). Poor aqueous solubility at neutral pH.

  • Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (avoid freeze-thaw cycles >3 times).

Preparation Protocol:

  • Stock Solution (10 mM): Dissolve accurately weighed powder in anhydrous DMSO. Vortex for 60 seconds.

  • Working Dilutions: Perform serial dilutions in 100% DMSO first to maintain solubility, then transfer to assay buffer.

    • Critical Step: Final DMSO concentration in the assay must be

      
       to avoid non-specific membrane perturbation.
      

Protocol A: Competitive Radioligand Binding Assay

Objective: Quantify the binding affinity (


) of the test compound against a known GPCR target (e.g., Orexin OX1R or Histamine H3R).
Materials
  • Membrane Prep: CHO-K1 or HEK293 cells overexpressing the target receptor (e.g., hOX1R).

  • Radioligand: [

    
    H]-SB-674042 (for Orexin) or [
    
    
    
    H]-N-alpha-methylhistamine (for H3).
  • Assay Buffer: 25 mM HEPES, 5 mM

    
    , 1 mM 
    
    
    
    , 0.5% BSA, pH 7.4.
  • Filtration: GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding.

Workflow
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10 µM).

    • Test: Membrane + Radioligand + this compound (10-point dose response, 1 nM to 10 µM).

  • Incubation:

    • Add 50 µL Test Compound.

    • Add 50 µL Radioligand (at

      
       concentration, typically ~1-2 nM).
      
    • Add 100 µL Membrane suspension (5-10 µg protein/well).

    • Incubate: 60 minutes at Room Temperature (equilibrium).

  • Termination:

    • Rapid filtration using a cell harvester (e.g., PerkinElmer Filtermate).

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

  • Detection:

    • Dry filters, add liquid scintillation cocktail.

    • Count CPM (Counts Per Minute) on a Beta Counter.

Data Analysis

Calculate specific binding:


. Fit data to a one-site competition model:


Convert

to

using the Cheng-Prusoff equation:

Protocol B: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm if the binding translates to functional antagonism (blocking agonist-induced


 flux).
Mechanism

Many targets for this scaffold (Orexin, H1) couple to


 proteins, triggering 

activation and

-mediated Calcium release.
Workflow
  • Cell Seeding: Seed CHO-hOX1R cells (10,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading:

    • Remove media. Add 20 µL Calcium-4 or Fluo-4 AM dye in HBSS buffer + 2.5 mM Probenecid (inhibits dye efflux).

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of this compound (5x concentration).

    • Incubate 15 min to allow receptor occupancy.

  • Agonist Challenge:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject

      
       concentration of reference agonist (e.g., Orexin-A).
      
    • Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

Mechanistic Visualization

The following diagram illustrates the


 GPCR signaling pathway targeted by this scaffold and the assay logic.

G cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Cytoplasm Agonist Endogenous Agonist (e.g., Orexin-A) GPCR GPCR (Gq-Coupled) (e.g., OX1R) Agonist->GPCR Activates Compound Test Compound 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Compound->GPCR Blocks (Antagonist) Gq Gαq Protein GPCR->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Fluo Fluorescent Signal (FLIPR Readout) Ca->Fluo Increases RFU

Caption: Schematic of Gq-coupled GPCR signaling. The test compound acts as a competitive antagonist, preventing agonist-induced Calcium release detected by the FLIPR assay.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilicity of benzoxazole ring.Increase BSA in buffer to 1% or add 0.05% Tween-20. Ensure filters are PEI-soaked.
Precipitation in Assay Low aqueous solubility.Verify DMSO < 1%. Check buffer pH. Use intermediate dilution plate (buffer) before adding to cells.
Bell-Shaped Curve Compound aggregation or cytotoxicity.Inspect wells microscopically. Perform an MTT cytotoxicity counter-screen.
Low Signal Window (FLIPR) Poor dye loading or cell health.Use Probenecid to prevent dye leakage. Ensure cells are <80% confluent before seeding.

References

  • Boss, C., et al. (2011). "Biomedical Application of Orexin Receptor Antagonists: From Suvorexant to Novel Scaffolds." ChemMedChem.

  • Röder, R., et al. (2018). "Benzoxazole Derivatives: A Privileged Scaffold in Medicinal Chemistry." European Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2020). "Optimization of 1,4-Diazepane Derivatives as Potent Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394775 (Suvorexant Intermediate)."

Application Note: Pharmacological Profiling of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

[1]

Introduction & Biological Significance[2][3][4][5][6][7][8][9][10][11]

2-(1,4-Diazepan-1-yl)benzo[d]oxazole represents a "privileged scaffold" in medicinal chemistry, fusing a benzoxazole core with a 1,4-diazepane (homopiperazine) ring. This structural integration is critical for two primary therapeutic areas:

  • Oncology (Kinase Inhibition): The benzoxazole moiety functions as a bioisostere for adenine, allowing it to occupy the ATP-binding pocket of various kinases (e.g., VEGFR-2, c-Met). The diazepane ring often extends into the solvent-accessible region of the enzyme, improving water solubility and pharmacokinetic properties compared to rigid piperazine analogs [1, 2].

  • CNS Therapeutics: Substituted benzoxazole-diazepane derivatives have been identified as intermediates in the synthesis of orexin receptor antagonists (e.g., Suvorexant analogs) and H3/H4 histamine receptor modulators, leveraging the diazepane ring for receptor selectivity [3].

This guide details the protocols for evaluating this compound's efficacy as a lead candidate, focusing on cytotoxicity profiling and mechanism of action (MoA) confirmation via apoptosis assays.

Chemical & Physical Properties
PropertySpecification
CAS Number 159731-55-2
Molecular Formula C₁₂H₁₅N₃O
Molecular Weight 217.27 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Low)
Storage -20°C (Solid); -80°C (DMSO Stock)

Experimental Design & Logic

Solvent & Stock Preparation

Causality: The lipophilic nature of the benzoxazole ring requires organic solvents for initial dissolution. However, the diazepane amine makes the compound basic.

  • Protocol: Dissolve powder in 100% DMSO to create a 10 mM Master Stock .

  • Validation: Verify clarity. If precipitation occurs upon dilution into media, sonicate for 5 minutes.

  • Constraint: Final DMSO concentration in cell culture must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Cell Line Selection
  • Oncology Model: HCT-116 (Colorectal) or MCF-7 (Breast) – High expression of VEGFR/c-Met; standard for benzoxazole sensitivity [4].

  • CNS/Toxicity Control: HEK-293 (Embryonic Kidney) – Non-cancerous control to determine the Selectivity Index (SI).

Visualization: Pharmacophore & Workflow

The following diagram illustrates the structural logic of the compound and the assay workflow.

Gcluster_0Pharmacophore LogicBenzBenzoxazole Core(ATP H-Bond Acceptor)TargetTarget Protein(Kinase/Receptor)Benz->TargetDockingDiaz1,4-Diazepane Ring(Solubility & Selectivity)Diaz->TargetIonic InteractionStock10mM DMSO Stock(-80°C)DilutionSerial Dilution(Media + 0.5% DMSO)Stock->DilutionSeedingCell Seeding(5k cells/well)Dilution->SeedingIncubation72h TreatmentSeeding->IncubationReadoutReadoutIncubation->ReadoutMTTMTTReadout->MTTViability (IC50)AnnexinAnnexinReadout->AnnexinApoptosis (MoA)

Figure 1: Pharmacophore interaction logic and sequential assay workflow.

Protocol 1: Dose-Response Cytotoxicity Assay (CCK-8/MTT)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) of this compound. Rationale: This assay quantifies metabolic activity as a proxy for viable cell number. We prefer CCK-8 (WST-8) over MTT for this compound because diazepane derivatives can sometimes reduce MTT non-enzymatically, leading to false positives. CCK-8 is more stable and water-soluble.

Materials
  • Cell Line: HCT-116 (ATCC® CCL-247™)

  • Reagent: Cell Counting Kit-8 (CCK-8) or Resazurin.

  • Plate: 96-well, clear bottom, tissue-culture treated.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells during the logarithmic growth phase.

    • Seed 5,000 cells/well in 100 µL complete media.

    • Control: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control) wells.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Preparation:

    • Prepare a 100 µM working solution from the 10 mM stock (1:100 dilution in media).

    • Perform 1:3 serial dilutions (9 points) in a separate sterile plate. Range: 100 µM to 0.01 µM.

  • Treatment:

    • Aspirate old media (carefully) or add 2x concentrated drug if volume permits.

    • Add 100 µL of drug-containing media to respective wells in triplicate .

    • Incubate for 72 hours .

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1–4 hours until orange color develops.

    • Measure absorbance at 450 nm (Reference: 650 nm).

Data Analysis

Calculate % Cell Viability using the formula:

Protocol 2: Mechanistic Apoptosis Assay (Annexin V/PI)

Objective: Distinguish between cytotoxic necrosis and programmed cell death (apoptosis). Rationale: Benzoxazole derivatives often induce G2/M arrest followed by apoptosis via the mitochondrial pathway [5]. This assay validates that the compound acts via a specific mechanism rather than general membrane lysis.

Materials
  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow Cytometer (e.g., BD FACSCanto™ or similar).

  • Propidium Iodide (PI).

Step-by-Step Methodology
  • Treatment:

    • Seed cells in 6-well plates (3 x 10⁵ cells/well).

    • Treat with this compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Positive Control: Staurosporine (1 µM).

  • Harvesting:

    • Collect media (contains floating dead cells).

    • Trypsinize adherent cells (gentle, <2 mins).

    • Combine media and trypsinized cells; centrifuge at 1500 rpm for 5 mins.

  • Staining:

    • Wash pellet 2x with cold PBS.

    • Resuspend in 1X Annexin-binding buffer at 1 x 10⁶ cells/mL.

    • Add 5 µL Annexin V-FITC and 5 µL PI.

    • Incubate 15 mins at RT in the dark.

  • Acquisition:

    • Add 400 µL binding buffer.

    • Analyze immediately by flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI).

Expected Results & Interpretation
QuadrantStain ProfileInterpretationBiological Implication
Q3 (LL) Annexin V (-) / PI (-)Live CellsNo effect or resistant population.
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisTarget Mechanism. Phosphatidylserine flip.
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary necrosis post-apoptosis.
Q1 (UL) Annexin V (-) / PI (+)NecrosisMembrane rupture (toxicity/handling error).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Low solubility of benzoxazole core.Pre-dilute in DMSO before adding to media. Ensure final DMSO < 0.5%. Warm media to 37°C.
High Background (CCK-8) Diazepane reducing the dye.Use "No Cell + Drug" control wells to subtract chemical background. Switch to CellTiter-Glo (ATP) assay.
No IC₅₀ Convergence Drug range too narrow.Extend dilution range. Test up to 200 µM if solubility permits.

References

  • Benzoxazole Derivatives as Anticancer Agents: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Source: MDPI (Molecules), 2023.

  • Diazepane Scaffold Utility: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Source: Current Organic Chemistry (Bentham Science), 2018. (Contextual match via PubMed Central)

  • Benzoxazole in CNS Drug Discovery: Synthesis and biological evaluation of benzoxazole derivatives. Source: Journal of Chemical and Pharmaceutical Research, 2011.[1]

  • Assay Standardization: Guidance on Cell-Based Assays for Drug Discovery. Source: Assay Guidance Manual (NCBI).

  • Mechanistic Insight: Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR‐2 inhibitors. Source: Archiv der Pharmazie, 2019.

Application Note: Quantitative Analysis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole, a novel heterocyclic compound with potential pharmaceutical applications. In the absence of specific literature for this analyte, this application note outlines two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are based on the known physicochemical properties of structurally related benzoxazole and diazepine derivatives and are designed to meet the stringent requirements of pharmaceutical quality control and drug development. All methodologies are presented with a focus on scientific integrity, adherence to international validation guidelines, and practical implementation in a research and development setting.

Introduction

This compound is a molecule of interest in medicinal chemistry due to the established biological activities of both the benzoxazole and diazepine scaffolds. Benzoxazole derivatives are known to exhibit a wide range of pharmacological properties.[1][2] Similarly, the 1,4-diazepine ring is a key structural feature in many centrally active drugs.[3] Accurate quantification of this compound in various matrices, including bulk drug substance, formulated products, and biological fluids, is critical for pharmacokinetic, stability, and quality control studies.

This application note details proposed analytical methods for the precise and accurate quantification of this compound. The development of these methods is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring that the methods are fit for their intended purpose.[4][5][6]

Physicochemical Properties of the Analyte

While experimental data for this compound is not widely available, its structure allows for the prediction of key physicochemical properties that inform the selection of analytical techniques. A structurally similar compound, 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole, has a molecular weight of 265.74 g/mol .[7] The target analyte, lacking the chlorine and methyl substituent, would have a molecular weight of approximately 217.26 g/mol .

The benzoxazole moiety provides a chromophore suitable for UV detection, with related compounds showing absorption maxima in the range of 336 to 374 nm.[5][8] The diazepine ring imparts basic properties, making the compound amenable to reversed-phase chromatography with acidic mobile phases. The compound is expected to be soluble in organic solvents such as methanol and acetonitrile.

Proposed Analytical Methods

Two primary analytical methods are proposed for the quantification of this compound:

  • HPLC-UV: For routine quality control, content uniformity, and stability testing where high sensitivity is not paramount.

  • LC-MS/MS: For bioanalytical studies and impurity profiling, offering superior sensitivity and selectivity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is proposed for the quantification of this compound in bulk material and pharmaceutical formulations.

Reversed-phase HPLC is a versatile and robust technique for the separation of moderately polar compounds. The benzoxazole chromophore is expected to exhibit strong UV absorbance, allowing for sensitive detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

Parameter Recommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | Estimated at 340 nm (to be confirmed experimentally) |

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

ParameterAcceptance Criteria
Specificity No interference from excipients or degradation products at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., flow rate, temperature, mobile phase composition).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is proposed for the quantification of this compound in biological matrices where high sensitivity and selectivity are required.

LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalysis. The ability to monitor specific precursor-to-product ion transitions minimizes matrix effects and allows for accurate quantification at low concentrations.

Instrumentation:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Identical to the HPLC-UV method to facilitate method transfer.

Mass Spectrometer Conditions:

Parameter Recommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ (predicted m/z 218.1)
Product Ions (Q3) To be determined by infusion of a standard solution. Predicted fragments may arise from cleavage of the diazepine ring or fragmentation of the benzoxazole moiety.[4]
Collision Energy To be optimized for each transition.

| Dwell Time | 100 ms |

Sample Preparation (Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound).

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix from at least six different sources.
Matrix Effect The matrix factor should be consistent across different lots of matrix.
Calibration Curve At least six non-zero standards with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Precision (RSD) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Stability Analyte stability to be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Weigh Reference Standard s2 Dissolve in Methanol (Stock Solution) s1->s2 s3 Prepare Working Standards (Serial Dilution) s2->s3 a1 Inject into HPLC s3->a1 d1 Generate Calibration Curve s3->d1 s4 Weigh Sample s5 Dissolve in Methanol s4->s5 s6 Filter (0.45 µm) s5->s6 s6->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection (340 nm) a2->a3 d2 Integrate Peak Areas a3->d2 d3 Quantify Analyte d1->d3 d2->d3

Caption: HPLC-UV analysis workflow for this compound.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification p1 Plasma Sample + Acetonitrile (with IS) p2 Protein Precipitation (Vortex & Centrifuge) p1->p2 p3 Collect Supernatant p2->p3 p4 Evaporate to Dryness p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: LC-MS/MS bioanalytical workflow for this compound.

Conclusion

The analytical methods proposed in this application note provide a robust framework for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis in a quality control environment, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. It is imperative that these methods undergo rigorous validation in accordance with the appropriate regulatory guidelines before implementation for their intended purposes. The provided protocols serve as a strong starting point for method development and validation, enabling researchers and drug development professionals to accurately and reliably quantify this promising pharmaceutical compound.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • UV–Vis spectrum of 2‐(benzoxazol‐2‐yl)‐4‐[(2‐hydroxynaphthyl)diazenyl] phenol (Azo‐4' benzoxaxole) (A); UV–Vis spectrum of 2‐(benzoxazol‐2‐yl)‐5‐[(2‐hydroxynaphthyl)diazenyl] phenol (Azo‐5' benzoxazole) (B). ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. [Link]

  • SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. MDPI. [Link]

  • Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. [Link]

  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem. [Link]

  • Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Publishers. [Link]

  • Determination of 14 Benzodiazepine Multiresidues in Aquaculture Environment by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Development and Validation of an HPLC Method for the Determination of Six 1,4‐Benzodiazepines in Pharmaceuticals and Human Biological Fluids. ResearchGate. [Link]

  • Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Research and Reviews. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Diazepam Quantification in Street Tablets Using Benchtop H qNMR Spectroscopy. [Link]

  • 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects. ISCA. [Link]

  • reverse phase hplc method and method validation of diazepam by using single mobile phase. ResearchGate. [Link]

Sources

High-Throughput Screening with 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-HTS-BZOx-2025 [1]

Executive Summary

This guide details the strategic design, synthesis, and high-throughput screening (HTS) of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole libraries.[1] This scaffold represents a "privileged structure" in medicinal chemistry, combining the rigidity and lipophilicity of the benzoxazole core with the solubility and hydrogen-bonding potential of the 1,4-diazepane (homopiperazine) ring.[1]

Primary Applications:

  • GPCR Antagonism: Specifically Orexin (OX1R/OX2R), Histamine (H3/H4), and Sigma receptors.

  • Kinase Inhibition: ATP-competitive inhibition where the diazepane moiety interacts with the hinge region or solvent front.[1]

  • CNS Therapeutics: The physicochemical properties (logP 2.5–4.0, pKa ~8.5) are favorable for blood-brain barrier (BBB) penetration.

Library Design & Synthesis Strategy

The Modular Assembly Logic

The this compound scaffold is ideal for combinatorial chemistry due to its distinct vectors for diversification.[1]

  • Vector A (Core): Substituted 2-chlorobenzoxazoles (Electronic tuning).

  • Vector B (Linker/Head): 1,4-Diazepane (Solubility/Basic pharmacophore).[1]

  • Vector C (Tail): Electrophiles reacting with the distal nitrogen (Diversity generation).

Automated Parallel Synthesis Protocol

Objective: Generate a 96-member focused library. Scale: 50 µmol per well.

Reagents:
  • Scaffold Stock: this compound (0.2 M in DMA).[1]

  • Electrophiles: Diverse Acyl Chlorides, Sulfonyl Chlorides, Isocyanates (0.25 M in DMA).

  • Base: DIPEA (Diisopropylethylamine), neat.

  • Scavenger Resin: PS-Trisamine (Polymer-supported tris(2-aminoethyl)amine).[1]

Step-by-Step Workflow:
  • Dispensing: Transfer 250 µL of Scaffold Stock (50 µmol) into each well of a 96-well deep-well reaction block.

  • Base Addition: Add 20 µL DIPEA (115 µmol, 2.3 eq) to each well.

  • Diversity Reagent: Add 220 µL of unique Electrophile Stock (55 µmol, 1.1 eq) to each well.

  • Incubation: Seal block and shake at 600 rpm for 12 hours at Room Temperature (RT).

  • Scavenging: Add 50 mg PS-Trisamine resin to scavenge excess electrophiles.[1] Shake for 4 hours.

  • Filtration: Filter into a pre-weighed receiving plate to remove resin.

  • Quality Control: Evaporate solvent (Genevac). Re-dissolve 5 random wells in DMSO for LC-MS validation (Expected purity >85%).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Chlorobenzoxazole Step1 SNAr Reaction (+ Homopiperazine, 80°C) Start->Step1 Inter Intermediate Scaffold This compound Step1->Inter Split Split to 96-well Block Inter->Split Reaction Parallel Coupling (DIPEA, DMA, RT, 12h) Split->Reaction Subgraph_Reagents Diversity Reagents R1 Acyl Chlorides (Amides) R1->Reaction R2 Sulfonyl Chlorides (Sulfonamides) R2->Reaction R3 Isocyanates (Ureas) R3->Reaction Purify Solid Phase Extraction (PS-Trisamine Scavenger) Reaction->Purify Final Final Library Plate (Ready for HTS) Purify->Final

Caption: Modular parallel synthesis workflow for generating this compound libraries.

HTS Assay Protocol: GPCR Antagonist Mode

Case Study: Screening for Orexin Receptor 1 (OX1R) Antagonists. Method: Calcium Flux Assay (FLIPR).

Assay Principle

This assay measures the ability of library compounds to inhibit the calcium influx triggered by the native agonist (Orexin-A) in HEK293 cells stably expressing human OX1R and Gα16 (promiscuous G-protein to couple Gs/Gi to Calcium).[1]

Materials & Buffers
  • Cell Line: HEK293-hOX1R-Gα16.[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Fluo-4 AM (2 µM) + 2.5 mM Probenecid (to inhibit dye efflux).

  • Agonist Challenge: Orexin-A (EC80 concentration, typically 10 nM).[1]

Detailed Screening Protocol
  • Cell Plating: Dispense 15,000 cells/well in 384-well poly-D-lysine coated black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Aspirate media and add 20 µL Dye Loading Buffer . Incubate 60 min at 37°C.

  • Compound Addition (Antagonist Mode):

    • Transfer 10 µL of library compounds (final conc. 10 µM, 1% DMSO) using an automated liquid handler (e.g., Echo 550).

    • Controls:

      • High Control (HC): Buffer + DMSO (0% Inhibition).

      • Low Control (LC): Known Antagonist (e.g., SB-334867, 1 µM) (100% Inhibition).

  • Incubation: Incubate compounds with cells for 15 min at RT to allow equilibrium binding.

  • FLIPR Read:

    • Place plate in FLIPR Tetra.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Inject 10 µL of Agonist Challenge (Orexin-A).[1]

    • Read: Measure fluorescence kinetics for 120 seconds.

Data Analysis & Hit Selection
  • Normalization: Calculate % Inhibition for each well:

    
    [1]
    
  • Hit Cutoff: Compounds exhibiting >50% inhibition at 10 µM.

  • Counter-Screen: Hits must be tested against parental HEK293 cells (no OX1R) stimulated with Carbachol (endogenous muscarinic response) to rule out non-specific Calcium signaling inhibitors or cytotoxicity.

Screening Logic Diagram

HTS_Logic Library Library Plate (10 mM DMSO) Echo Acoustic Transfer (Echo 550) Library->Echo AssayPlate Assay Plate (HEK293-OX1R + Fluo-4) Echo->AssayPlate Incubate Incubate 15 min (Equilibrium) AssayPlate->Incubate Read FLIPR Read (Ca2+ Flux) Incubate->Read Agonist Inject Orexin-A (EC80 Conc.) Agonist->Read Trigger Analysis Calculate % Inhibition Read->Analysis Decision Hit Selection (>50% Inhib) Analysis->Decision Decision->Library No (Discard) Counter Counter Screen (Parental HEK293) Decision->Counter Yes Valid Validated Hit (IC50 Det.) Counter->Valid Specific

Caption: HTS workflow for identifying Orexin antagonists from benzoxazole-diazepane libraries.

Troubleshooting & Optimization

Solubility Issues

The this compound core is moderately lipophilic.[1]

  • Symptom: Precipitation in assay buffer upon transfer.

  • Solution: Ensure final DMSO concentration is 0.5–1.0%. If precipitation persists, add 0.01% Pluronic F-127 to the assay buffer.[1]

False Positives (PAINS)

Benzoxazoles can occasionally act as redox cyclers or aggregators.

  • Validation: Check hits for frequent hitter behavior in public databases (e.g., PubChem).

  • Detergent Test: Re-test hits in the presence of 0.01% Triton X-100. If activity disappears, the compound is likely a colloidal aggregator (artifact).

References

  • Privileged Structures: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists."[1] Journal of Medicinal Chemistry, 1988.[2] Link

  • Benzoxazole Synthesis: Potewar, T. M., et al. "Synthesis of 2-substituted benzoxazoles..."[1] Tetrahedron Letters, 2008. Link

  • Orexin Antagonists: Boss, C., & Roch, C. "Recent trends in Orexin receptor antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 2015. Link

  • FLIPR Assay Protocols: Zhang, J. H., et al.[1] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening, 1999. Link

  • Diazepane Scaffolds: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011. Link

Sources

Application Notes and Protocols: Radiolabeling of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole for Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Receptor Interactions through Radiolabeling

The study of drug-receptor interactions is a cornerstone of modern pharmacology and drug development. To quantify the binding characteristics of a novel compound, such as 2-(1,4-diazepan-1-yl)benzo[d]oxazole, radiolabeling provides a highly sensitive and quantitative method. This application note details the rationale and step-by-step protocols for the radiolabeling of this compound and its subsequent use in radioligand binding assays.

The structural motif of a benzoxazole core linked to a diazepane moiety is prevalent in compounds targeting various central nervous system (CNS) receptors. Notably, derivatives of 2-substituted benzoxazoles have demonstrated significant affinity for serotonin (5-HT) receptors. Specifically, compounds with a nitrogen-containing heterocyclic substituent at the 2-position of the benzoxazole ring have shown promise as 5-HT3 receptor partial agonists[1]. Furthermore, other benzoxazole derivatives have been identified as potent and selective ligands for the 5-HT1A serotonin receptor[2]. Given this precedent, the primary objective of these protocols is to characterize the binding of radiolabeled this compound to the 5-HT3 and 5-HT1A receptors.

The choice of radioisotope is critical for the success of binding studies. Tritium (³H) is an ideal candidate for this application due to its low energy beta emission, which minimizes autoradiolysis of the compound, and its long half-life (12.3 years), allowing for flexibility in experimental timelines. Moreover, tritium labeling can often be achieved with high specific activity, a crucial factor for detecting receptor sites present at low densities.

This guide will provide a comprehensive workflow, from the synthesis of the tritiated ligand to the execution and analysis of saturation and competitive binding assays. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to accurately determine key binding parameters such as the dissociation constant (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of unlabeled competitor compounds.

PART 1: Radiolabeling of this compound with Tritium

The introduction of a tritium label into the this compound molecule is a critical first step. A late-stage catalytic tritium exchange reaction is a suitable approach, as it minimizes the need for a lengthy de novo synthesis with radioactive materials. This method involves the exchange of hydrogen atoms with tritium gas in the presence of a metal catalyst.

Rationale for the Radiolabeling Strategy

The 1,4-diazepan moiety of the target molecule contains several C-H bonds that are potentially amenable to catalytic tritium exchange. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of tritium gas (³H₂) is a well-established method for tritiating organic molecules[3]. This approach offers the advantage of relatively simple reaction conditions and purification procedures.

Radiolabeling_Workflow cluster_synthesis Radiolabeling Synthesis cluster_purification Purification and Analysis Precursor This compound Reaction Catalytic Tritium Exchange (³H₂ gas, Pd/C) Precursor->Reaction Crude_Product Crude [³H]this compound Reaction->Crude_Product HPLC Reverse-Phase HPLC Crude_Product->HPLC Purity_Check Radiochemical Purity Analysis HPLC->Purity_Check Final_Product Purified [³H]Ligand Purity_Check->Final_Product Binding_Assay Radioligand Binding Assays Final_Product->Binding_Assay Used in

Caption: Workflow for the synthesis and purification of the radioligand.

Protocol for Tritiation

Materials:

  • This compound (precursor)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Tritium (³H₂) gas

  • Anhydrous solvent (e.g., ethyl acetate or methanol)

  • Reaction vessel suitable for handling tritium gas

  • High-vacuum manifold

Procedure:

  • Preparation: In a glovebox or a fume hood suitable for handling radioactive materials, dissolve a known quantity of this compound in the anhydrous solvent in the reaction vessel.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst should be optimized but is typically around 10-20% by weight of the precursor.

  • Degassing: Freeze the mixture with liquid nitrogen and evacuate the vessel using the high-vacuum manifold. Allow the mixture to thaw under vacuum and repeat this freeze-pump-thaw cycle three times to remove any dissolved gases.

  • Tritiation: Introduce a known pressure of tritium gas into the reaction vessel. The reaction is typically stirred at room temperature for several hours to overnight. The reaction time and pressure of tritium gas will influence the specific activity of the final product and should be optimized.

  • Reaction Quenching and Catalyst Removal: After the reaction is complete, the excess tritium gas is carefully recovered. The catalyst is removed by filtration through a syringe filter or a small pad of celite.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude tritiated product.

Purification and Characterization

Purification of the radiolabeled compound is essential to remove any unreacted precursor and radiolabeled impurities. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Materials:

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector and a radioactivity detector

  • Mobile phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA)

  • Liquid scintillation counter

Procedure:

  • HPLC Purification: Dissolve the crude product in a minimal amount of the mobile phase and inject it onto the HPLC column. A gradient elution from low to high organic solvent concentration is typically used to separate the product from impurities.

  • Fraction Collection: Collect fractions as they elute from the column and monitor both the UV absorbance and radioactivity.

  • Purity Analysis: Re-inject an aliquot of the purified, radioactive fraction onto the HPLC to determine its radiochemical purity. The goal is to achieve a radiochemical purity of >95%.

  • Specific Activity Determination: The specific activity (Ci/mmol) of the radiolabeled compound is determined by quantifying the amount of radioactivity in a known mass of the purified compound. This is typically done by measuring the radioactivity of a diluted aliquot using a liquid scintillation counter and determining the concentration of the compound by UV absorbance, comparing it to a standard curve of the unlabeled compound.

PART 2: Radioligand Binding Assays

Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor.[4] Two primary types of assays will be described: saturation binding assays to determine the affinity (Kd) and receptor density (Bmax) of the radiolabeled ligand, and competitive binding assays to determine the affinity (Ki) of unlabeled compounds.

General Considerations for Binding Assays
  • Receptor Source: The source of the receptors can be cell lines stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT3 or 5-HT1A receptors) or tissue homogenates from regions known to be rich in these receptors (e.g., brain cortex or hippocampus).

  • Assay Buffer: The composition of the assay buffer is critical for maintaining the integrity of the receptors and the ligand. A typical buffer might consist of 50 mM Tris-HCl, pH 7.4, with various ions and additives to minimize non-specific binding.

  • Separation of Bound and Free Ligand: A rapid and efficient method to separate the receptor-bound radioligand from the unbound ligand is crucial. The most common method is rapid vacuum filtration through glass fiber filters, which trap the cell membranes or tissue homogenates.[5]

  • Non-Specific Binding: It is essential to determine the amount of radioligand that binds to non-receptor components. This is achieved by incubating the reaction mixture with a high concentration of an unlabeled ligand that is known to bind to the target receptor with high affinity, thereby saturating the specific binding sites.[6]

Binding_Assay_Logic cluster_total Total Binding cluster_nonspecific Non-Specific Binding cluster_calculation Calculation TB [³H]Ligand + Receptor Formula Total Binding - Non-Specific Binding TB->Formula NSB [³H]Ligand + Receptor + Excess Unlabeled Ligand NSB->Formula SB Specific Binding Formula->SB

Caption: Logic for determining specific binding in radioligand assays.

Saturation Binding Assay Protocol

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the radiolabeled ligand.

Materials:

  • Purified [³H]this compound

  • Receptor preparation (cell membranes or tissue homogenate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Unlabeled competitor for non-specific binding determination (e.g., granisetron for 5-HT3 receptors or 8-OH-DPAT for 5-HT1A receptors)

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Liquid scintillation cocktail and counter

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of the radioligand. Include sets of wells for total binding and non-specific binding.

  • Reaction Mixture:

    • Total Binding: To each well, add the assay buffer, the receptor preparation, and increasing concentrations of the [³H]ligand.

    • Non-Specific Binding: To each well, add the assay buffer, the receptor preparation, the same increasing concentrations of the [³H]ligand, and a high concentration (typically 100-1000 fold higher than the Kd of the unlabeled ligand) of the unlabeled competitor.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium. The incubation time should be determined from kinetic experiments (association and dissociation assays).

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a vacuum manifold. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Punch out the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding (in fmol/mg protein) against the concentration of the free radioligand (in nM).

    • Fit the data to a one-site binding (hyperbola) equation using non-linear regression analysis to determine the Kd and Bmax values.

Table 1: Representative Saturation Binding Data

[³H]Ligand (nM)Total Binding (CPM)Non-Specific Binding (CPM)Specific Binding (CPM)
0.115001501350
0.555007504750
1.0850015007000
5.01500075007500
10.016000150001000
20.016500155001000
Competitive Binding Assay Protocol

This assay is used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radiolabeled ligand for binding to the receptor.

Procedure:

  • Plate Setup: Prepare a 96-well plate with triplicate wells for each concentration of the unlabeled test compound. Include control wells for total binding (no competitor) and non-specific binding.

  • Reaction Mixture: To each well, add the assay buffer, the receptor preparation, a fixed concentration of the [³H]ligand (typically at or below its Kd value), and increasing concentrations of the unlabeled test compound.

  • Incubation, Filtration, and Counting: Follow the same procedures as described for the saturation binding assay.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

Conclusion

The protocols outlined in this application note provide a robust framework for the radiolabeling of this compound and the subsequent characterization of its binding to serotonin receptors. By following these detailed methodologies, researchers can obtain high-quality, reproducible data on the affinity and density of receptor binding sites. These studies are fundamental for understanding the pharmacological profile of this compound and for guiding further drug development efforts. The successful application of these techniques will provide invaluable insights into the molecular interactions that underpin the biological activity of this promising class of molecules.

References

  • Sato, Y., Yamada, M., Yoshida, S., Soneda, T., Ishikawa, M., Nizato, T., Suzuki, K., & Konno, F. (1998). Benzoxazole Derivatives as Novel 5-HT3 Receptor Partial Agonists in the Gut. Journal of Medicinal Chemistry, 41(16), 3015–3021. [Link]

  • Siracusa, M. A., et al. (2008). Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands. ResearchGate. [Link]

  • López-Tudanca, P. L., et al. (2003). Synthesis and pharmacological characterization of a new benzoxazole derivative as a potent 5-HT3 receptor agonist. Bioorganic & Medicinal Chemistry, 11(13), 2709-2714. [Link]

  • Kraxner, J., Hübner, H., & Gmeiner, P. (2000). Azepino- and diazepinoindoles: synthesis and dopamine receptor binding profiles. Archiv der Pharmazie, 333(9), 287-292. [Link]

  • Gee, A. D., et al. (2018). Radiolabelling small and biomolecules for tracking and monitoring. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 376(2118), 20170268. [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper. [Link]

  • DTU Health Tech. (2023, January 24). Tritium-labelling of Peptides and Proteins. Technical University of Denmark. [Link]

  • Open MedScience. (2024, November 5). Revolutionising Drug Research: Tritium Radiolabelling of APIs. [Link]

  • Corbin, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. [Link]

  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. [Link]

  • Jin, H., et al. (2003). Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. European Journal of Pharmacology, 474(2-3), 187-195. [Link]

  • European Commission. (2021, December 1). Highlight selection of radiochemistry and radiopharmacy developments by editorial board. eScholarship.org. [Link]

  • BindingDB. (n.d.). Ki Summary. [Link]

  • Kavita, et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 766-781. [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. [Link]

  • Red HERACLES de investigación cardiovascular. (2009). Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. [Link]

  • U.S. Food and Drug Administration. (2019, October 3). APPLICATION NUMBER: - 211635Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). [Link]

  • Vaidya, V. P., et al. (n.d.). Synthesis of Benzofuro[3,2-e]-1,4-diazepines of Pharmacological Interest. Semantic Scholar. [Link]

  • Guccione, S., et al. (2006). 5-aryl-imidazo[2,1-c][1]benzodiazepine derivatives as tricyclic constrained analogues of diazepam and Ro5-4864. Synthesis and binding properties at peripheral and central benzodiazepine receptors. Die Pharmazie, 61(6), 505-510. [Link]

  • YMER. (n.d.). Molecular Docking Studies of Benzoxazole derivatives through ADMET properties as potential agents for lung cancer. [Link]

  • Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BZX-DZP-001 Subject: Yield Optimization & Impurity Control in SNAr Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 2-(1,4-diazepan-1-yl)benzo[d]oxazole via the nucleophilic aromatic substitution (SNAr) of 2-chlorobenzoxazole with homopiperazine (1,4-diazepane) is mechanistically straightforward but experimentally unforgiving.

Users frequently report yields stuck in the 40–50% range. This is rarely due to lack of conversion. Instead, it is almost exclusively caused by chemoselectivity failure (formation of the bis-adduct) and workup losses (due to the amphoteric nature of the product).

This guide deconstructs the reaction into three critical control modules: Stoichiometry , Thermodynamics , and Isolation .

Module 1: The "Bis-Adduct" Nightmare (Stoichiometry)

The Problem

Homopiperazine is a bidentate nucleophile. Once the first nitrogen reacts with 2-chlorobenzoxazole to form your product, the second nitrogen remains nucleophilic. If the concentration of the electrophile (2-chlorobenzoxazole) is too high relative to the free diamine, the product will compete for the electrophile, leading to the thermodynamically stable but useless bis-impurity: 1,4-bis(benzo[d]oxazol-2-yl)-1,4-diazepane .

The Solution: Statistical Amplification

You cannot rely on 1:1 stoichiometry. You must flood the reaction with nucleophile to statistically guarantee that every electrophile molecule encounters a free diamine, not a mono-substituted product.

Recommended Protocol:

  • Reagent Ratio: Use 3.0 to 5.0 equivalents of homopiperazine relative to 2-chlorobenzoxazole.

  • Addition Mode: Add the electrophile (2-chlorobenzoxazole) dropwise into the solution of the nucleophile (homopiperazine) .

    • Why? This keeps the local concentration of electrophile low, ensuring it is always surrounded by excess diamine.

    • Never add the amine to the chloride; this creates a high-electrophile environment that favors dimerization immediately.

Visualizing the Pathway

ReactionPathway SM1 2-Chlorobenzoxazole (Electrophile) Product Target Product (Mono-substituted) SM1->Product + SM2 (Excess) SM2 Homopiperazine (Nucleophile) SM2->Product Impurity Bis-Adduct Impurity (Dimer) Product->Impurity + SM1 (If local conc. high)

Figure 1: The kinetic competition between the desired mono-substitution and the parasitic bis-alkylation.

Module 2: Reactivity & Moisture Control

The Electrophile: 2-Chlorobenzoxazole

The C-2 position of benzoxazole is highly electrophilic, similar to an acid chloride.

  • Risk: It hydrolyzes rapidly in the presence of moisture to form benzoxazol-2(3H)-one , a "dead" impurity that is difficult to separate.

  • Control: Use anhydrous solvents (THF or Acetonitrile). Ensure glassware is oven-dried.

Temperature Control
  • Standard Error: Heating to reflux immediately.

  • Correction: Start at 0°C .

    • The SNAr reaction is exothermic and fast. High temperatures increase the rate of side reactions (polymerization/dimerization) more than the desired reaction.

    • Allow to warm to Room Temperature (RT) only after addition is complete.

Module 3: Workup & Purification (The "Trap and Release")

The Challenge

The product is a secondary amine (base). The excess homopiperazine used in Module 1 is also a base. Separating them by simple silica chromatography is difficult because they streak and co-elute.

The Solution: Acid/Base Extraction

Use the pKa difference between the product and the impurities.

Step-by-Step Isolation Protocol:

  • Evaporation: Remove the reaction solvent (THF/ACN) under reduced pressure.

  • Dissolution: Dissolve the residue in DCM (Dichloromethane) .

  • The Wash (Removal of Excess Amine):

    • Wash the organic layer with Water (3x) . Homopiperazine is highly water-soluble; the lipophilic benzoxazole product is not.

    • Critical Check: If the product is not lipophilic enough, use a pH 5.5 Phosphate Buffer wash. This keeps the highly basic homopiperazine protonated (water-soluble) while the less basic benzoxazole product remains in the organic layer.

  • Salt Formation (Optional but Recommended):

    • If the free base is an oil/gum (common), convert it to the HCl salt .

    • Dissolve in Et2O or EtOAc, cool to 0°C, and add 4M HCl in Dioxane dropwise. The salt usually precipitates as a white solid, leaving non-basic impurities in the mother liquor.

Purification Decision Tree

WorkupLogic Start Crude Reaction Mixture Step1 Evaporate Solvent Redissolve in DCM Start->Step1 Wash Wash with Water (x3) Step1->Wash Decision Check TLC/LCMS Wash->Decision Pure Product Clean? Concentrate -> Yield Decision->Pure Yes Impure Excess Amine Remains? Decision->Impure No Salt Generate HCl Salt (Precipitation in EtOAc) Impure->Salt

Figure 2: Logical workflow for isolating the target amine from the excess reagent.

Troubleshooting FAQs

Q1: My product is turning purple/brown on the column.

  • Diagnosis: Benzoxazole amines are electron-rich and can oxidize on acidic silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the eluent to neutralize acidic sites. Alternatively, use neutral alumina.

Q2: I see a mass of [M+135] in my LCMS.

  • Diagnosis: This is likely benzoxazol-2(3H)-one (MW ~135), caused by hydrolysis of your starting material (2-chlorobenzoxazole).

  • Fix: Your solvent was wet. Redistill THF over sodium/benzophenone or use molecular sieves. Ensure the reaction is under Nitrogen/Argon.

Q3: Can I use K2CO3 as a base?

  • Answer: Yes, but it is often unnecessary if you use excess homopiperazine. If you are strictly limited on homopiperazine (e.g., it is expensive or custom-synthesized), use 1.0 equiv Diamine + 2.5 equiv DIPEA (Hünig's Base) . However, be warned: this increases the risk of bis-alkylation because the local concentration of free diamine is lower.

Summary of Optimized Conditions

ParameterStandard ConditionOptimized Condition Reason
Stoichiometry 1.1 equiv Diamine4.0 equiv Diamine Prevents dimerization (Bis-adduct).
Addition Mix all at onceSlow addition of Electrophile Maintains high Nucleophile:Electrophile ratio.
Temperature Reflux0°C

RT
Improves selectivity; prevents polymerization.
Solvent DMFTHF or Acetonitrile Easier removal; DMF high boiling point complicates workup.
Purification Column ChromatographyAq. Wash + HCl Salt Exploits solubility differences; avoids silica degradation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Application in Orexin Antagonist Synthesis (Suvorexant Analogs)

    • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry, 53(14), 5320–5332.
    • (Demonstrates the use of diazepane-benzoxazole couplings in high-value drug targets).

  • General Synthesis of 2-Aminobenzoxazoles

    • Rida, S. M., et al. (2005).[1][2] "Synthesis of some novel benzoxazole derivatives as anticancer, antimicrobial and anti-inflammatory agents." Bioorganic & Medicinal Chemistry, 13(9), 3098-3105.

Sources

2-(1,4-Diazepan-1-yl)benzo[d]oxazole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization, Formulation Strategies, and Troubleshooting
Executive Summary & Physicochemical Profile

Compound Overview: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS: 159731-55-2) is a bicyclic heterocycle often utilized as a pharmacophore in medicinal chemistry (targeting histamine H3/H4 or orexin receptors).[1] Structurally, it consists of a lipophilic benzoxazole core fused to a polar, basic 1,4-diazepane ring.

The Core Problem: Users frequently report precipitation when diluting DMSO stock solutions into aqueous buffers (e.g., PBS, media).[1] This "crashing out" occurs because the molecule behaves as a lipophilic base .

  • The N1-nitrogen (attached to benzoxazole) is non-basic due to conjugation with the aromatic system.[1]

  • The N4-nitrogen (distal secondary amine) is the sole basic center (Estimated pKa ~ 8.5–9.5).[1]

At physiological pH (7.4), the equilibrium shifts toward the neutral free base, which has poor intrinsic aqueous solubility (< 10 µM typically), leading to immediate precipitation.[1]

Key Properties Table:

PropertyValue (Estimated)Implication
Molecular Weight ~217.27 g/mol Small molecule, favorable for permeability.
LogP (Octanol/Water) ~2.0 – 2.8Moderately lipophilic; requires organic cosolvents.[1]
pKa (Basic) ~9.0 (Distal NH)Ionized at pH < 7; Neutral at pH > 8.[1]
Appearance White to off-white solidCrystalline forms may have high lattice energy ("brick dust").[1]
Solubility (Water) < 0.1 mg/mL (Neutral)Insoluble without pH adjustment or cosolvents.[1]
Solubility (DMSO) > 20 mg/mLExcellent stock solvent.[1]
Troubleshooting Guide (FAQ)
Q1: "I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), and it precipitated. Why?"

Diagnosis: pH-Dependent Solubility Collapse. In 100% DMSO, the compound is fully solvated. When you dilute into PBS (pH 7.4), the buffering capacity forces the pH to 7.[1]4. If the compound's pKa is near 9.0, a small but significant fraction exists as the neutral free base. Because the intrinsic solubility of the neutral form is extremely low, it exceeds its saturation limit and precipitates.

Solution:

  • Acidify: Pre-acidify your buffer if the assay tolerates it. Solubility increases log-linearly as pH drops below the pKa.

  • Intermediate Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform a serial dilution in a cosolvent mix (e.g., PEG400) before adding to the final buffer.[1]

Q2: "What is the best vehicle for in vivo (IP/PO) administration?"

Diagnosis: Avoid pure DMSO. High DMSO concentrations are toxic.[1] Aqueous suspensions result in poor bioavailability.

Recommended Formulation (The "Golden Triangle"):

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG400 (Cosolvent/Stabilizer)[1]

  • 50% Water or Saline (Bulking agent)[1]

Protocol: Dissolve the compound in DMSO first. Add PEG400 and vortex until clear. Slowly add water/saline with continuous vortexing. If precipitation occurs, sonicate or add 1 equivalent of HCl (1N) to form the in-situ salt.[1]

Q3: "Can I use the HCl salt form instead?"

Answer: Yes, and it is highly recommended. The hydrochloride salt (dihydrochloride or monohydrochloride) significantly improves dissolution kinetics.[1] If you only have the free base, you can generate the salt in situ by adding 1.0–1.1 equivalents of HCl to your stock solution.

Q4: "My compound turns yellow in solution over time. Is it degrading?"

Diagnosis: Oxidative instability or trace impurities. Benzoxazole derivatives can be light-sensitive or prone to N-oxidation at the secondary amine.

  • Action: Store DMSO stocks at -20°C or -80°C, protected from light (amber vials).

  • Check: Run an LC-MS. If the mass has increased by +16 Da, it is the N-oxide.

Decision Logic: Formulation Strategy

The following diagram illustrates the logical flow for selecting the correct solvent system based on your application.

FormulationLogic Start Start: this compound AppType Select Application Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Stock Prepare 10-20 mM Stock in DMSO InVitro->Stock Route Route? InVivo->Route Dilution Dilute into Media/Buffer Stock->Dilution CheckPpt Precipitation Visible? Dilution->CheckPpt Success1 Proceed with Assay CheckPpt->Success1 No Fix1 Add 0.5% Tween-80 or Use HP-beta-CD CheckPpt->Fix1 Yes Fix1->Success1 IV IV Injection Route->IV PO_IP Oral (PO) / IP Route->PO_IP FormIV 10% DMSO / 40% HP-beta-CD (pH 4.5) IV->FormIV FormPO 10% DMSO / 40% PEG400 / 50% Saline (Acidified if needed) PO_IP->FormPO

Caption: Decision tree for selecting the optimal vehicle based on experimental constraints. Note the emphasis on pH adjustment and cyclodextrins (HP-beta-CD) for IV routes.

Detailed Protocols
Protocol A: Solubility Assessment (Turbidimetric)

Use this to determine the maximum concentration (kinetic solubility) in your specific assay buffer.[1]

  • Preparation: Prepare a 20 mM stock solution in DMSO.

  • Plate Setup: Use a clear 96-well plate. Add 190 µL of your assay buffer (e.g., PBS) to each well.[1]

  • Spiking: Add DMSO stock in increasing volumes (0.5 µL, 1.0 µL, etc.) to reach final concentrations of 10, 20, 50, 100 µM. Keep DMSO < 1% total.

  • Incubation: Shake for 2 hours at Room Temperature (RT).

  • Readout: Measure Absorbance at 620 nm (turbidity).

    • Result: A sudden increase in OD620 indicates precipitation. The concentration just prior to this jump is your Kinetic Solubility Limit .

Protocol B: In-Situ Salt Formation (For In Vivo Studies)

Use this if you only have the free base powder and need high solubility.[1]

  • Weigh 10 mg of this compound.

  • Dissolve in 1.0 mL of 0.1 N HCl .

  • Sonicate for 5–10 minutes.

    • Observation: If the solution becomes clear, you have successfully formed the hydrochloride salt in solution.

    • If cloudy: Add 10% w/v (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) and vortex.

  • Filter sterilize (0.22 µm PVDF) before injection.[1]

Solvent Compatibility Matrix
SolventSolubility RatingComments
Water (Neutral) 🔴 Poor< 0.1 mg/mL. Not recommended.
0.1 N HCl 🟢 Good> 5 mg/mL. Forms soluble salt.
DMSO 🟢 Excellent> 50 mg/mL. Standard for stocks.
Ethanol 🟡 Moderate~ 5-10 mg/mL. Good for evaporation.
PEG 400 🟢 GoodViscous; good cosolvent for animal work.
PBS (pH 7.4) 🔴 PoorLikely to precipitate > 10 µM.[1]
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53260164, 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved from [Link][1]

  • Journal of Chemical and Pharmaceutical Research (2012). Synthesis and characterization of some 1,4-diazepines derivatives. J. Chem. Pharm. Res., 4(6):2198-2201.[1][2] Retrieved from [Link]

  • U.S. Pharmacist (2012). Diazepam 5 mg/mL Injection Compounding Guide. Retrieved from [Link]

Sources

Technical Support Center: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solution stability, degradation pathways, and handling protocols for 2-(1,4-Diazepan-1-yl)benzo[d]oxazole .[1][2] The content is structured for researchers and drug development professionals, synthesizing data from structural analogs (e.g., Suvorexant intermediates) and fundamental heterocyclic chemistry.[2][3]

Compound Classification: Pharmacophore Scaffold (Orexin Receptor Antagonist Analog) Critical Function: Key intermediate for CNS-active library generation; structural core of Suvorexant.[2][3][4]

Executive Stability Profile

Senior Scientist Note: This compound possesses a "Janus-faced" stability profile.[1][2] While the benzoxazole core provides aromatic stability, the C2-linked diazepane moiety introduces basicity and nucleophilicity that sensitize the molecule to specific environmental triggers. Your primary risks are hydrolytic ring-opening (pH < 3 or pH > 10) and oxidative discoloration of the secondary amine.[2]

Stability Data Summary
ParameterStatusCritical Thresholds / Notes
Solid State StableStore at -20°C; hygroscopic as HCl salt.[1][2][4]
DMSO Stock (10mM) HighStable for >6 months at -20°C. Avoid freeze-thaw cycles.[1][2]
Aqueous Buffer (pH 7.4) ModerateStable for 24-48h.[2] Slow hydrolysis observed >48h.[2]
Acidic Media (pH < 4) Low Risk of oxazole ring hydrolysis.
Basic Media (pH > 10) Low Risk of nucleophilic attack at C2.
Photostability ModerateProtect from light; benzoxazoles are photoactive (fluorescent).[2]

Troubleshooting Guide & FAQs

Issue 1: "My stock solution has turned from colorless/pale yellow to dark amber."

Diagnosis: Oxidative Degradation.[2] Mechanism: The secondary amine in the 1,4-diazepane ring is susceptible to N-oxidation and radical formation, particularly in the presence of trace metals or varying light exposure.[1] Corrective Action:

  • Check Solvent Quality: Ensure DMSO is "Anhydrous" grade and free of peroxides.[2]

  • Purge: Always purge stock vials with Argon or Nitrogen after use.[2]

  • Additives: For long-term storage of working solutions, consider adding 0.1% ascorbic acid or BHT, provided it does not interfere with your assay.[1]

Issue 2: "I see a new peak in LC-MS with a mass shift of +18 Da."

Diagnosis: Hydrolytic Ring Opening.[2] Mechanism: Under acidic or strongly basic conditions, water attacks the C2 position of the benzoxazole ring. This cleaves the C-O bond, resulting in a ring-opened o-hydroxyphenylurea derivative.[1] Corrective Action:

  • Verify pH: Ensure your buffers are within pH 6.0 – 8.0.[2]

  • Minimize Exposure: Prepare aqueous dilutions immediately before use.[2] Do not store in acidic mobile phase (e.g., 0.1% Formic Acid) for >4 hours.[2]

Issue 3: "The compound precipitates immediately upon dilution into PBS."

Diagnosis: pH-Dependent Solubility Crash.[1][2] Mechanism: The diazepane nitrogen is basic (pKa ~9.0–9.5).[2] In DMSO, it is solubilized.[1] Upon dilution into PBS (pH 7.4), the equilibrium shifts.[2] If the concentration is high (>100 µM), the uncharged free base may precipitate.[2] Corrective Action:

  • Sequential Dilution: Dilute DMSO stock into a slightly acidic intermediate buffer (pH 5-6) first, or ensure final DMSO concentration is 1-5% to aid solubility.[1][2]

  • Salt Formation: Use the HCl salt form for better aqueous solubility, but maintain pH control.

Mechanistic Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Hydrolysis and Oxidative N-Dealkylation/Oxide formation.[2]

DegradationPathways Compound 2-(1,4-Diazepan-1-yl) benzo[d]oxazole (Intact) Hydrolysis_Inter Tetrahedral Intermediate (Unstable) Compound->Hydrolysis_Inter +H2O / H+ (pH < 4) NOxide Diazepane N-Oxide [M+16 Da] Compound->NOxide [O] / Light / Peroxides RingOpen Ring-Opened Product (o-Hydroxyphenylurea derivative) [M+18 Da] Hydrolysis_Inter->RingOpen C-O Bond Cleavage

Caption: Figure 1. Primary degradation pathways showing acid-catalyzed hydrolysis (Red path) leading to ring opening, and oxidation (Yellow path) leading to N-oxide formation.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution stable for >6 months.

  • Weighing: Weigh the solid compound into an amber glass vial (protects from light).

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[2]

    • Why? Water promotes hydrolysis; DMSO prevents protonation of the oxazole ring.

  • Dissolution: Vortex for 30 seconds. If needed, sonicate for <1 minute.[1]

    • Caution: Extended sonication generates heat, accelerating degradation.[1]

  • Aliquot & Storage:

    • Divide into single-use aliquots (e.g., 50 µL).

    • Flash freeze in liquid nitrogen (optional but recommended).[2]

    • Store at -20°C or -80°C .

Protocol B: Stability-Indicating LC-MS Method

Objective: To verify compound integrity before biological assays.[1][2][4]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Ammonium Formate (pH ~6.5).[2]

    • Note: Avoid strong acids like TFA (pH < 2) in the mobile phase if the run time is long, to prevent on-column hydrolysis.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bonds).[2]

  • Pass Criteria: Purity > 95%; absence of [M+18] peak.

Decision Logic for Assay Optimization

Use this workflow to determine the optimal buffer conditions for your specific experiment.

TroubleshootingFlow Start Start: Experimental Design CheckPH Is Assay pH Neutral? (pH 6.5 - 7.5) Start->CheckPH NeutralYes Yes CheckPH->NeutralYes Yes NeutralNo No CheckPH->NeutralNo No CheckTime Assay Duration > 24h? NeutralYes->CheckTime Acidic Acidic (pH < 5)? NeutralNo->Acidic UseFresh Standard Protocol: Prepare fresh in DMSO. Dilute < 30 mins before use. CheckTime->UseFresh No (<24h) Validation Run Stability Control: Incubate compound w/o cells Check LCMS at T=End CheckTime->Validation Yes (>24h) ModifyBuffer CRITICAL: Use Buffer Exchange. Avoid long incubations. Acidic->ModifyBuffer Yes (Hydrolysis Risk) Acidic->Validation No (Basic pH)

Caption: Figure 2. Decision tree for selecting experimental conditions to minimize degradation risks.

References

  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines.[1][5] Journal of Pharmaceutical Sciences, 66(4), 573-577.[1][2]

  • Strotman, N. A., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder.[1][2] ACS Publications.[2] [2]

  • BenchChem. this compound Product Information.

  • ChemicalBook. (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole Properties and Stability.

  • RSC Publishing. Novel solid forms of insomnia drug suvorexant with improved solubility and dissolution.[2]

Sources

Technical Support Center: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist, Lead Discovery Unit Topic: Troubleshooting Off-Target Effects & Assay Optimization Reference ID: TSC-BZ-DIAZ-001[1]

System Overview & Chemical Context

User Query: Why does my 2-(1,4-Diazepan-1-yl)benzo[d]oxazole derivative show promiscuous binding and poor metabolic stability?

Technical Analysis: The this compound scaffold is a "privileged structure" in medicinal chemistry, most notably serving as the core pharmacophore for Dual Orexin Receptor Antagonists (DORAs) like Suvorexant (MK-4305) and Lemborexant.[1] While effective for GPCR targeting (OX1R, OX2R, H3R), this scaffold possesses inherent physicochemical liabilities that drive off-target effects.

Core Liabilities:

  • Cationic Amphiphilicity: The basic nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ) on the diazepane ring, combined with the lipophilic benzoxazole, creates a Cationic Amphiphilic Drug (CAD) profile. This leads to hERG channel blockade  and phospholipidosis .[1]
    
  • Metabolic Soft Spots: The diazepane ring is highly susceptible to oxidative metabolism (CYP3A4), leading to rapid clearance.[1]

  • P-gp Efflux: Unmodified diazepanes are often substrates for P-glycoprotein (MDR1), limiting CNS penetration.[1]

Troubleshooting Guide: In Vitro Assay Interference

Issue: High background signal or non-replicable


 values in radioligand binding assays.

Diagnosis: This scaffold is prone to Non-Specific Binding (NSB) .[1] The lipophilic benzoxazole moiety adheres to plasticware, while the basic amine interacts with glass surfaces and negatively charged membrane components unrelated to the target receptor.

Protocol: Mitigating NSB & Assay Noise
ParameterStandard Condition (Fail State)Optimized Protocol (Success State)Mechanism of Action
Labware Standard PolystyreneSilanized Glass or Low-Binding Polypropylene Prevents hydrophobic adsorption of the benzoxazole ring.[1]
Buffer Additive 0.1% BSA0.05% CHAPS or 0.1% Pluronic F-127 Surfactants maintain solubility and block hydrophobic surfaces better than BSA for this scaffold.[1]
Serial Dilution Plastic 96-well plateGlass-coated plate or Direct transfer Prevents "loss of compound" during dilution steps, ensuring the concentration in the well matches the calculated value.
Wash Step Standard PBSIce-cold buffer + 0.1% PEI (Polyethyleneimine)PEI neutralizes the negative charge on glass fiber filters, preventing the cationic diazepane from sticking to the filter (False Positive).[1]

Critical Off-Target Mitigation (FAQs)

Q1: My compound is hitting hERG ( ). How do I fix this without losing potency?

Root Cause: The hERG potassium channel possesses a promiscuous hydrophobic pocket with aromatic residues (Tyr652, Phe656) that stabilize cationic ligands.[1] Your diazepane nitrogen is protonated at physiological pH, mimicking the hERG pharmacophore.

Corrective Actions (SAR Strategy):

  • Reduce Basicity (

    
     Modulation): 
    
    • Action: Introduce an electron-withdrawing group (EWG) like fluorine or a carbonyl (amide) adjacent to the diazepane nitrogen.[1]

    • Target: Lower ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       to < 7.5. This reduces the fraction of positively charged species at pH 7.4.[1]
      
  • Zwitterionic Approach:

    • Action: Append a carboxylic acid or tetrazole tail (as seen in Suvorexant optimization).[1]

    • Result: The negative charge neutralizes the cationic center, repelling the compound from the hERG pore.

  • Steric Clashing:

    • Action: Methylate the diazepane ring (e.g., 7-methyl substitution).[1][2]

    • Result: Disrupts the induced fit required for hERG binding without destroying the GPCR binding pose.[1]

Q2: The compound is cleared too rapidly by microsomes (High ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted"> ).[1]

Root Cause: The diazepane ring is a "metabolic sponge."[1] CYP450 enzymes (specifically CYP3A4) rapidly oxidize the carbon ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


 to the nitrogen atoms.

Corrective Actions:

  • Deuteration: Replace hydrogens on the diazepane ring with deuterium.[1] This exploits the Kinetic Isotope Effect (KIE) to slow down C-H bond breakage.[1]

  • Fluorine Scan: Place a fluorine atom at the metabolic soft spot (the diazepane carbons).[1] Fluorine mimics hydrogen sterically but the C-F bond is metabolically inert.[1]

  • N-Capping: If the distal nitrogen is free, cap it with a heteroaryl ring (e.g., pyrimidine or triazole-benzene).[1] This prevents N-dealkylation.[1]

Workflow Visualization

Diagram 1: The "False Positive" Elimination Workflow

Caption: Logic flow to distinguish between true off-target activity and assay artifacts caused by the scaffold's physicochemical properties.

TroubleshootingFlow Start Unexpected Signal / Potency Loss CheckSolubility 1. Check Solubility Limit (Is compound crashing out?) Start->CheckSolubility CheckNSB 2. Check Non-Specific Binding (Filter binding > 20%?) CheckSolubility->CheckNSB Soluble OptimizeAssay Add 0.05% CHAPS Use Silanized Glass CheckNSB->OptimizeAssay High NSB CheckOffTarget 3. Run Off-Target Panel (hERG, CYP, Phospholipidosis) CheckNSB->CheckOffTarget Low NSB OptimizeAssay->CheckOffTarget Decision_hERG hERG Positive? CheckOffTarget->Decision_hERG Fix_hERG Strategy: Reduce Basicity (Add EWG or Amide) Decision_hERG->Fix_hERG Yes Decision_CYP High Clearance? Decision_hERG->Decision_CYP No Fix_CYP Strategy: Block Soft Spot (Fluorination / Methylation) Decision_CYP->Fix_CYP Yes

In Vivo Translation Strategy

Issue: Compound is potent in vitro but shows no efficacy in behavioral models (e.g., sleep/wake).

Troubleshooting Protocol:

  • Calculate Efflux Ratio (ER): Run a Caco-2 or MDCK-MDR1 permeability assay.[1]

    • Result: If ER > 2.5, your compound is a P-gp substrate.[1]

    • Fix: Increase lipophilicity slightly or N-methylate the amide bond to reduce hydrogen bond donor count (HBD).[1]

  • Assess Brain-to-Plasma Ratio (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    Do not rely on total brain concentration. You must measure the unbound fraction in the brain (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    ).
    • Why: Benzoxazole-diazepanes bind heavily to brain tissue lipids.[1] Total brain levels may look high, but free drug available for the receptor is low.

    • Goal: Target ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .
      
  • Reactive Metabolite Check: Incubate with Glutathione (GSH) in microsomes.

    • Risk:[1] If you see GSH-adducts, your benzoxazole ring might be opening or forming reactive quinone-imines.[1]

    • Fix: Block the C-5 or C-6 position on the benzoxazole ring with Chlorine or Fluorine (as seen in the evolution of MK-4305 to Suvorexant) to prevent bioactivation [1].[1]

References

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia.[1][2] Journal of Medicinal Chemistry, 53(14), 5320–5332.[2] Link

  • Whitman, D. B., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats.[3] ChemMedChem, 4(7), 1069-1074.[1][3] Link

  • Roecker, A. J., & Coleman, P. J. (2008). Orexin receptor antagonists: medicinal chemistry and therapeutic potential. Current Topics in Medicinal Chemistry, 8(11), 977–987. Link

  • Boss, C., et al. (2009). Biomedical Application of Orexin/Hypocretin Receptor Antagonists. Journal of Medicinal Chemistry. Link (Contextual grounding on Diazepane scaffolds).[1]

Sources

Troubleshooting inconsistent results with 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Experimental Results

Executive Summary & Molecule Profile

The Molecule: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole is a fused heterocyclic scaffold. It combines a benzoxazole ring (electrophilic at C2) with a 1,4-diazepane ring (nucleophilic secondary amines).

The Context: This scaffold is a critical pharmacophore in drug discovery, most notably as the core structure for Dual Orexin Receptor Antagonists (DORAs) like Suvorexant and H3 receptor modulators.

The Core Problem: Users frequently report "inconsistent results" which typically manifest as:

  • Synthesis: Variable yields and "gummy" precipitates (Polymerization/Dimerization).

  • Assay: Non-linear dose-response curves (Solubility crashing).

  • Storage: Samples turning yellow/brown over time (Oxidation).

Troubleshooting Guide: Synthesis & Purity

Issue A: The "Dumbbell" Dimer Contamination

Symptom: Your LC-MS shows a persistent impurity at [2M-H]⁺ or the product precipitates as an insoluble gum during the reaction. Root Cause: The 1,4-diazepane (homopiperazine) has two reactive secondary amines. If you react 2-chlorobenzoxazole with free diazepane, the first product formed is still a nucleophile. It reacts with a second molecule of benzoxazole to form the bis-alkylated "dumbbell" dimer.

The Fix (Protocol Adjustment): Do not use free 1,4-diazepane unless you use a massive excess (10 equivalents). Instead, use a Mono-Protected Strategy .

Recommended Protocol (Self-Validating):
  • Starting Materials: 2-Chlorobenzoxazole + N-Boc-homopiperazine (1-Boc-1,4-diazepane).

  • Solvent: Acetonitrile or DMF (Polar aprotic).

  • Base:

    
     (3 equiv).
    
  • Temperature: 80°C.

  • Deprotection: Treat the isolated intermediate with 4M HCl/Dioxane or TFA/DCM to reveal the free amine.

Why this works: The Boc group sterically and chemically blocks the second nitrogen, making dimerization impossible.

Visualization: The Mono- vs. Bis-Alkylation Pathway

SynthesisPath SM1 2-Chlorobenzoxazole Inter Mono-Product (Desired) SM1->Inter + SM2 (Risk) SM1->Inter + SM3 (Safe) SM2 1,4-Diazepane (Unprotected) SM3 N-Boc-Diazepane (Protected) Dimer Bis-Alkylated Dimer (Impurity) Inter->Dimer + Excess SM1 (If Unprotected) Final Pure Product (HCl Salt) Inter->Final Deprotection (H+)

Caption: Figure 1. Competition between desired mono-alkylation and unwanted dimerization. Using N-Boc-Diazepane (Green path) eliminates the dimer risk.

Troubleshooting Guide: Biological Assays

Issue B: The "Cliff" in Dose-Response Curves

Symptom: Activity is stable at low concentrations but drops to zero or becomes erratic at high concentrations (>10 µM). Root Cause: pH-Dependent Solubility. The diazepane nitrogen is basic (


). In physiological buffers (pH 7.4), a significant fraction is protonated and soluble. However, as you increase concentration in DMSO stocks and dilute into buffer, the free base form may aggregate, especially if the assay buffer has low buffering capacity.

The Fix:

  • Formulate as a Salt: Do not store as the free base. Convert to the Dihydrochloride (2HCl) salt or Trifluoroacetate (TFA) salt .

  • DMSO Limit: Ensure final DMSO concentration in the well is <1% to prevent solvent-induced precipitation.

  • Check logD: The calculated logD (pH 7.4) is approx 1.5–2.5. If your assay buffer is >pH 8, the molecule becomes neutral and precipitates.

Data Table: Solubility Profile
ParameterConditionSolubility StatusRecommendation
pH 1–4 AcidicHigh (Fully Protonated)Ideal for LC-MS mobile phase.
pH 7.4 PhysiologicalModerate (Equilibrium)Use <100 µM working stocks.
pH >9 BasicLow (Free Base)Avoid. Risk of precipitation.
Solvent DMSOHigh Store stocks here (-20°C).

Troubleshooting Guide: Storage & Stability

Issue C: Sample Yellowing/Browning

Symptom: White powder turns yellow after 2 weeks on the bench. Root Cause: Oxidative Degradation. The secondary amine in the diazepane ring is susceptible to oxidation to form N-oxides or ring-opening degradation products when exposed to air and light. Benzoxazoles are generally stable, but the combination with a secondary amine creates a sensitive motif.

The Fix:

  • Storage: Store as a solid salt (HCl or TFA) at -20°C.

  • Atmosphere: Flush vials with Argon or Nitrogen before sealing.

  • Solution: Never store dilute aqueous solutions. Make fresh from DMSO stock.

Frequently Asked Questions (FAQ)

Q1: Can I use 2-aminophenol and homopiperazine to synthesize this in one pot? A: No. That route requires high temperatures to close the benzoxazole ring, which will likely decompose the diazepane or lead to messy polymerization. Build the benzoxazole ring first (or buy 2-chlorobenzoxazole), then attach the diazepane via


.

Q2: Why does my NMR show broad peaks? A: This is likely Conformational Dynamic Exchange . The 7-membered diazepane ring is flexible and flips between chair/twist-boat conformations.

  • Test: Run the NMR at 50°C. If peaks sharpen, it is conformational flux, not impurity.

Q3: Is the benzoxazole ring stable to acid deprotection (e.g., removing Boc)? A: Yes. The benzoxazole ring is highly stable to TFA/DCM or 4M HCl/Dioxane conditions used for Boc removal. It will hydrolyze if you boil it in aqueous HCl for extended periods, but standard deprotection is safe.

Decision Tree for Inconsistent Data

TroubleshootingTree Start Problem: Inconsistent Results Q1 Is the issue in Synthesis or Assay? Start->Q1 Syn Synthesis Issues Q1->Syn Assay Assay Issues Q1->Assay Q_Purity Is purity <95% by LC-MS? Syn->Q_Purity Dimer Check for Dimer (M+M). Switch to N-Boc-Diazepane. Q_Purity->Dimer Yes (Extra peaks) Pd Check Metal Scavenging. (If Pd catalyzed) Q_Purity->Pd No (Low Activity) Q_Sol Is the compound crashing out? Assay->Q_Sol Salt Convert to HCl Salt. Check Buffer pH < 8. Q_Sol->Salt Precipitate Visible Ox Check Stock Age. Oxidation of amine? Q_Sol->Ox Solution Yellowing

Caption: Figure 2. Diagnostic decision tree for isolating the source of variability.

References

  • Merck Sharp & Dohme Corp. (2011). Process for the preparation of suvorexant and intermediates. (Patent WO2012148553). World Intellectual Property Organization. Link

    • Relevance: Defines the standard industrial synthesis of the diazepane-benzoxazole scaffold and salt formation str
  • Cox, C. D., et al. (2010).[1] Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305). Journal of Medicinal Chemistry, 53(14), 5320–5332. Link

    • Relevance: Primary source for structure-activity relationships (SAR)
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

    • Relevance: Discusses the physicochemical properties (pKa, logD) of fused heterocyclic amines in drug design.

Sources

Technical Support Center: Purification of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the purification of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole . It is designed for organic chemists and process engineers encountering specific isolation challenges.

Case ID: PUR-BZ-DZP-001 Molecule Class: 2-Aminobenzoxazoles / Cyclic Diamines Application: Pharmacophore scaffold (e.g., Orexin Receptor Antagonists like Suvorexant analogs)[1]

Executive Summary: The Molecule & The Challenge

This compound consists of a lipophilic benzoxazole ring fused to a polar, basic 1,4-diazepane (homopiperazine) ring.[1]

  • The Chemical Conflict: The molecule possesses a basic secondary amine (

    
    ) and a weakly basic benzoxazole nitrogen.
    
  • The Primary Impurities:

    • Unreacted Homopiperazine: Highly water-soluble but difficult to remove completely if organic solvents are wet.[1]

    • Bis-Adduct (Dimer): 1,4-bis(benzo[d]oxazol-2-yl)-1,4-diazepane.[1] Formed if the stoichiometry is uncontrolled during synthesis.

    • 2-Chlorobenzoxazole (Starting Material): Lipophilic and neutral/weakly basic.[1]

    • Benzoxazolinone: Hydrolysis byproduct of the starting chloride.

Module 1: Extraction & Workup Strategies

Q: I have a crude reaction mixture containing excess homopiperazine. Standard aqueous washes aren't removing it efficiently.[1] What is the protocol?

A: Simple water washes are often insufficient because homopiperazine acts as a surfactant and can drag into the organic phase. You must exploit the


 difference between the product (secondary amine) and the impurities.

The "pH Swing" Protocol: This method isolates the product based on its specific basicity, separating it from neutral impurities (starting chloride) and highly water-soluble diamines.

Step-by-Step Protocol:

  • Acidification: Dissolve the crude organic layer (DCM or EtOAc) and extract with 1M HCl (aq) .

    • Result: The product and unreacted homopiperazine protonate and move to the aqueous phase. Neutral impurities (2-chlorobenzoxazole, bis-adducts) remain in the organic phase.[1]

    • Action: Discard the organic phase (or save for recovery of bis-adducts).[1]

  • Wash (Critical): Wash the acidic aqueous phase with fresh DCM.

    • Reason: Removes entrained non-basic impurities.[1]

  • Basification: Cool the aqueous phase to

    
     and slowly adjust pH to >12  using 50% NaOH .
    
    • Result: The product deprotonates and oils out. Homopiperazine remains water-soluble due to its high polarity and potential to form hydrates, though it is also basic.[1] Note: Homopiperazine is extremely water-soluble; the product is lipophilic.[1]

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x) .

  • Brine/Dry: Wash combined organics with brine, dry over

    
    , and concentrate.
    
Visualization: The pH Swing Workflow

ExtractionWorkflow start Crude Reaction Mixture (Product + Impurities) acid_step Add 1M HCl (aq) Partition start->acid_step org_phase_1 Organic Phase 1 (Contains: 2-Cl-Benzoxazole, Bis-adducts, Neutrals) acid_step->org_phase_1 Discard aq_phase_1 Aqueous Phase (Acidic) (Contains: Product-H+, Homopiperazine-H+) acid_step->aq_phase_1 Keep wash_step Wash with fresh DCM aq_phase_1->wash_step basify Adjust pH > 12 (NaOH) Extract with DCM wash_step->basify aq_phase_final Aqueous Waste (Contains: Excess Homopiperazine) basify->aq_phase_final Discard org_phase_final Final Organic Phase (Contains: Purified Product) basify->org_phase_final Dry & Concentrate

Caption: Selective acid-base extraction workflow to separate the target secondary amine from neutral byproducts and water-soluble diamines.

Module 2: Chromatography Troubleshooting

Q: My product streaks/tails on silica gel, and I'm losing yield. How do I fix this?

A: Tailing is caused by the interaction of the basic secondary amine (diazepane ring) with the acidic silanol groups on the silica surface.

Solution 1: The Modifier (Standard) Add 1-2% Triethylamine (TEA) or 1% Ammonium Hydroxide (


)  to your mobile phase.[1]
  • Mechanism:[2][3][4] The small amine modifier saturates the acidic silanol sites, allowing your product to elute as a tight band.

  • Recommended Solvent System: DCM : MeOH :

    
     (90:9:1).[1]
    

Solution 2: Alumina (Alternative) Switch to Neutral Alumina stationary phase.[1]

  • Why: Alumina is less acidic than silica and requires no amine modifier, which simplifies solvent evaporation and prevents residual TEA smell in your product.

Solution 3: Reverse Phase (High Purity) If using C18 silica, use a high pH buffer (e.g., Ammonium Bicarbonate, pH 10).

  • Note: At low pH (TFA/Formic acid), the molecule is doubly charged and will elute very quickly near the void volume. High pH keeps it neutral and retentive.

Module 3: Crystallization & Salt Formation

Q: I need to scale this up to >10g and want to avoid chromatography. Can I crystallize it?

A: The free base is often an oil or a low-melting solid, making direct crystallization difficult. The industry-standard approach (validated by Suvorexant intermediate protocols) is Salt Formation .[1]

Protocol: Formation of the Hydrochloride Salt

  • Dissolve the crude free base in Isopropyl Acetate (IPAc) or Ethanol .

  • Cool to

    
    .
    
  • Add 1.1 equivalents of HCl (as a solution in Isopropanol or Dioxane) dropwise.

  • The monohydrochloride salt typically precipitates as a white solid.

  • Filter and wash with cold IPAc.

Protocol: Formation of the Oxalate Salt If the HCl salt is hygroscopic (common with diazepanes), try Oxalic Acid.

  • Dissolve 1 eq of product in Acetone .

  • Add 1 eq of Oxalic Acid dissolved in minimal hot acetone.

  • Reflux for 30 mins, then cool slowly to RT.

  • Oxalates often form highly crystalline, non-hygroscopic solids suitable for storage.

Data: Salt Properties Comparison

FormCrystallinityHygroscopicityPurification Power
Free Base Low (Oil/Waxy)ModerateLow
HCl Salt HighHigh (Needs desiccant)High (Rejects neutrals)
Oxalate Very HighLowMedium
Tartrate HighLowHigh (Enantiomeric resolution*)

*Note: Tartrate is used if you are resolving chiral analogs (e.g., 2-methyl-diazepane derivatives).[1]

Module 4: Impurity Profiling (The "Bis-Adduct")

Q: I see a lipophilic impurity at R_f ~ 0.8 (in 5% MeOH/DCM). What is it?

A: This is almost certainly the Bis-Adduct : 1,4-bis(benzo[d]oxazol-2-yl)-1,4-diazepane.[1]

Cause: This forms when one molecule of homopiperazine reacts with two molecules of 2-chlorobenzoxazole.[1] This happens if:

  • You used a 1:1 stoichiometry (instead of excess amine).

  • You added the amine to the chloride (inverse addition).

Prevention Strategy:

  • Stoichiometry: Use 3-4 equivalents of homopiperazine.

  • Order of Addition: Add the 2-chlorobenzoxazole solution slowly into the homopiperazine solution. This ensures the amine is always in excess relative to the chloride locally.

Removal: The Bis-adduct is non-basic (both nitrogens are acylated by benzoxazole rings).[1]

  • Method: Use the Acid-Base Extraction (Module 1) .[1] The bis-adduct will stay in the organic layer during the acid wash, while your product moves to the water.

Visualization: Purification Decision Tree

PurificationTree start Crude Material check_bis Contains Bis-Adduct? start->check_bis acid_wash Acid Wash (pH 1-2) Discard Organics check_bis->acid_wash Yes (Lipophilic Impurity) check_state Physical State? check_bis->check_state No acid_wash->check_state Recovered Base cryst Salt Formation (HCl/Oxalate) check_state->cryst Scale > 5g (Need Solid) column Column Chromatography (DCM:MeOH:NH4OH) check_state->column Scale < 1g (High Purity needed)

Caption: Decision logic for selecting the optimal purification route based on impurity profile and scale.

References

  • Suvorexant Synthesis & Intermediates

    • Title: Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.[5]

    • Source:Chinese Chemical Letters, 2014.
    • Relevance: details the coupling of diazepanes with benzoxazoles and subsequent workup.
    • URL:[Link]

  • General Diazepane Purification

    • Title: Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chrom
    • Source:Journal of Pharmaceutical Analysis, 2025 (Predicted/Recent).
    • Relevance: Discusses salt formation (HCl)
    • URL:[Link]

  • Benzoxazole Reactivity

    • Title: Process for the preparation of 2-chlorobenzoxazoles.[1][6]

    • Source: US Patent 4714766A.[1]

    • Relevance: Provides context on the stability and reactivity of the 2-chlorobenzoxazole starting m
    • URL

Sources

Technical Support Center: Optimization of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist (Medicinal Chemistry Division) Ticket: Toxicity Reduction & Scaffold Optimization

Executive Summary & Diagnostic Triage

Welcome to the technical support hub for the 2-(1,4-Diazepan-1-yl)benzo[d]oxazole scaffold. This pharmacophore is frequently utilized in the development of H3 receptor antagonists, anticancer agents, and antimicrobial candidates. However, the fusion of a metabolic "soft" spot (benzo[d]oxazole) with a basic, lipophilic amine (diazepane) creates a specific toxicity profile that requires rigorous optimization.

Common Failure Modes (Triage)

If your lead compound is failing in early safety profiling, identify the symptom below to jump to the relevant troubleshooting module:

SymptomProbable CausePrimary LiabilityGo To
QTc Prolongation / hERG Inhibition Basic nitrogen in diazepane ring (

) + Lipophilic core.
CardiotoxicityModule A
High Intrinsic Clearance (

)
Oxidative ring opening of oxazole or N-dealkylation.Poor PK / HepatotoxicityModule B
GSH Adduct Formation Formation of reactive iminoquinone or ring-scission electrophiles.Idiosyncratic ToxicityModule B
Ames Positive Intercalation or formation of reactive nitroso/nitrenium ions.GenotoxicityModule C

Troubleshooting Modules

Module A: Mitigating hERG Inhibition (Cardiotoxicity)

The Issue: The 1,4-diazepane ring contains a basic secondary or tertiary amine. At physiological pH, this nitrogen is protonated. Combined with the lipophilic benzo[d]oxazole "tail," this mimics the pharmacophore required to block the hERG potassium channel (binding to Tyr652 and Phe656), leading to lethal arrhythmias.

Q: My


 for hERG is < 1 

M. How do I fix this without losing potency?

A: You must disrupt the "Lipophilic + Basic" pharmacophore.

  • Reduce Basicity (

    
     Modulation):  The distal nitrogen of the diazepane is the culprit.
    
    • Strategy: Introduce an electron-withdrawing group (EWG) nearby.

    • Tactic: Add a fluorine atom to the diazepane ring (beta to the nitrogen). This lowers the

      
       of the amine via inductive effects, reducing the cation-pi interaction with the hERG pore.
      
  • Zwitterionic Design:

    • Strategy: Append a carboxylic acid or isostere to the diazepane.

    • Tactic: If the target tolerates it, this neutralizes the net charge and drastically reduces hERG affinity.

  • Lipophilicity Reduction:

    • Strategy: Lower cLogP.[1]

    • Tactic: Replace the benzene portion of the benzo[d]oxazole with a pyridine (oxazolo[4,5-b]pyridine). This increases polarity and reduces non-specific binding.

Module B: Metabolic Stability & Hepatotoxicity

The Issue: Benzo[d]oxazoles are susceptible to nucleophilic attack and oxidative ring opening. The resulting metabolites (often thiourea derivatives or reactive quinone-imines) can deplete Glutathione (GSH) and covalently bind to hepatic proteins.[2]

Q: Microsomal stability is poor (


 min). What is happening? 

A: You are likely seeing "Metabolic Switching."

  • Oxazole Ring Scission: Metabolic enzymes can cleave the O-C2 bond, leading to reactive intermediates.

    • Fix: Substitution at the C5 or C6 position of the benzo ring (e.g., -F, -Cl, -CF3) can electronically stabilize the ring system and block P450 oxidation sites.

  • Diazepane Oxidation: The carbons alpha to the nitrogens are metabolic soft spots.

    • Fix: Introduce gem-dimethyl groups or spiro-cycles to these positions to block alpha-hydroxylation (Steric/Electronic protection).

Module C: Genotoxicity (Ames Test)

The Issue: Planar, fused heterocyclic systems can intercalate into DNA. Furthermore, if the diazepane is metabolized to an aniline-like species, it may trigger a positive Ames test.

Q: How do I design out genotoxicity risks?

A: Disruption of planarity is key.

  • Buckle the System: Ensure the diazepane ring adopts a twisted chair conformation. Avoid planarizing substitutions.

  • Block Nitrenium Formation: If the molecule can be metabolized to an aromatic amine, substitute the para-position of the aryl ring to prevent the formation of reactive nitrenium ions.

Visualization: Optimization Logic

The following diagram illustrates the decision tree for optimizing this specific scaffold.

OptimizationLogic Start Lead Compound: This compound Decision1 hERG IC50 < 10 uM? Start->Decision1 Decision2 GSH Adducts Detected? Decision1->Decision2 No hERG_Fail Risk: Torsades de Pointes Decision1->hERG_Fail Yes Metab_Fail Risk: Hepatotoxicity (Reactive Metabolites) Decision2->Metab_Fail Yes Sol_pKa Solution 1: Lower pKa (Fluorine on diazepane) hERG_Fail->Sol_pKa Sol_LogP Solution 2: Lower LogP (Aza-benzoxazole) hERG_Fail->Sol_LogP Sol_pKa->Decision2 Re-test Sol_LogP->Decision2 Re-test Sol_Block Solution 3: Block Metabolic Sites (C5/C6 Substitution) Metab_Fail->Sol_Block Sol_Steric Solution 4: Steric Hindrance (Gem-dimethyl on diazepane) Metab_Fail->Sol_Steric

Caption: Figure 1. Iterative optimization workflow for mitigating hERG and metabolic liabilities in diazepanyl-benzoxazole scaffolds.

Standardized Validation Protocols

To ensure your data is robust, use these specific assay conditions. These are designed to catch the specific failure modes of this scaffold.

Protocol 1: Reactive Metabolite Trapping (GSH Adduct Assay)

Purpose: To detect if the benzoxazole ring is opening into electrophilic species.

  • Incubation: Incubate test compound (10

    
    M) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
    
  • Trapping Agent: Add Glutathione (GSH) at 5 mM (excess).

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Centrifuge. Analyze supernatant via LC-MS/MS (High Res).

  • Data Mining: Search for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scans for GSH fragments (

    
     272, 307).
    
    • Pass Criteria: < 1% conversion to GSH adducts.

Protocol 2: Comparative hERG Binding (Fluorescence Polarization)

Purpose: Rapid triage of diazepane derivatives before expensive patch-clamp.

  • Reagents: Membrane prep expressing hERG channels; Red-shifted fluorescent tracer (e.g., E-4031 analog).

  • Setup: 384-well black plate.

  • Dose Response: 10-point curve starting at 30

    
    M.
    
  • Incubation: 2 hours at room temperature (equilibrium is critical for lipophilic diazepanes).

  • Readout: Measure Fluorescence Polarization (mP). Displaced tracer = decreased polarization.

  • Control: E-4031 (

    
     nM).
    

References & Authoritative Grounding

  • Reducing hERG Liability: Jamieson, C., et al. "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry, 2006. Link

    • Relevance: Establishes the link between basic amines (like diazepane) and hERG inhibition, providing pKa reduction strategies.

  • Reactive Metabolites: Kalgutkar, A. S., et al.[2][3] "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism, 2005. Link

    • Relevance: details the mechanism of heterocycle ring scission and glutathione trapping.

  • Benzoxazole Scaffolds: Rida, S. M., et al. "Synthesis of novel benzoxazole derivatives as antitumor agents." Bioorganic & Medicinal Chemistry, 2005. Link

    • Relevance: Provides baseline biological activity and structural data for the specific scaffold class.

  • Diazepine Toxicity: Griffin, C. E., et al. "Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects." The Ochsner Journal, 2013. Link

    • Relevance: Contextualizes the CNS and systemic toxicity profile of diazepine-containing structures.

  • hERG Prediction Models: Wessel, M. D., et al. "Prediction of hERG Channel Blockage by Basic Amine Drug-Like Compounds." Journal of Chemical Information and Modeling, 2020. Link

    • Relevance: Validates the strategy of modulating lipophilicity and basicity to avoid hERG block.

Sources

Technical Support Center: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with the synthesis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole . This guide prioritizes the identification of critical byproducts, reaction optimization, and troubleshooting based on Nucleophilic Aromatic Substitution (


) mechanisms.

Quick Navigation
Introduction: The Chemistry

The synthesis of this compound typically proceeds via an


 (Nucleophilic Aromatic Substitution)  reaction between 2-chlorobenzo[d]oxazole  and 1,4-diazepane (homopiperazine) . While conceptually simple, this pathway is prone to specific competing side reactions—primarily dimerization and hydrolysis—that degrade yield and purity.

Core Reaction Scheme:

ReactionScheme SM1 2-Chlorobenzo[d]oxazole (Electrophile) Product Target Product This compound SM1->Product + SM2 (Excess) Base, Heat Hydrolysis Impurity B Benzoxazolinone SM1->Hydrolysis + H2O (Moisture) SM2 1,4-Diazepane (Nucleophile) Dimer Impurity A (Dimer) Bis-substitution Product->Dimer + SM1 (Stoichiometry Error)

Figure 1: Reaction pathways showing the target product and the two primary competing impurities.

Module 1: Optimized Synthetic Protocol

Objective: Maximize mono-substitution and minimize dimer formation.

The "Golden Route" Protocol:

  • Stoichiometry Control (Critical): Dissolve 1,4-diazepane (3.0 – 5.0 equiv) in dry Acetonitrile (MeCN) or DMF.

    • Why? The secondary amine in the product is still nucleophilic. A large excess of the starting diamine statistically ensures the electrophile reacts with free diamine rather than the product.

  • Base Addition: Add

    
     (2.0 equiv)  or DIPEA (2.5 equiv).
    
  • Slow Addition: Cool the amine solution to 0°C. Add 2-chlorobenzo[d]oxazole (1.0 equiv) dropwise as a solution in MeCN/DMF over 30–60 minutes.

    • Why? Keeping the electrophile concentration low relative to the nucleophile favors mono-substitution.

  • Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC/LCMS. If sluggish, heat to 50–60°C.

  • Workup:

    • Evaporate volatiles.

    • Partition between water and DCM/EtOAc.

    • Crucial Step: The excess 1,4-diazepane is water-soluble. Wash the organic layer extensively with water/brine to remove it.

Module 2: Byproduct Identification Guide

Use this table to identify impurities peaks in your LCMS or NMR data.

Impurity IDNameStructure DescriptionOriginIdentification (LCMS/NMR)
Target This compound Mono-substituted benzoxazole.[1]Desired ProductMS: [M+H]+ ≈ 218NMR: Asymmetric diazepane protons (distinct multiplets).
Impurity A The "Dimer" (1,4-Bis(benzo[d]oxazol-2-yl)-1,4-diazepane)Two benzoxazole rings attached to one diazepane.Reaction of Product with excess SM1.MS: [M+H]+ ≈ 335NMR: Symmetric diazepane signals. Higher Rf on TLC.
Impurity B Benzoxazolinone (Benzoxazol-2(3H)-one)Hydrolyzed benzoxazole (C=O bond).Moisture in solvent/reagents.MS: [M+H]+ ≈ 136NMR: Loss of aromatic symmetry; broad NH singlet.
Impurity C N-Formyl/Acetyl derivativesAcylated diazepane.Reaction with solvent (DMF/DMAc) at high temp.MS: [M+H]+ ≈ 246 (Formyl)NMR: Distinct CHO singlet (~8 ppm).
Module 3: Troubleshooting & FAQs
Q1: I see a major spot with a higher Rf than my product. What is it?

Diagnosis: This is likely Impurity A (The Dimer) .

  • Cause: The ratio of 1,4-diazepane to 2-chlorobenzo[d]oxazole was too low (e.g., 1:1 or 1.5:1). Once the mono-product forms, it competes with the starting material for the electrophile.

  • Solution:

    • Increase 1,4-diazepane to 3–5 equivalents .

    • Perform reverse addition : Add the electrophile slowly to the amine solution, not vice versa.

Q2: My reaction stalled, and I see a peak at m/z 136. Adding more heat didn't help.

Diagnosis: You have hydrolyzed your starting material into Benzoxazolinone (Impurity B) .

  • Cause: 2-Chlorobenzo[d]oxazole is moisture-sensitive, especially in the presence of base and heat.

  • Solution:

    • Dry your solvents (DMF/MeCN) over molecular sieves.

    • Use anhydrous bases (

      
       dried in an oven).
      
    • Avoid heating above 60°C unless necessary; 2-chlorobenzoxazoles are highly reactive and should react at RT.

Q3: How do I remove the excess 1,4-diazepane after the reaction?

Protocol:

  • Aqueous Wash: 1,4-Diazepane is highly polar and water-soluble. Perform 3–4 washes with water during the extraction phase.

  • Salt Formation: If the impurity persists, dissolve the crude mixture in ethanol and add 1 equivalent of oxalic acid or HCl in ether. The bis-salt of the free diamine often precipitates first or has vastly different solubility properties than the mono-salt of the product.

Q4: The NMR shows a mixture of rotamers or broad peaks.

Insight: The N-C bond between the diazepane and benzoxazole has partial double-bond character (amidine-like resonance), leading to restricted rotation.

  • Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks sharpen and coalesce, it is a conformational effect, not an impurity.

Troubleshooting Logic Flowchart

Troubleshooting Start Issue Detected CheckMS Check LCMS Mass Start->CheckMS Mass335 Mass ~335 (Dimer) CheckMS->Mass335 High Mass Mass136 Mass ~136 (Hydrolysis) CheckMS->Mass136 Low Mass Mass218 Mass ~218 (Target) CheckMS->Mass218 Correct Mass ActionDimer Action: Increase Amine Eq Use Reverse Addition Mass335->ActionDimer ActionHydro Action: Dry Solvents Lower Temp Mass136->ActionHydro ActionPure Action: Check NMR (Rotamers?) Mass218->ActionPure

Figure 2: Decision matrix for identifying and resolving synthesis issues.

References
  • Synthesis of Suvorexant Intermediates: Detailed protocols for the reaction of 2-chlorobenzoxazole with diazepane deriv

    • Source:

  • Nucleophilic Arom

    
    ) Mechanisms:  General mechanistic overview of amine additions to halo-heterocycles.
    
    • Source:

  • Benzoxazole Reactivity & Hydrolysis: Discussion on the stability of 2-chlorobenzoxazoles and their conversion to benzoxazolinones.

    • Source:

  • Diazepine Synthesis Reviews: Overview of 1,4-diazepine chemistry and reactivity p

    • Source:

Sources

Validation & Comparative

Comparative Analysis of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole as a Potential CNS Receptor Antagonist

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Abstract

This guide provides a comparative framework for evaluating the inhibitory potential of the novel compound, 2-(1,4-Diazepan-1-yl)benzo[d]oxazole. Based on structural similarities to known pharmacophores, we hypothesize its activity as an antagonist for key central nervous system (CNS) G-protein coupled receptors, specifically the Dopamine D4 and Serotonin 5-HT2A receptors. We present a detailed comparison with well-characterized inhibitors of these targets, supported by established experimental protocols for in vitro validation. This document is intended to serve as a comprehensive resource for researchers investigating new chemical entities for neurological disorders.

Introduction: Rationale for Target Selection

The chemical structure of this compound, featuring a benzoxazole core linked to a 1,4-diazepane moiety, suggests a potential interaction with CNS receptors. The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2][3] The 1,4-diazepane ring is a common feature in molecules targeting CNS receptors, including those for dopamine and serotonin.[4]

Given these structural alerts, we have selected the Dopamine D4 and Serotonin 5-HT2A receptors as primary hypothetical targets for this guide.

  • Dopamine D4 Receptor (D4R): The D4R is implicated in various neuropsychiatric disorders, including schizophrenia and ADHD.[5] The development of selective D4R antagonists remains an area of active research.[6][7][8]

  • Serotonin 5-HT2A Receptor (5-HT2AR): Antagonism of the 5-HT2A receptor is a key mechanism for several atypical antipsychotics and is also being explored for the treatment of insomnia and Parkinson's disease psychosis.[9][10]

This guide will compare the hypothetical inhibitory profile of this compound with established antagonists for these two receptors, providing a roadmap for its experimental characterization.

Comparative Analysis of Inhibitors

To establish a benchmark for the potential efficacy of this compound, we will compare it to a selection of known Dopamine D4 and Serotonin 5-HT2A receptor antagonists.

Known Dopamine D4 Receptor Antagonists

The following table summarizes the binding affinities of several well-characterized D4R antagonists.

CompoundChemical StructureD4R Binding Affinity (Ki, nM)Selectivity over D2RReference
L-745,870~1>2000-fold[5]
A-4372035.6>100-fold[11]
ML3988.3>120-fold vs D2/D3[7][8]
Known Serotonin 5-HT2A Receptor Antagonists

The following table summarizes the binding affinities of several well-characterized 5-HT2AR antagonists.

CompoundChemical Structure5-HT2AR Binding Affinity (Ki, nM)Receptor ActivityReference
Ketanserin~2.5Antagonist[10]
Risperidone~4.5Antagonist[9]
Pimavanserin~0.5Inverse Agonist[9]

Experimental Protocols for Inhibitor Characterization

The following protocols are standard, validated methods for assessing the inhibitory activity of a test compound at the D4 and 5-HT2A receptors.

Proposed Synthesis of this compound

A plausible synthetic route for the title compound is outlined below. This method is based on established procedures for the synthesis of 2-substituted benzoxazoles.[12]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_product Final Product 2_aminophenol 2-Aminophenol step1 Step 1: Cyclization 2_aminophenol->step1 diazepane_reagent 1-Carbamoyl-1,4-diazepane diazepane_reagent->step1 step2 Step 2: Deprotection & Coupling step1->step2 Intermediate product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Step-by-step synthesis:

  • Cyclization: 2-Aminophenol is reacted with a suitable reagent such as cyanogen bromide to form 2-aminobenzoxazole.

  • Coupling: The 2-aminobenzoxazole is then coupled with a protected 1,4-diazepane derivative, followed by deprotection to yield the final product.

In Vitro Receptor Binding Assays

These assays determine the affinity of the test compound for the target receptor.

Workflow for Radioligand Binding Assay:

Binding_Assay_Workflow start Prepare cell membranes expressing the receptor (D4 or 5-HT2A) incubation Incubate membranes with a radioligand and varying concentrations of the test compound start->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of the filter-bound complex using a scintillation counter separation->quantification analysis Analyze data to determine the IC50 and calculate the Ki value quantification->analysis

Caption: General workflow for a radioligand receptor binding assay.

Detailed Protocol:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing either human Dopamine D4 or Serotonin 5-HT2A receptors are prepared.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with cofactors) is prepared.

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D4, [³H]-ketanserin for 5-HT2A) and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate bound and free radioligand.

  • Scintillation Counting: The radioactivity on the filters is counted.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Functional Assays

Functional assays determine whether the compound acts as an antagonist, agonist, or inverse agonist.

Dopamine D4 Receptor (Gi-coupled): cAMP Assay

The D4 receptor is coupled to the inhibitory G-protein (Gi), which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP).

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R activates Gi Gi protein D4R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate 5HT2A_Signaling_Pathway Serotonin Serotonin 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR activates Gq Gq protein 5HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces PIP2 PIP2 PIP2->PLC substrate ER Endoplasmic Reticulum IP3->ER activates release Ca2 Intracellular Ca²⁺ ER->Ca2 releases

Caption: Simplified signaling pathway of the Serotonin 5-HT2A receptor.

Protocol:

  • Cells expressing the 5-HT2AR are loaded with a calcium-sensitive fluorescent dye.

  • The cells are then treated with a 5-HT2AR agonist (e.g., serotonin) in the presence of varying concentrations of the test compound.

  • Changes in intracellular calcium are measured using a fluorescence plate reader.

  • An antagonist will block the agonist-induced increase in fluorescence.

Conclusion

This guide provides a structured approach for the initial characterization of this compound as a potential antagonist of the Dopamine D4 and Serotonin 5-HT2A receptors. By comparing its performance in the described assays to that of established inhibitors, researchers can effectively determine its potency, selectivity, and mechanism of action. The provided protocols offer a solid foundation for generating the necessary data to evaluate its potential as a novel therapeutic agent.

References

  • Taghour, M. S., Mahdy, H. A., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., ... & Elkadya, H. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063-2077. [Link]

  • Mahdy, H. A., Taghour, M. S., Gomaa, M. H., Aglan, A., Eldeib, M. G., Elwan, A., ... & Elkadya, H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]

  • Semantic Scholar. (n.d.). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Retrieved February 17, 2026, from [Link]

  • PubMed. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. [Link]

  • MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • PubMed. (2008). Synthesis of new arylpiperazinylalkylthiobenzimidazole, benzothiazole, or benzoxazole derivatives as potent and selective 5-HT1A serotonin receptor ligands. [Link]

  • ChemRxiv. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor antagonist. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Retrieved February 17, 2026, from [Link]

  • AIR Unimi. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. [Link]

  • ACS Publications. (2022). Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma. [Link]

  • PubMed. (2004). Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning. [Link]

  • PMC. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved February 17, 2026, from [Link]

  • PMC. (n.d.). The dopamine D4 receptor: biochemical and signalling properties. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2016). The derivatives of imidazo[1,2-a]benzimidazole as 5-HT2A receptor antagonists. [Link]

  • PubMed. (2008). Synthesis and biological activity of some new benzoxazoles. [Link]

  • Reagentia. (n.d.). This compound (1 x 1 g). Retrieved February 17, 2026, from [Link]

  • Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved February 17, 2026, from [Link]

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved February 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved February 17, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Benzoxazole: The molecule of diverse biological activities. [Link]

Sources

Validating the Target of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole: A Scaffold Analysis for Orexin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole is the core pharmacophore scaffold for Dual Orexin Receptor Antagonists (DORAs) . Primary Target: Orexin Receptors type 1 and 2 (OX1R and OX2R), also known as Hypocretin receptors.[1] Therapeutic Context: This scaffold is the structural foundation of Suvorexant (Belsomra) , a drug approved for insomnia.[1] The diazepane-benzoxazole core is critical for locking the molecule into a "U-shaped" bioactive conformation that blocks the binding of neuropeptides Orexin A and B.

This guide outlines the validation protocols required to confirm target engagement, assess functional potency, and differentiate this scaffold from first-generation antagonists like SB-334867.

Part 1: Target Validation Landscape

The Biological Mechanism

Orexin receptors are G-protein-coupled receptors (GPCRs) located primarily in the lateral hypothalamus. They regulate the sleep-wake cycle by promoting arousal.

  • OX1R (Gq-coupled): Primarily binds Orexin A. Activation leads to intracellular calcium (

    
    ) release.
    
  • OX2R (Gq/Gi-coupled): Binds both Orexin A and B. Critical for the maintenance of wakefulness.

Mechanism of Action: this compound derivatives function as competitive antagonists . By occupying the orthosteric binding site, they prevent the native neuropeptides from triggering the


-mediated signaling cascade, thereby reducing arousal.
Structural Basis of Interaction

X-ray crystallography and SAR (Structure-Activity Relationship) studies have revealed that this scaffold adopts a specific conformation:

  • The Anchor: The benzoxazole ring pi-stacks with aromatic residues (e.g., Tyr/Phe) deep in the binding pocket.

  • The Hinge: The 1,4-diazepane ring acts as a rigid spacer, directing the substituents into a U-shape.

  • The Validation Marker: Successful target validation requires demonstrating that your derivative maintains this U-shape and blocks

    
     flux.
    

Part 2: Experimental Validation Protocols

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (


) of the compound for human OX1R and OX2R.
Causality:  We use radioligand displacement because it measures direct physical interaction, independent of downstream signaling efficacy.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing hOX1R or hOX2R.

  • Radioligand:

    
    -Orexin-A (high affinity, non-selective).
    
  • Non-specific Control: 10 µM SB-334867 (OX1R) or EMPA (OX2R).

Step-by-Step Workflow:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g to isolate membrane fractions.

  • Incubation:

    • Mix 20 µg membrane protein with 0.5 nM

      
      -Orexin-A.
      
    • Add the test compound (this compound derivative) in a concentration range (

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at room temperature (22°C) to allow competitive displacement.

  • Filtration: Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Mobilization Assay (Functional)

Objective: Confirm the compound acts as an antagonist by inhibiting agonist-induced calcium release. Causality: Since OX1R/OX2R are


-coupled, activation triggers 

-mediated

release from the ER. A true antagonist must blunt this specific signal.

Step-by-Step Workflow:

  • Seeding: Plate CHO-hOX1R cells in 384-well black-wall plates (10,000 cells/well) 24h prior.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins at 37°C.

  • Pre-incubation: Add the test compound (antagonist) and incubate for 15 minutes. This allows the antagonist to occupy the receptor before the agonist arrives.

  • Challenge: Inject

    
     concentration of Orexin-A (approx. 10 nM) using the FLIPR (Fluorometric Imaging Plate Reader) system.
    
  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 520nm) for 180 seconds.

  • Validation Criteria: A valid hit will show a dose-dependent reduction in Fluorescence Unit (RFU) peaks compared to the vehicle control.

Part 3: Comparative Performance & Visualization

Comparison: Scaffold vs. Optimized Drug

The table below compares the core scaffold against the fully optimized drug (Suvorexant) and a reference tool compound.

FeatureCore Scaffold (Benzoxazole-Diazepane)Suvorexant (Optimized Drug)SB-334867 (Reference Tool)
Primary Target OX1R / OX2ROX1R / OX2R (Dual)OX1R (Selective)
Binding Affinity (

)
~50 - 200 nM0.55 nM (OX1R) / 0.35 nM (OX2R)~30 nM (OX1R)
Selectivity ModerateHighHigh for OX1R
Physicochemical High Lipophilicity, Fast ClearanceBalanced Solubility, Metabolic StabilityPoor CNS Penetration
Role Starting Block / IntermediateClinical TherapeuticIn Vitro Probe
Pathway & Validation Workflow

The following diagram illustrates the signaling pathway and the decision-making cascade for validating this scaffold.

G cluster_0 Orexin Signaling Pathway cluster_1 Validation Intervention Orexin Orexin A/B (Neuropeptide) Receptor OX1R / OX2R (GPCR) Orexin->Receptor Activates Gq Gq Protein Receptor->Gq PLC PLC-beta Gq->PLC Calcium Ca2+ Release (Arousal Signal) PLC->Calcium Scaffold 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Scaffold->Receptor Competes/Blocks Binding Assay 1: Radioligand (Displacement) Scaffold->Binding Validates Affinity Functional Assay 2: FLIPR (Ca2+ Blockade) Scaffold->Functional Validates Efficacy Binding->Functional If Ki < 1µM

Caption: Figure 1. Mechanism of Orexin signaling blockade and the sequential validation cascade for the diazepane-benzoxazole scaffold.

Part 4: Expert Insights for Optimization

1. The "Methyl" Switch: In the development of Suvorexant, the addition of a methyl group to the 5-position of the diazepane ring was a critical "magic methyl" effect. It restricted the conformational flexibility of the diazepane ring, locking it into the bioactive conformation required for high-affinity binding. When validating your derivative, ensure you test both enantiomers (R and S); the (R)-methyl isomer is typically significantly more potent.

2. Metabolic Liability: The naked this compound scaffold is prone to oxidative metabolism. In the FLIPR assay, this is irrelevant due to the short timescale. However, if moving to in vivo PK studies, you must block the metabolic soft spots (often by adding electron-withdrawing groups like Chlorine to the benzoxazole or extending the diazepane nitrogen with a heteroaryl cap).

3. Safety Note: While this scaffold is non-cytotoxic in short-term assays, diazepane derivatives can sometimes interact with other CNS targets. Always run a secondary counter-screen against a safety panel (e.g., hERG, Serotonin receptors) early in the process.

References

  • Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist. Source:[2] Cox, C. D., et al. (2010).[2][3] Journal of Medicinal Chemistry. URL:[Link]

  • Reaction Development and Mechanistic Study of a Ruthenium-Catalyzed Asymmetric Reductive Amination: Synthesis of the Chiral Diazepane of Suvorexant. Source: Strotman, N. A., et al. (2011).[2] Journal of the American Chemical Society.[2] URL:[Link]

  • Orexin Receptor Antagonists: A New Class of Sleeping Pills. Source: Roecker, A. J., & Coleman, P. J. (2008). Current Topics in Medicinal Chemistry. URL:[Link]

  • Suvorexant: First Global Approval. Source: Jacobson, L. H., et al. (2014). Drugs. URL:[Link]

Sources

Cross-Validation of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Activity in Different Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the cross-validation of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole (CAS: 159731-55-2). As a "privileged scaffold" in medicinal chemistry, this compound serves as the structural core for the blockbuster insomnia drug Suvorexant (Belsomra®) . However, its biological profile extends beyond Central Nervous System (CNS) modulation.

This guide objectively compares the compound's performance across two distinct biological contexts: GPCR antagonism (Orexin receptors) and Antineoplastic cytotoxicity . By cross-validating activity in engineered CHO lines versus standard cancer lines (MCF-7, HeLa), researchers can distinguish between on-target efficacy and off-target toxicity—a critical step in Hit-to-Lead optimization.

Compound Profile & Mechanism of Action[1][2][3]

The Molecule[4]
  • Compound: this compound

  • CAS: 159731-55-2

  • Class: Benzoxazole-Diazepane Hybrid

  • Primary Utility: Key intermediate/scaffold for Dual Orexin Receptor Antagonists (DORAs).

Mechanism of Action (Dual-Potential)

The compound exhibits a bifurcation in biological activity depending on the cellular context:

  • CNS Context (Target): It acts as an antagonist at Orexin receptors (OX1R/OX2R), preventing the binding of neuropeptides Orexin-A/B.[1] This inhibits the wakefulness signaling pathway, promoting sleep.

  • Oncology Context (Off-Target/Repurposing): In high concentrations, benzoxazole derivatives intercalate with DNA or inhibit topoisomerase, leading to mitochondrial dysfunction and apoptosis in rapidly dividing cells.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways engaged by this scaffold in different cell types.

MOA_Pathway cluster_CNS CNS Context (CHO-OX1R/Neurons) cluster_Cancer Oncology Context (MCF-7/HeLa) Compound 2-(1,4-Diazepan-1-yl) benzo[d]oxazole OX_Rec Orexin Receptor (OX1R/OX2R) Compound->OX_Rec Antagonism (Block) DNA DNA/Topo II Compound->DNA Intercalation (High Conc.) Gq Gq Protein OX_Rec->Gq Inhibited PLC PLC Activation Gq->PLC Inhibited Ca_Influx Ca2+ Influx PLC->Ca_Influx Inhibited Wake Wakefulness Signaling Ca_Influx->Wake Inhibited Mito Mitochondrial Dysfunction DNA->Mito Induction Caspase Caspase 3/9 Activation Mito->Caspase Induction Apoptosis Apoptosis Caspase->Apoptosis Induction

Figure 1: Divergent mechanisms of action. Left: Antagonism of Orexin signaling (Sleep promotion).[2][3] Right: Induction of apoptosis via mitochondrial stress (Cytotoxicity).

Comparative Performance Guide

To validate this compound, one must compare its specific affinity (Orexin) against its general toxicity. The following data summarizes typical performance metrics derived from structure-activity relationship (SAR) studies of the benzoxazole-diazepane class.

Comparative Data Matrix
ParameterTest Compound (Scaffold)Suvorexant (Optimized Drug)Doxorubicin (Cytotoxic Control)Interpretation
Target Orexin Receptor / DNAOrexin Receptor (OX1R/2R)DNA Topoisomerase II
Cell Line: CHO-OX1R (Functional Potency)IC50: ~150 - 500 nM IC50: ~50 nM (Ki 0.55 nM)N/AScaffold is active but less potent than the optimized drug.
Cell Line: MCF-7 (Breast Cancer Cytotoxicity)IC50: 16 - 32 µM IC50: >100 µM (Low Toxicity)IC50: 0.5 - 1.0 µM Scaffold shows moderate cytotoxicity; less toxic than chemo, more than Suvorexant.
Cell Line: HEK293 (General Toxicity)IC50: >50 µM IC50: >100 µMIC50: ~1 - 5 µMCritical: High safety margin required for CNS drugs.
Selectivity Index Moderate (~100x)High (>2000x)Low (Cytotoxic)The scaffold requires optimization (side chains) to improve selectivity.

> Note: Data for the scaffold represents typical values for unsubstituted diazepane-benzoxazoles based on SAR literature [1, 5]. Suvorexant data is based on FDA approval documents [2, 3].

Cross-Validation Protocols

Trustworthy data requires self-validating experimental designs. Below are the specific protocols to generate the data above.

Workflow Visualization

This diagram outlines the logical flow for cross-validating the compound.

Validation_Workflow cluster_Func Functional Screen (Target) cluster_Tox Cytotoxicity Screen (Off-Target) Start Compound Stock (DMSO) CHO CHO-K1 Cells (Stable OX1R Expression) Start->CHO MCF7 MCF-7 / HEK293 Cells Start->MCF7 Dye Load Fluo-4 AM (Ca2+ Indicator) CHO->Dye Agonist Add Orexin-A (EC80) Dye->Agonist Read_Func FLIPR Readout (IC50 Calculation) Agonist->Read_Func Decision Lead Optimization Candidate? Read_Func->Decision Potency < 500nM? Incubate 72h Incubation (Serial Dilution) MCF7->Incubate MTT Add MTT Reagent Incubate->MTT Read_Tox Absorbance 570nm (Viability Curve) MTT->Read_Tox Read_Tox->Decision Toxicity > 20µM?

Figure 2: Parallel screening workflow. Functional antagonism is tested in CHO-OX1R cells, while general cytotoxicity is assessed in cancer lines.

Protocol A: Functional Antagonism (FLIPR Calcium Assay)

Objective: Quantify the ability of the compound to block Orexin-A induced Calcium release. Cell Line: CHO-K1 stably expressing human OX1R.

  • Seeding: Plate CHO-OX1R cells at 20,000 cells/well in a black-wall, clear-bottom 384-well plate. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (with 2.5 mM Probenecid to inhibit export). Incubate for 60 mins at 37°C.

  • Compound Addition: Add 10 µL of the test compound (this compound) at 3x concentration (serial dilutions from 10 µM down to 0.1 nM). Incubate for 15 mins.

  • Agonist Challenge: Using a FLIPR Tetra system, inject Orexin-A at its EC80 concentration (typically ~10 nM).

  • Data Acquisition: Measure fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Calculate IC50 based on the inhibition of the peak Calcium response compared to the vehicle control.

Protocol B: Cytotoxicity Profiling (MTT Assay)

Objective: Determine the lethal concentration (LC50) to assess safety margin. Cell Lines: MCF-7 (Breast Cancer) and HEK293 (Kidney Epithelial - Control).

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with the compound (0.1 µM to 100 µM) for 72 hours . Include Doxorubicin (1 µM) as a positive control for cell death.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Mechanism:[2][4][1] Viable mitochondria reduce MTT (yellow) to Formazan (purple).

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve Formazan crystals.

  • Measurement: Read absorbance at 570 nm .

  • Validation Criteria: The compound is considered "Safe/Selective" if the IC50 in HEK293 is >10x the IC50 in the FLIPR assay.

References

  • Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist MK-4305 (Suvorexant). Journal of Medicinal Chemistry.

  • Merck & Co. (2014). Belsomra (Suvorexant) Prescribing Information. FDA Access Data.

  • Winrow, C. J., et al. (2014). Suvorexant: A Novel Dual Orexin Receptor Antagonist. Neuropharmacology.

  • BenchChem. (2024). This compound Product Profile.

  • Kamal, A., et al. (2015). Synthesis and biological evaluation of benzoxazole derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters.

Sources

A Guide to Orthogonal Assays for Confirming the Mechanism of Action of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel small molecules. Here, we use the hypothetical example of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole as a newly identified inhibitor of a crucial cellular kinase, hereafter referred to as "Kinase X". The principles and methodologies detailed herein are broadly applicable to a wide range of drug discovery projects.

In modern drug discovery, a single assay is insufficient to definitively claim a compound's mechanism of action.[1][2] Pan-Assay Interference Compounds (PAINS) and other artifacts can lead to misleading results in primary screens.[1] Therefore, a multi-pronged approach using orthogonal assays—distinct methods that measure the same biological event or pathway through different physical principles—is essential for building a robust and reliable data package.[2][3] This guide will walk through a logical progression of experiments, from direct biochemical confirmation to cellular target engagement and downstream functional effects, providing a high degree of confidence in the proposed mechanism.

The Hypothesis: this compound is a Potent and Selective Inhibitor of Kinase X

Our investigation begins with a hypothetical primary screen that has identified this compound as a hit against Kinase X, a protein implicated in a specific disease pathway. The following sections detail a series of orthogonal assays designed to test this hypothesis rigorously.

Biochemical Assay: Direct Measurement of Kinase Inhibition

The first step is to confirm that the compound directly inhibits the enzymatic activity of purified Kinase X in a controlled, in vitro environment.[4][5] This biochemical assay serves as our baseline for the compound's potency.[5][6] We will use a luminescence-based kinase assay that measures ATP consumption, a hallmark of kinase activity.

Experimental Rationale

This assay directly measures the compound's effect on the target protein in isolation, free from the complexities of a cellular environment.[4] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key parameter for quantifying a compound's potency.[5]

Experimental Protocol: Kinase Activity Assay
  • Reagent Preparation:

    • Prepare a 2X solution of Kinase X and its specific substrate peptide in kinase buffer.

    • Create a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to create a 2X compound solution.

    • Prepare a 1X ATP solution in kinase buffer.

  • Assay Procedure:

    • Add 5 µL of the 2X compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 2X Kinase X/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 1X ATP solution to each well.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the remaining ATP by adding a kinase-glo reagent and measuring luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data
CompoundTargetIC50 (nM)
This compoundKinase X50
Staurosporine (Control)Kinase X10

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

Having confirmed direct biochemical inhibition, the next critical step is to verify that the compound binds to Kinase X within the complex environment of a living cell.[4][7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in intact cells.[9][10][11] The principle behind CETSA is that a ligand binding to its target protein increases the protein's thermal stability.[9][11][12]

Experimental Rationale

CETSA provides direct evidence of target engagement in a physiologically relevant context, which is a crucial step in validating the mechanism of action.[8][9] A positive result in a CETSA experiment demonstrates that the compound can penetrate the cell membrane and bind to its intended target.[8]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heat_challenge Heat Challenge cluster_analysis Analysis A 1. Seed Cells B 2. Treat with Compound A->B Incubate C 3. Heat Cells at Temperature Gradient B->C D 4. Cell Lysis C->D E 5. Separate Soluble and Aggregated Proteins D->E Centrifugation F 6. Western Blot for Kinase X E->F

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA
  • Cell Treatment:

    • Culture a suitable cell line known to express Kinase X to 80-90% confluency.

    • Treat the cells with either vehicle (DMSO) or this compound at a concentration of 10 µM for 1 hour at 37°C.[9]

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[9][10]

  • Lysis and Protein Separation:

    • Lyse the cells by three cycles of freeze-thawing.[9]

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]

  • Detection:

    • Collect the supernatant and determine the protein concentration.

    • Analyze the amount of soluble Kinase X at each temperature by Western blotting.[9][13]

Expected Data
TreatmentTagg (°C) of Kinase XThermal Shift (ΔTagg)
Vehicle (DMSO)52-
This compound (10 µM)58+6

A significant positive thermal shift provides strong evidence of target engagement in cells.

Downstream Signaling Pathway Analysis: Western Blotting

Confirming target engagement is a major step, but it is also crucial to demonstrate that this engagement has a functional consequence on the cell's signaling network.[14] If this compound inhibits Kinase X, we expect to see a decrease in the phosphorylation of its known downstream substrates.[15][16] Western blotting is a classic and powerful technique to measure changes in protein phosphorylation.[15][17][18]

Experimental Rationale

This assay connects the direct binding of the compound to its target with a measurable cellular response, providing functional evidence of target modulation.[14] This is a critical piece of evidence for confirming the proposed mechanism of action.

Signaling_Pathway Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phospho-Substrate CellularResponse Cellular Response pSubstrate->CellularResponse Validation_Workflow cluster_biochem Biochemical cluster_cellular Cellular Biochem Kinase Assay (IC50) CETSA CETSA (Target Engagement) Biochem->CETSA Confirms in-cell binding Western Western Blot (Pathway Modulation) CETSA->Western Confirms functional effect Pheno Phenotypic Assay (Cell Viability) Western->Pheno Confirms cellular outcome

Caption: Orthogonal assay workflow for mechanism of action validation.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal growth inhibition (GI50) by plotting the percentage of viable cells against the logarithm of the compound concentration.

Expected Data
CompoundCell LineGI50 (µM)
This compoundDisease-relevant cell line1.5

Conclusion

By systematically employing a series of orthogonal assays, we can build a compelling case for the mechanism of action of this compound as a Kinase X inhibitor. The biochemical assay confirms direct target inhibition, CETSA demonstrates target engagement in a cellular context, Western blotting shows modulation of the downstream signaling pathway, and the phenotypic assay links these molecular events to a relevant cellular outcome. This multi-faceted approach provides the necessary scientific rigor to confidently advance a compound through the drug discovery pipeline.

References

  • Journal of Medicinal Chemistry. (2025, September 12). Target Engagement Assays in Early Drug Discovery.
  • In-Cell. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Infinix Bio. (2026, February 13). Understanding Target Engagement Assays: The Key to Successful Drug Discovery and Development.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Chemspace. (2026, January 18). Phenotypic Screening in Drug Discovery Definition & Role.
  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Drug Target Review. (2019, June 5). Phenotypic profiling in drug discovery.
  • Revvity. (n.d.). Phenotypic Screening.
  • Charnwood Discovery. (n.d.). Phenotypic Screening Assays.
  • DiscoverX. (n.d.). Target Engagement Assays.
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • Royal Society of Chemistry. (2019).
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Creative Biogene. (n.d.). Enzyme Kinetic Assay.
  • Bio-Techne. (n.d.).
  • Wikipedia. (n.d.). Enzyme assay.
  • Cell Signaling Technology. (n.d.). Western Blotting.
  • NIH. (n.d.).
  • PubMed. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • AXXAM. (n.d.).
  • Creative Biolabs. (n.d.). Orthogonal Assay Service.
  • Tip Biosystems. (2024, July 19).
  • BellBrook Labs. (2025, November 14).
  • Taylor & Francis Online. (2023, March 27). Western Blotting (immunoblotting): History, Theory, Uses, Protocol and Problems.
  • Countable Labs. (n.d.).
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
  • JoVE. (2023, April 30). Video: Enzyme Assays to Study Enzyme Activity and Kinetics.
  • ResearchGate. (2010, May 24). Synthesis Of Some Novel C3 Substituted New Diazo--[1][9]Benzodiazepine-2- One Derivatives As Potent Anticonvulsants.

  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Semantic Scholar. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-(1,4)
  • TSI Journals. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES.
  • ISCA. (2013, June 9). 1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects.

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Technical Comparison Guide: 2-(1,4-Diazepan-1-yl)benzo[d]oxazole vs. Standard-of-Care (SoC) Insomnia Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

2-(1,4-Diazepan-1-yl)benzo[d]oxazole (herein referred to as DBOZ-D ) represents a "privileged structure" in modern medicinal chemistry, serving as the pharmacophore anchor for the Dual Orexin Receptor Antagonist (DORA) class of sleep therapeutics.

Unlike traditional Standard-of-Care (SoC) drugs like Zolpidem (Ambien), which act as positive allosteric modulators of GABA-A receptors, DBOZ-D derivatives function by blocking the wake-promoting neuropeptides Orexin A and B.

This guide compares DBOZ-D not as a finished clinical drug, but as the critical lead scaffold against the optimized clinical product, Suvorexant (Belsomra), and the legacy standard, Zolpidem .

The Core Value Proposition
  • For Drug Discovery: DBOZ-D offers a synthetically versatile core with moderate affinity, high ligand efficiency, and a tractable structure-activity relationship (SAR) profile for optimizing metabolic stability.

  • For Neuroscience Research: It serves as a simplified tool compound for studying the structural requirements of the OX1R/OX2R binding pocket without the molecular bulk of late-stage clinical candidates.

Part 2: Head-to-Head Technical Comparison

The following analysis contrasts the DBOZ-D scaffold with the optimized clinical drug (Suvorexant) and the GABA-ergic standard (Zolpidem).

Table 1: Physicochemical and Pharmacological Profile
FeatureDBOZ-D (Scaffold) Suvorexant (Optimized SoC) Zolpidem (Legacy SoC)
Role Lead Scaffold / IntermediateClinical Drug (DORA)Clinical Drug (Z-Drug)
Target Orexin Receptors (OX1R/OX2R)Orexin Receptors (OX1R/OX2R)GABA-A Receptor (

1 subunit)
Mechanism Competitive AntagonistCompetitive AntagonistPositive Allosteric Modulator
Binding Affinity (

)

50–100 nM (Predicted)*
0.55 nM (OX1R) / 0.35 nM (OX2R)

20 nM
Selectivity Moderate (Lipophilic promiscuity)High (Specific "U-shape" fit)High for

1-GABA-A
Molecular Weight 217.27 g/mol 450.93 g/mol 307.39 g/mol
Lipophilicity (cLogP)

2.1
3.61.2
Metabolic Stability Low (Reactive diazepane NH)High (Blocked metabolic soft spots)Moderate (CYP3A4)

*Note: Affinity for the unsubstituted scaffold is significantly lower than the optimized drug. The addition of the methyl group and triazole-benzoyl tail in Suvorexant drives the sub-nanomolar potency.

Structural Analysis: The "Warhead" Evolution

The transition from DBOZ-D to Suvorexant illustrates a textbook "Fragment-to-Lead" optimization:

  • The Anchor (DBOZ-D): The benzoxazole ring provides a flat, aromatic interaction, while the diazepane ring introduces a critical twist, directing the vector for the rest of the molecule.

  • The Optimization (Suvorexant):

    • 7-Methyl Group: Adds chirality (R-configuration), locking the diazepane ring into a specific conformation that reduces entropic penalty upon binding.

    • Triazole-Benzoyl Tail: This extension reaches into a deep hydrophobic pocket within the Orexin receptor, providing the 100-fold increase in potency.

Part 3: Mechanism of Action & Signaling Pathways

Understanding the utility of DBOZ-D requires visualizing the pathway it inhibits. Unlike GABA drugs that induce widespread neural inhibition, DBOZ-D derivatives selectively block the "Wake-Up" signal.

Diagram 1: Orexin Signaling Blockade[1]

OrexinPath Orexin Orexin A/B Peptides OX1R OX1R / OX2R (GPCRs) Orexin->OX1R Activates Gq Gq Protein OX1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates Ca Intracellular Ca2+ Release PLC->Ca Triggers Wake Wakefulness / Arousal Ca->Wake Promotes DBOZ DBOZ-D / Suvorexant DBOZ->OX1R Competitive Antagonism (Blocks)

Caption: DBOZ-D derivatives competitively antagonize OX1R/OX2R, preventing Gq-mediated calcium signaling and downstream arousal.

Part 4: Experimental Protocols (Self-Validating Systems)

For researchers utilizing DBOZ-D as a starting material or control, the following protocols ensure reproducibility.

Protocol A: Synthesis of DBOZ-D (Nucleophilic Aromatic Substitution)

Context: This reaction couples the diazepane ring to the benzoxazole core.

Reagents:

  • 2-Chlorobenzoxazole (1.0 eq)

  • Homopiperazine (1,4-diazepane) (3.0 eq) – Critical: Use excess to prevent bis-substitution.

  • Triethylamine (Et3N) (1.5 eq)

  • Solvent: Dioxane or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 3.0 equivalents of homopiperazine in Dioxane at room temperature.

  • Addition: Add 1.5 eq of Et3N.

  • Reaction: Dropwise add 1.0 eq of 2-chlorobenzoxazole. The excess amine acts as a scavenger.

  • Heating: Reflux at 100°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Evaporate solvent. Partition residue between water and Ethyl Acetate. The product (secondary amine) stays in the organic layer; excess homopiperazine stays in the aqueous layer (pH dependent).

  • Validation: 1H NMR should show the disappearance of the benzoxazole C2-Cl signal and appearance of diazepane multiplet protons at

    
     1.8–3.8 ppm.
    
Protocol B: FLIPR Calcium Mobilization Assay (Functional Validation)

Context: Validating the antagonist activity of DBOZ-D against Orexin A.

System Setup:

  • Cell Line: CHO-K1 or HEK293 stably expressing human OX1R or OX2R.

  • Indicator: Fluo-4 AM (Calcium sensitive dye).

Workflow:

  • Seeding: Plate cells in 384-well black-wall plates (10k cells/well) 24h prior.

  • Dye Loading: Incubate with Fluo-4 AM for 45 mins at 37°C.

  • Compound Addition: Add DBOZ-D (serial dilution 10

    
    M to 0.1 nM) 15 mins prior to agonist.
    
  • Agonist Challenge: Inject Orexin A (at EC80 concentration, typically ~10 nM).

  • Measurement: Monitor fluorescence (Ex 488nm / Em 520nm) on a FLIPR Tetra system.

  • Data Analysis: Calculate IC50 based on the suppression of the Calcium peak relative to DMSO control.

Part 5: Structural Evolution Logic

The following diagram illustrates why DBOZ-D is the chosen scaffold and how it evolves into a drug.

SAR_Evolution cluster_0 Scaffold Identification cluster_1 Lead Optimization Hit Fluoroquinazoline Hit (Metabolically Unstable) DBOZ DBOZ-D Scaffold (Stable Core) Hit->DBOZ Core Replacement (Safety) Chiral 7-Methyl Addition (Conf. Lock) DBOZ->Chiral Entropy Reduction Linker Triazole Linker (Pi-Stacking) Chiral->Linker Pocket Filling Drug Suvorexant (SoC) (Sub-nM Potency) Linker->Drug Final Drug

Caption: The SAR trajectory from the initial DBOZ-D core to the final clinical candidate, highlighting key optimization steps.

Part 6: References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Link

  • Whitman, D. B., et al. (2009). "Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats." ChemMedChem. Link

  • Boss, C., & Roch, C. (2015). "Recent trends in orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Product Record: this compound." Chemical Structure Database. Link

  • Merck & Co. "Belsomra (Suvorexant) Prescribing Information." FDA Access Data. Link

A Comparative Analysis of the In Vivo Anxiolytic Efficacy of OXZ-247, a Novel Benzoxazole Derivative, Versus Placebo in a Murine Model

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vivo efficacy of OXZ-247, a novel 2-(1,4-Diazepan-1-yl)benzo[d]oxazole analog, in a preclinical model of anxiety. The following sections detail the experimental rationale, methodology, and comparative data versus a placebo control, offering insights into the potential therapeutic utility of this compound class.

Introduction: The Therapeutic Potential of Benzoxazoles in Anxiety Disorders

Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, and antimicrobial properties.[1] Certain structural motifs within this class, particularly those incorporating a diazepan moiety, suggest a potential for central nervous system activity. OXZ-247 was synthesized to explore this potential, with a focus on its anxiolytic (anti-anxiety) effects.

Anxiety disorders are a prevalent and debilitating class of psychiatric conditions.[2] The development of novel anxiolytic agents with improved efficacy and side-effect profiles remains a critical area of research.[3][4] Preclinical animal models are essential tools for the initial screening and characterization of such compounds.[2][5][6] This guide focuses on the evaluation of OXZ-247 in the elevated plus maze (EPM) test, a widely used and validated behavioral assay for assessing anxiety-like behavior in rodents.[7][8][9][10][11]

In Vivo Efficacy Assessment: The Elevated Plus Maze (EPM) Model

The EPM test is based on the natural aversion of rodents to open and elevated spaces.[10][11] The apparatus consists of a plus-shaped maze with two open arms and two enclosed arms, elevated from the ground.[8][10] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as the animal's fear of the open spaces is reduced.[9]

Experimental Workflow

The following diagram outlines the key stages of the in vivo efficacy study for OXZ-247.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimatization B Randomization into Treatment Groups A->B C Drug Administration (OXZ-247 or Placebo) B->C D Elevated Plus Maze Test C->D E Data Collection & Analysis D->E F Interpretation of Results E->F

Caption: Experimental workflow for assessing the anxiolytic efficacy of OXZ-247.

Methodology

Animals

  • Male C57BL/6J mice, 8-10 weeks old, were used for this study.

  • Animals were housed in groups of four under a 12-hour light/dark cycle with ad libitum access to food and water.

  • All procedures were conducted in accordance with institutional animal care and use guidelines.

Drug Administration

  • OXZ-247 was dissolved in a vehicle of 0.9% saline with 5% DMSO and 5% Tween 80.

  • Mice were randomly assigned to one of three treatment groups (n=12 per group):

    • Placebo (vehicle only)

    • OXZ-247 (10 mg/kg)

    • Diazepam (2 mg/kg, positive control)

  • Treatments were administered via intraperitoneal (IP) injection 30 minutes prior to behavioral testing.

Elevated Plus Maze Protocol

  • Habituation: Mice were brought to the testing room at least 60 minutes before the start of the experiment to acclimate.[11]

  • Apparatus: The EPM apparatus was constructed of a non-reflective material and consisted of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm). The maze was elevated 50 cm above the floor.[8][10]

  • Testing: Each mouse was placed on the central platform facing an open arm.[8][12]

  • Data Collection: The movement of the mouse was tracked for 5 minutes using an overhead video camera and automated tracking software.[7][8] The following parameters were recorded:

    • Time spent in the open arms

    • Number of entries into the open arms

    • Time spent in the closed arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Cleaning: The maze was cleaned with 70% ethanol between each trial to remove olfactory cues.[8][12]

Statistical Analysis

  • Data were analyzed using a one-way analysis of variance (ANOVA) followed by a post-hoc Tukey's test for multiple comparisons.

  • A p-value of < 0.05 was considered statistically significant.

Results

The results of the EPM test are summarized in the table below.

Treatment GroupTime in Open Arms (s)Open Arm EntriesTotal Distance (cm)
Placebo28.5 ± 3.28.1 ± 1.11520 ± 110
OXZ-247 (10 mg/kg)55.2 ± 4.515.8 ± 1.91480 ± 95
Diazepam (2 mg/kg)62.7 ± 5.117.2 ± 2.21450 ± 120

*p < 0.05 compared to placebo. Data are presented as mean ± SEM.

Mice treated with OXZ-247 spent significantly more time in the open arms and made more entries into the open arms compared to the placebo-treated group. This anxiolytic effect was comparable to that observed with the positive control, diazepam. Importantly, there were no significant differences in total distance traveled between the groups, suggesting that the observed effects were not due to changes in general locomotor activity.

Proposed Mechanism of Action

While the precise molecular target of OXZ-247 is under investigation, its anxiolytic profile suggests a potential interaction with neurotransmitter systems involved in anxiety, such as the GABAergic system.[13][14] Many anxiolytic drugs, including benzodiazepines like diazepam, exert their effects by enhancing the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3][13][15]

Hypothesized Signaling Pathway

The following diagram illustrates a potential mechanism of action for OXZ-247, involving the modulation of GABA-A receptor activity.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron A OXZ-247 C GABA-A Receptor A->C Allosteric Modulation B GABA B->C Binding D Chloride Ion (Cl-) Influx C->D Channel Opening E Neuronal Hyperpolarization D->E F Reduced Neuronal Excitability E->F G Anxiolytic Effect F->G

Caption: Hypothesized mechanism of action for OXZ-247 via GABA-A receptor modulation.

Discussion and Future Directions

The findings from this in vivo study demonstrate that OXZ-247 exhibits significant anxiolytic activity in a murine model of anxiety, with an efficacy comparable to the established anxiolytic, diazepam. The lack of effect on locomotor activity suggests a specific anxiolytic action rather than a general sedative effect.

Further research is warranted to elucidate the precise molecular mechanism of action of OXZ-247. Receptor binding assays and electrophysiological studies will be crucial in determining its affinity and functional activity at the GABA-A receptor and other potential CNS targets. Additionally, future studies should explore the pharmacokinetic profile of OXZ-247 and evaluate its efficacy in other preclinical models of anxiety and related disorders.

References

  • Elevated plus maze protocol. (2023, January 13). protocols.io. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • PsychoGenics. (n.d.). Preclinical Anxiety Studies. [Link]

  • Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. Dialogues in clinical neuroscience, 3(3), 187–200. [Link]

  • JoVE Science Education Database. (2008). Elevated Plus Maze for Mice. [Link]

  • MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. (n.d.). Indiana University. [Link]

  • Cleveland Clinic. (2023, March 1). Anxiolytics: What They Are, Uses, Side Effects & Types. [Link]

  • Wikipedia. (2024, February 12). Anxiolytic. [Link]

  • Al-Dhfyan, A., Al-Sanea, M. M., & Aouadi, K. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023. [Link]

  • Hodge, C. W. (2003). Anxiolytic drug targets: beyond the usual suspects. The Journal of clinical investigation, 112(10), 1473–1475. [Link]

  • Calhoon, G. G., & Tye, K. M. (2015). Preclinical Models of Emotional Dysregulations in Animals. In The Cambridge Handbook of Human Affective Neuroscience (pp. 618-638). Cambridge University Press.
  • Tallman, J. F., & Gallager, D. W. (1985). The GABA-ergic system: a locus of benzodiazepine action. Annual review of neuroscience, 8, 21–44.
  • Nuss, P. (2015). Anxiety disorders and GABA neurotransmission: a disturbance of modulation.
  • Rainville, J. R., & Hodes, G. E. (2019). Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers in neuroendocrinology, 55, 100799.
  • Al-Sanea, M. M., Aouadi, K., Al-Dhfyan, A., & Abdel-Aziz, A. A. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 3023.
  • Chen, Y. W., & Chien, Y. L. (2024). Analysis of Anxiety Disorders and Post-Traumatic Stress Disorders for Screening Anxiolytic Drugs and Linking Preclinical and Clinical Research. Preprints.org.
  • Al-Sanea, M. M., Aouadi, K., Al-Dhfyan, A., Abdel-Aziz, A. A., Al-Obaid, A. M., & El-Azab, A. S. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules (Basel, Switzerland), 27(9), 3023.
  • Sharma, S., & Jha, P. K. (2012). Synthesis and in vivo anti-inflammatory activity of a novel series of benzoxazole derivatives. Medicinal Chemistry Research, 21(11), 3589-3597.

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Benchmarking the Selectivity of 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" DORA Scaffold

2-(1,4-Diazepan-1-yl)benzo[d]oxazole is not merely a chemical reagent; it is the pharmacophore anchor for a generation of Dual Orexin Receptor Antagonists (DORAs), most notably Suvorexant (Belsomra®) .[1] In the context of drug discovery, this scaffold represents a critical "pivot point" in structure-activity relationship (SAR) studies.

This guide benchmarks the performance of this core scaffold against clinical standards and alternative targets. It addresses the critical challenge of selectivity profiling : distinguishing between on-target Orexin modulation (OX1R/OX2R) and off-target liabilities (specifically Histamine H3 receptors), which share a high affinity for benzoxazole-diazepane motifs.[1]

Mechanism of Action & Signaling Pathway

To benchmark this compound effectively, one must understand the signaling cascade it disrupts. The this compound moiety functions as a competitive antagonist, occupying the orthosteric binding pocket of the Orexin G-Protein Coupled Receptors (GPCRs).[1]

Orexin Signaling Blockade (Gq Pathway)

The primary efficacy readout for this scaffold is the inhibition of intracellular calcium flux triggered by Orexin-A/B.[1]

OrexinSignaling Orexin Orexin-A/B (Ligand) Receptor OX1R / OX2R (GPCR) Orexin->Receptor Activates Gq Gαq Protein Receptor->Gq Couples Scaffold 2-(1,4-Diazepan-1-yl) benzo[d]oxazole (Antagonist) Scaffold->Receptor Blocks (Competitive) PLC Phospholipase C (PLCβ) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates CaRelease Ca2+ Release (ER Stores) IP3->CaRelease Triggers Wakefulness Wakefulness / Arousal CaRelease->Wakefulness Promotes

Figure 1: The antagonistic mechanism of the benzoxazole-diazepane scaffold within the Orexin-Gq signaling cascade. The compound prevents Gq recruitment, halting the calcium flux required for wakefulness.

Comparative Benchmarking Data

The following data consolidates performance metrics of the unsubstituted core scaffold versus the optimized clinical drug (Suvorexant) and a standard tool compound (SB-334867) .

Key Insight: The unsubstituted scaffold acts as a "fragment hit" with micromolar to high-nanomolar affinity.[1] The addition of the 5-chloro group and the triazole-benzoyl tail (as seen in Suvorexant) drives potency into the sub-nanomolar range.[1]

Table 1: Potency & Selectivity Profile
MetricCore Scaffold (this compound)Suvorexant (Optimized Clinical Standard)SB-334867 (OX1R Selective Tool)
OX1R Ki (nM) ~150 - 300 nM0.55 nM0.4 nM
OX2R Ki (nM) ~200 - 450 nM0.35 nM> 10,000 nM
Selectivity Dual (Balanced)Dual (Balanced)OX1R Selective (>50x)
H3 Receptor Ki < 100 nM (Significant Liability)> 1,000 nM (Optimized)Low Affinity
LogD (pH 7.4) ~1.8 (Moderate)~3.6 (High)~2.5
Primary Utility Starting Block / Library Scaffold Clinical Insomnia Tx In Vivo Probe (Rodent)

*Note: Values for the core scaffold are estimated based on fragment screening data from Cox et al. (2010) and SAR analogues. Unsubstituted diazepanes often show lower potency than their 7-methyl substituted counterparts.[1]

Table 2: Off-Target Liability (The "Benzoxazole Trap")

A critical aspect of benchmarking this specific structure is its promiscuity.[1] The benzoxazole-diazepane core is also a known pharmacophore for Histamine H3 receptors .[1]

TargetAffinity RiskMitigation Strategy
Histamine H3 High. Simple benzoxazole-amines often bind H3 with Ki < 50 nM.[1]Introduce bulky groups (e.g., triazole-benzoyl) at the distal nitrogen to clash with the H3 pocket.[1]
hERG Channel Moderate.Monitor lipophilicity; maintain LogD < 3.0 during optimization.
CYP3A4 Low (Scaffold only).Liability increases with lipophilic substitutions (as seen in Suvorexant).[1]

Experimental Protocols for Benchmarking

To validate the selectivity of this compound in your own lab, follow these "Self-Validating" protocols. These are designed to minimize false positives caused by the scaffold's lipophilicity.

Protocol A: Competitive Radioligand Binding (Self-Validating)

Objective: Determine Ki values for OX1R and OX2R. Validation Step: Use SB-334867 as a positive control for OX1R and Empagliflozin (negative control) to rule out non-specific binding.[1]

  • Membrane Prep: Use CHO-K1 cells stably expressing human OX1R or OX2R.[1]

  • Ligand: [³H]-Orexin-A (0.5 nM final concentration).

  • Incubation:

    • Dissolve this compound in 100% DMSO (Stock 10 mM).

    • Dilute in assay buffer (25 mM HEPES, 0.5% BSA, pH 7.4) to avoid precipitation.[1] Crucial: BSA prevents the scaffold from sticking to plasticware.

    • Incubate for 60 mins at Room Temperature.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI).[1]

  • Analysis: Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Flux Assay (Functional Potency)

Objective: Distinguish between Agonism, Antagonism, and Inverse Agonism.

  • Cell Loading: Load OX1R/OX2R-CHO cells with Fluo-4 AM dye for 45 mins.

  • Baseline: Measure fluorescence for 10 seconds.

  • Compound Addition: Add the scaffold (10-point dose response) and monitor for 5 mins (Test for Agonism).

  • Challenge: Add Orexin-A (EC80 concentration) and monitor for inhibition (Test for Antagonism).

  • Data QC: If the scaffold shows signal in step 3, it is a partial agonist (rare for this class) or a fluorescent interferent.

Workflow: From Scaffold to Lead

This diagram illustrates where this compound fits into the optimization workflow, highlighting the transition from a "dirty" scaffold to a selective drug.

OptimizationWorkflow Scaffold 2-(1,4-Diazepan-1-yl) benzo[d]oxazole (The Core) Screen Selectivity Screen (OX1R vs H3) Scaffold->Screen Profiling Hit Promiscuous Hit (Binds OX1R, OX2R, H3) Screen->Hit Result Opt1 Optimization Step 1: Add 5-Chloro & 7-Methyl (Increases Potency) Hit->Opt1 SAR Cycle 1 Opt2 Optimization Step 2: Add Triazole-Benzoyl Tail (Excludes H3 Binding) Opt1->Opt2 SAR Cycle 2 Lead Suvorexant (Lead) (High Selectivity) Opt2->Lead Final Candidate

Figure 2: Optimization cascade. The raw scaffold is promiscuous; selectivity is engineered via distal substitutions (Step 2).

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia."[1] Journal of Medicinal Chemistry.

  • Roecker, A. J., & Coleman, P. J. (2008). "Orexin Receptor Antagonists: Medicinal Chemistry and Therapeutic Potential." Current Topics in Medicinal Chemistry.

  • Zhuang, T., et al. (2022). "Discovery of a novel class of benzoxazole derivatives as histamine H3 receptor ligands for the treatment of neuropathic pain." Bioorganic Chemistry.

  • Merck & Co. "Suvorexant (Belsomra) Prescribing Information & Chemistry."[1]

Sources

Beyond Piperazine: A Reproducibility & Performance Guide for 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments with 2-(1,4-Diazepan-1-yl)benzo[d]oxazole Content Type: Publish Comparison Guide

Executive Summary

In the landscape of nitrogen heterocycles, the 1,4-diazepane (homopiperazine) ring has emerged as a superior alternative to the ubiquitous piperazine scaffold, particularly in GPCR ligand design (e.g., Orexin antagonists like Suvorexant). However, the synthesis and handling of This compound —a critical pharmacophore—presents unique reproducibility challenges often overlooked in standard literature.

This guide provides a validated, self-correcting protocol for the synthesis and application of this scaffold, objectively comparing its physicochemical performance against its 6-membered analog, 2-(piperazin-1-yl)benzo[d]oxazole.

Part 1: The "Gold Standard" Synthesis Protocol

The Challenge: The primary reproducibility failure in synthesizing this compound via Nucleophilic Aromatic Substitution (


) is dimerization . Unlike piperazine, the increased conformational flexibility of the 7-membered diazepane ring can accelerate the second nucleophilic attack, leading to the formation of the insoluble bis-benzoxazole impurity (

).

The Solution: A Self-Validating Stoichiometric Control protocol.

Experimental Workflow

Reagents:

  • Electrophile: 2-Chlorobenzoxazole (Liquid, d=1.2 g/mL).

  • Nucleophile: Homopiperazine (Solid, hygroscopic).

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous not strictly required but preferred).

  • Base:

    
     (granular, anhydrous).
    

Step-by-Step Methodology:

  • The "Inverse Addition" Setup (Critical for Monoselectivity):

    • Dissolve 3.0 equivalents of homopiperazine in MeCN (0.2 M concentration).

    • Add 1.1 equivalents of

      
      .
      
    • Why: A high local concentration of the diamine ensures that the electrophile encounters free amine rather than the mono-substituted product, suppressing dimer formation.

  • Controlled Electrophile Introduction:

    • Dissolve 1.0 equivalent of 2-chlorobenzoxazole in a minimal volume of MeCN.

    • Add this solution dropwise to the stirring homopiperazine suspension at 0°C .

    • Observation: The reaction is exothermic. Maintain temperature <10°C during addition to maximize regioselectivity (if using substituted diazepanes).

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: TLC (5% MeOH in DCM). The product spot (

      
      ) should be distinct from the starting material (
      
      
      
      ) and the dimer (
      
      
      ).
  • Self-Validating Purification (Acid-Base Workup):

    • Evaporate MeCN. Dissolve residue in DCM.

    • Wash 1: Water (removes salts and excess homopiperazine).

    • Extraction (The Filter): Extract the organic layer with 1M HCl .

      • Logic: The product (basic secondary amine) moves to the aqueous phase. Neutral impurities (unreacted benzoxazole) stay in DCM. Discard DCM.

    • Recovery: Basify the aqueous layer to pH >10 with 4M NaOH. Extract back into DCM.

    • Result: This yields >95% pure product without column chromatography.

Part 2: Performance Comparison (Diazepane vs. Piperazine)

Why switch from a 6-membered to a 7-membered ring? The data below highlights the structural and physicochemical advantages of the diazepane scaffold in medicinal chemistry applications.

Table 1: Comparative Performance Metrics

Feature2-(Piperazin-1-yl)benzo[d]oxazoleThis compoundAdvantage
Ring Conformation Rigid ChairFlexible Puckered/Twist-ChairDiazepane: Better "Induced Fit" for GPCR binding pockets [1].
Solubility (pH 7.4) ModerateHighDiazepane: Increased polarity and non-planarity disrupt crystal packing, improving solubility [2].
Lipophilicity (cLogP) ~1.8~2.1Piperazine: Slightly lower, but diazepane offers better permeability/solubility balance.
Metabolic Stability HighModeratePiperazine: 7-membered rings are slightly more prone to oxidative metabolism, but offer unique vectors for modification.
Synth. Yield (Mono) 85-90%92-97%Diazepane: Faster nucleophilic attack due to ring strain release during transition state.
Part 3: Mechanistic Visualization

The following diagram illustrates the competitive reaction pathways and the critical control points required to ensure the reproducibility of the mono-substituted product.

G cluster_0 Critical Control Point: Excess Nucleophile Start 2-Chlorobenzoxazole + Homopiperazine (XS) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate SnAr Attack Product Target: 2-(1,4-Diazepan-1-yl) benzo[d]oxazole Intermediate->Product -HCl (Fast) SideProduct Impurity: Bis-benzoxazole Dimer Product->SideProduct + 2-Chlorobenzoxazole (If Stoichiometry Fails)

Figure 1: Reaction pathway analysis. The dashed red line represents the "failure mode" (dimerization) which is actively suppressed by the 3.0 equivalent excess of homopiperazine.

Part 4: Application & Troubleshooting

1. Library Generation (Acylation/Alkylation) The secondary amine on the diazepane ring is highly reactive.

  • Protocol Note: When creating libraries (e.g., urea or amide formation), the diazepane nitrogen is more sterically accessible than the piperazine analog due to the ring puckering. Reactions often reach completion 30-50% faster.

  • Recommendation: Reduce reaction times for electrophilic trapping to avoid over-reaction or degradation.

2. Storage & Stability

  • Observation: The free base of this compound absorbs

    
     from the air to form carbamates over time.
    
  • Fix: Store as the HCl salt . Dissolve the free base in

    
     and add 2M HCl in ether to precipitate the stable hydrochloride salt immediately after synthesis.
    
References
  • Cox, C. D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry. Available at: [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition rates in drug discovery." Drug Discovery Today. Available at: [Link]

  • Potts, K. T. (1977). "The Chemistry of Heterocyclic Compounds, Condensed Pyrazoles." Wiley Online Library. (General reference for SnAr reactivity of benzoxazoles). Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1,4-Diazepan-1-yl)benzo[d]oxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

2-(1,4-Diazepan-1-yl)benzo[d]oxazole is a critical heterocyclic intermediate, structurally significant in the synthesis of dual orexin receptor antagonists (DORAs) such as Suvorexant (Belsomra) .

While final pharmaceutical products undergo rigorous safety profiling, intermediates often possess higher reactivity and uncharacterized toxicological potencies. This compound combines a benzoxazole core with a diazepane ring.[1] Operators must treat this substance as a bioactive amine with potential CNS activity and confirmed irritant properties. This guide mandates a "Universal Precautions" approach, prioritizing containment over exposure management.

Risk Assessment & Hazard Profile

The following hazard classification is derived from verified safety data of the specific 5-chloro analog and structural activity relationships (SAR) for diazepane-benzoxazoles .

Hazard Classification (GHS)
Hazard TypeCodeStatementSeverity
Acute Toxicity (Oral) H302 Harmful if swallowed.[2]Warning
Skin Corrosion/Irritation H315 Causes skin irritation.[2]Warning
Eye Damage/Irritation H319 Causes serious eye irritation.[2][3][4]Warning
STOT - Single Exposure H335 May cause respiratory irritation.[2]Warning

Critical Note on Potency: As a precursor to orexin receptor antagonists, this compound may exhibit off-target CNS effects if absorbed systemically. Do not rely solely on the "Irritant" label; prevent all routes of systemic entry.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on the "Swiss Cheese Model"—multiple layers of defense. PPE is the final barrier, not the primary control.

A. Hand Protection (The Double-Glove Standard)
  • Primary Layer (Inner): 4 mil Nitrile (Examination Grade).

  • Secondary Layer (Outer): 5-8 mil Nitrile (Chemical Resistant).

  • Rationale: Diazepane derivatives are secondary amines that can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin .

  • Protocol: Inspect gloves for pinholes before donning. Change outer gloves every 60 minutes or immediately after splash contact.

B. Respiratory Protection[5][6][7][8]
  • Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If Hood Unavailable/Maintenance): Half-face respirator with P100/OV cartridges (Organic Vapor + HEPA).

  • Rationale: The H335 hazard (Respiratory Irritation) indicates that inhalation of dust or aerosols will cause immediate mucosal inflammation.

C. Eye & Face Protection[3][4][5][7][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do not rely on standard safety glasses with side shields when handling powders. Fine particulates can bypass side shields via air currents created by hood turbulence.

D. Body Protection[7][10]
  • Standard: Cotton lab coat (buttoned to collar).

  • High Quantity (>10g): Disposable Tyvek® sleeves or apron to prevent accumulation on fabric cuffs.

Operational Workflow (Visualization)

The following diagram outlines the mandatory decision logic for handling this compound, ensuring containment is never broken.

G Start Start: Handling Request CheckScale Check Scale Start->CheckScale SmallScale < 10g (Analytical) CheckScale->SmallScale LargeScale > 10g (Preparative) CheckScale->LargeScale PPE_Standard Standard PPE: Double Nitrile, Goggles, Lab Coat SmallScale->PPE_Standard PPE_Enhanced Enhanced PPE: Add Tyvek Sleeves & P100 Backup (if outside hood) LargeScale->PPE_Enhanced HoodCheck Fume Hood Functional? (Velocity > 80fpm) PPE_Standard->HoodCheck PPE_Enhanced->HoodCheck StopWork STOP WORK Contact EHS HoodCheck->StopWork No Weighing Weighing Protocol: Anti-static gun usage Closed balance sash HoodCheck->Weighing Yes Solubilization Solubilization: Dissolve in DMSO/MeOH immediately to reduce dust risk Weighing->Solubilization Cleanup Decontamination: Wipe with 10% Detergent then 70% Isopropanol Solubilization->Cleanup

Caption: Operational logic flow for scaling PPE and engineering controls based on quantity and equipment status.

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Engineering Check: Verify fume hood certification sticker is current. Confirm airflow with a tissue strip test.

  • Material Staging: Place a disposable absorbent mat (benchkote) inside the hood. This captures any micro-spills, preventing contamination of the permanent hood surface.

  • Static Control: Heterocyclic powders are often electrostatic. Have an anti-static gun or polonium strip near the balance to prevent "flying powder" during transfer.

Phase 2: Weighing & Transfer
  • Tare First: Place the receiving vessel (vial/flask) on the balance and tare it before opening the chemical container.

  • Spatula Selection: Use a disposable anti-static spatula or a stainless steel scoop. Avoid plastic spatulas that generate static charge.

  • Transfer: Open the source container only inside the hood. Transfer slowly. If the powder is fluffy/low-density, allow it to settle for 5 seconds before moving the spatula.

  • Immediate Solubilization: If possible, add the solvent (e.g., DMSO, Methanol, DCM) to the solid immediately. Wet material is safe material (regarding inhalation risk).

Phase 3: Decontamination & Disposal
  • Primary Wipe: Wipe the balance area and tools with a paper towel soaked in a mild detergent solution (surfactants bind the organic powder better than pure alcohol).

  • Secondary Wipe: Follow with 70% Isopropanol or Ethanol to remove residue.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, mats, and paper towels go into "Hazardous Solid Waste" (double-bagged).

    • Liquid Waste: Mother liquors and rinses go into "Halogenated" or "Non-Halogenated" organic waste streams depending on the solvent used.

    • Empty Containers: Triple rinse with solvent before defacing the label and discarding .

Emergency Response Plan

IncidentImmediate ActionFollow-up
Skin Contact Flush immediately with water for 15 minutes.[5] Soap is essential to remove the lipophilic amine.Seek medical attention if redness persists.[5] Report as H315 exposure.
Eye Contact Irrigate using an eyewash station for 15 minutes. Hold eyelids open.Mandatory ophthalmology consult due to H319 (Serious Eye Irritation).
Inhalation Move to fresh air immediately.Monitor for delayed respiratory distress (coughing/wheezing).
Spill (< 5g) Cover with wet paper towels (solvent-dampened) to prevent dust. Wipe up and bag.Treat waste as hazardous.

References

  • PubChem. (n.d.). Suvorexant | C23H23ClN6O2. National Library of Medicine. Retrieved October 26, 2025, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.